molecular formula C28H28N6O2 B15140815 RI-962

RI-962

Cat. No.: B15140815
M. Wt: 480.6 g/mol
InChI Key: XYAYQAFPZOGMAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RI-962 is a useful research compound. Its molecular formula is C28H28N6O2 and its molecular weight is 480.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C28H28N6O2

Molecular Weight

480.6 g/mol

IUPAC Name

1-methyl-5-[2-(2-methylpropanoylamino)-[1,2,4]triazolo[1,5-a]pyridin-7-yl]-N-(1-phenylethyl)indole-3-carboxamide

InChI

InChI=1S/C28H28N6O2/c1-17(2)26(35)31-28-30-25-15-21(12-13-34(25)32-28)20-10-11-24-22(14-20)23(16-33(24)4)27(36)29-18(3)19-8-6-5-7-9-19/h5-18H,1-4H3,(H,29,36)(H,31,32,35)

InChI Key

XYAYQAFPZOGMAA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=NN2C=CC(=CC2=N1)C3=CC4=C(C=C3)N(C=C4C(=O)NC(C)C5=CC=CC=C5)C

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide to the Mechanism of Action of RI-962

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RI-962 is a novel, potent, and selective small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its inhibitory effects on the necroptosis signaling pathway. It includes a summary of its biochemical and cellular activities, detailed experimental protocols for key assays, and visual representations of the relevant signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers in the fields of inflammation, neurodegenerative diseases, and drug discovery.

Core Mechanism of Action

This compound functions as a highly selective inhibitor of RIPK1, a serine/threonine kinase that plays a pivotal role in regulating inflammation and programmed cell death pathways, including apoptosis and necroptosis. The primary mechanism of action of this compound involves the direct inhibition of the kinase activity of RIPK1.[1] By binding to RIPK1, this compound prevents its autophosphorylation and subsequent phosphorylation of downstream targets, thereby blocking the signaling cascade that leads to necroptotic cell death.[1]

Necroptosis is a form of regulated necrosis that is implicated in the pathophysiology of various inflammatory and neurodegenerative diseases. The pathway is initiated by stimuli such as tumor necrosis factor-alpha (TNFα). Upon TNFα binding to its receptor (TNFR1), a signaling complex is formed, leading to the activation of RIPK1. Activated RIPK1 then recruits and phosphorylates RIPK3, which in turn phosphorylates Mixed Lineage Kinase Domain-Like protein (MLKL). Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane disruption and lytic cell death. This compound effectively halts this process by inhibiting the initial activation of RIPK1.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the potency and efficacy of this compound in various assays.

Table 1: In Vitro Inhibitory Activity of this compound

Assay TypeTarget/Cell LineParameterValue (nM)
Biochemical AssayRIPK1IC5035.0
Cell-Based AssayHT29EC5010.0
Cell-Based AssayL929EC504.2
Cell-Based AssayJ774A.1EC5011.4
Cell-Based AssayU937EC5017.8

Data sourced from MedchemExpress product information.[1]

Table 2: In Vivo Efficacy of this compound

Animal ModelDisease ModelDosageEffect
C57BL/6 MiceTNFα-induced Systemic Inflammatory Response Syndrome (SIRS)40 mg/kg (i.p.)Ameliorated SIRS by inhibiting RIPK1 activity
C57BL/6 MiceDextran Sulfate Sodium (DSS)-induced Colitis40 mg/kg (i.p.) daily for 10 daysSuppressed RIPK1 signaling and reduced inflammation

Data sourced from MedchemExpress product information.[1]

Signaling Pathway and Experimental Workflow Visualizations

Diagram 1: TNFα-Induced Necroptosis Signaling Pathway and Inhibition by this compound

cluster_membrane Plasma Membrane cluster_cytosol Cytosol TNFR1 TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAP1/2) TNFR1->Complex_I Recruitment TNFa TNFα TNFa->TNFR1 Binding RIPK1 RIPK1 Complex_I->RIPK1 Activation pRIPK1 p-RIPK1 RIPK1->pRIPK1 Autophosphorylation RIPK3 RIPK3 pRIPK3 p-RIPK3 RIPK3->pRIPK3 MLKL MLKL pMLKL p-MLKL (oligomerized) MLKL->pMLKL pRIPK1->RIPK3 Phosphorylation pRIPK3->MLKL Phosphorylation Necroptosis Necroptosis (Cell Death) pMLKL->Necroptosis Membrane Permeabilization RI962 This compound RI962->RIPK1 Inhibition

Caption: Inhibition of the TNFα-induced necroptosis pathway by this compound.

Diagram 2: Experimental Workflow for Assessing this compound Activity

cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays Kinase_Assay RIPK1 Kinase Assay (e.g., ADP-Glo) Treatment_KA Measure Kinase Activity Kinase_Assay->Treatment_KA Add this compound Cell_Culture Cell Culture (e.g., HT29, L929) Induction Induce Necroptosis (e.g., TNFα + Smac mimetic + z-VAD-FMK) Cell_Culture->Induction Treatment Treat with this compound Induction->Treatment Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability_Assay Western_Blot Western Blot Analysis (p-RIPK1, p-RIPK3, p-MLKL) Treatment->Western_Blot EC50_Calc EC50_Calc Viability_Assay->EC50_Calc Calculate EC50 Phos_Analysis Phos_Analysis Western_Blot->Phos_Analysis Analyze Protein Phosphorylation Animal_Model Animal Model (e.g., C57BL/6 mice) Disease_Induction Induce Disease (e.g., TNFα for SIRS, DSS for colitis) Animal_Model->Disease_Induction RI962_Admin Administer this compound Disease_Induction->RI962_Admin Endpoint_Analysis Endpoint Analysis (Survival, Clinical Scores, Histology, Cytokine Levels) RI962_Admin->Endpoint_Analysis Efficacy_Eval Efficacy_Eval Endpoint_Analysis->Efficacy_Eval Evaluate Efficacy

Caption: Workflow for evaluating the in vitro and in vivo activity of this compound.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary literature and common laboratory practices for the assessment of RIPK1 inhibitors.

RIPK1 Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the activity of RIPK1 by measuring the amount of ADP produced during the kinase reaction.

  • Materials:

    • Recombinant human RIPK1 enzyme

    • Substrate (e.g., myelin basic protein)

    • ATP

    • ADP-Glo™ Kinase Assay kit (Promega)

    • This compound (various concentrations)

    • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • 384-well white assay plates

  • Protocol:

    • Prepare a serial dilution of this compound in DMSO and then dilute in assay buffer.

    • Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the RIPK1 enzyme and substrate to each well.

    • Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

    • Incubate the plate at room temperature for 1 hour.

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

Cell-Based Necroptosis Assay

This assay assesses the ability of this compound to protect cells from induced necroptosis.

  • Cell Lines:

    • HT-29 (human colon adenocarcinoma)

    • L929 (murine fibrosarcoma)

    • J774A.1 (murine macrophage)

    • U937 (human histiocytic lymphoma)

  • Materials:

    • Complete cell culture medium

    • TNFα

    • Smac mimetic (e.g., birinapant)

    • Pan-caspase inhibitor (e.g., z-VAD-FMK)

    • This compound (various concentrations)

    • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

    • 96-well clear-bottom white plates

  • Protocol:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Pre-treat the cells with a serial dilution of this compound for 1-2 hours.

    • Induce necroptosis by adding a combination of TNFα, Smac mimetic, and z-VAD-FMK to the wells.

    • Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

    • Calculate the EC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of Protein Phosphorylation

This method is used to detect the phosphorylation status of RIPK1, RIPK3, and MLKL in response to necroptosis induction and treatment with this compound.

  • Materials:

    • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels and running buffer

    • Transfer buffer

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-p-RIPK1, anti-RIPK1, anti-p-RIPK3, anti-RIPK3, anti-p-MLKL, anti-MLKL, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Protocol:

    • Treat cells with the necroptosis-inducing stimuli and this compound as described in the cell-based assay.

    • Lyse the cells and quantify the protein concentration.

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Add ECL substrate and visualize the protein bands using an imaging system.

    • Analyze the band intensities to determine the effect of this compound on protein phosphorylation.

Conclusion

This compound is a potent and selective inhibitor of RIPK1 kinase activity. Its mechanism of action involves the direct inhibition of RIPK1, leading to the suppression of the downstream signaling cascade that mediates necroptotic cell death. The in vitro and in vivo data presented in this guide demonstrate the potential of this compound as a therapeutic agent for diseases driven by excessive inflammation and necroptosis. The detailed experimental protocols provided herein offer a foundation for further investigation and characterization of this and similar compounds.

References

RI-962: A Selective RIPK1 Inhibitor for Inflammatory and Nervous System Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Introduction

Receptor-interacting protein kinase 1 (RIPK1) has emerged as a critical mediator in the signaling pathways of programmed cell death, particularly necroptosis, and inflammation. Its dysregulation is implicated in a variety of human pathologies, including inflammatory diseases and neurodegenerative disorders. RI-962 is a potent and selective inhibitor of RIPK1, demonstrating significant therapeutic potential in preclinical models. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative potency, pharmacokinetic profile, and detailed experimental protocols for its evaluation.

Mechanism of Action

This compound is classified as a type II kinase inhibitor. It selectively targets the ATP-binding pocket and an adjacent allosteric site of RIPK1. This dual-binding mechanism locks the kinase in an inactive conformation, preventing its autophosphorylation and the subsequent phosphorylation of downstream signaling proteins. By inhibiting RIPK1 kinase activity, this compound effectively blocks the necroptosis pathway and reduces inflammation.

The signaling cascade leading to necroptosis is initiated by stimuli such as tumor necrosis factor-alpha (TNFα). In the absence of caspase-8 activity, RIPK1 is autophosphorylated, leading to the recruitment and phosphorylation of RIPK3. This, in turn, results in the phosphorylation and oligomerization of mixed lineage kinase domain-like protein (MLKL), the executioner of necroptosis. MLKL oligomers translocate to the plasma membrane, causing membrane disruption and lytic cell death. This compound intervenes at the initial step of this cascade by preventing RIPK1 activation.

Figure 1: Simplified signaling pathway of TNFα-induced necroptosis and the inhibitory action of this compound.

Data Presentation

In Vitro Potency and Selectivity

This compound demonstrates potent inhibition of RIPK1 kinase activity and effectively protects various cell lines from necroptotic cell death.

ParameterValueAssay/Cell LineReference
IC50 35.0 nMRIPK1 Kinase Assay[1][2]
IC50 5.9 nMADP-Glo Assay[3]
EC50 10.0 nMHT29 cells[3]
EC50 4.2 nML929 cells[3]
EC50 11.4 nMJ774A.1 cells[3]
EC50 17.8 nMU937 cells[3]

This compound exhibits high selectivity for RIPK1. In a screening against a panel of 408 human kinases, this compound showed little to no activity (IC50 > 10 µM), with the exception of MLK3 (IC50 = 3.75 µM), making it 107-fold less potent against MLK3 than RIPK1.[3]

In Vivo Efficacy

This compound has shown significant efficacy in mouse models of systemic inflammatory response syndrome (SIRS) and colitis.

Animal ModelDosingOutcomeReference
TNFα-induced SIRS 40 mg/kg, i.p., once a day for 10 daysAmeliorated SIRS and reduced pro-inflammatory cytokines (IL-1β and IL-6).[3]
DSS-induced Colitis 40 mg/kg, i.p., once a day for 10 daysReduced inflammation and levels of pRIPK1, pRIPK3, and pMLKL in the colon.[3]
Pharmacokinetic Profile

Pharmacokinetic studies in rats have demonstrated that this compound has good metabolic stability.

RouteDose (mg/kg)T1/2 (h)Tmax (h)Reference
Intravenous (i.v.) 52.1 ± 0.20.1 ± 0.0[4]
Oral (p.o.) 201.3 ± 0.20.8 ± 1.0[4]
Intraperitoneal (i.p.) 208.5 ± 1.60.5 ± 0.0[4]

Experimental Protocols

Biochemical Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies the kinase activity of RIPK1 by measuring the amount of ADP produced.

  • Reagents and Materials :

    • Recombinant human RIPK1 enzyme

    • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • ATP solution

    • This compound at various concentrations

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • 384-well white assay plates

  • Procedure :

    • Prepare serial dilutions of this compound in DMSO.

    • Add the diluted compound or DMSO (vehicle control) to the assay wells.

    • Add the RIPK1 enzyme to the wells.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at room temperature for 1 hour.

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value using a dose-response curve.

G cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Signal Detection cluster_3 Data Analysis prep_compound Prepare serial dilutions of this compound add_compound Add this compound/DMSO to wells prep_compound->add_compound add_enzyme Add RIPK1 enzyme add_compound->add_enzyme start_reaction Initiate reaction with ATP add_enzyme->start_reaction incubate_reaction Incubate for 1 hour at room temperature start_reaction->incubate_reaction stop_reaction Add ADP-Glo™ Reagent (Incubate 40 min) incubate_reaction->stop_reaction detect_signal Add Kinase Detection Reagent (Incubate 30-60 min) stop_reaction->detect_signal read_plate Measure Luminescence detect_signal->read_plate calculate_ic50 Calculate % inhibition and determine IC50 read_plate->calculate_ic50 G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation biochem_assay Biochemical Kinase Assay (IC50) cell_assay Cellular Necroptosis Assay (EC50) biochem_assay->cell_assay western_blot Western Blot (Phosphorylation) cell_assay->western_blot pk_study Pharmacokinetic Study (Rat) sirs_model SIRS Model (Mouse) pk_study->sirs_model colitis_model Colitis Model (Mouse) sirs_model->colitis_model

References

The Role of RI-962 in Necroptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of RI-962, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), and its crucial role in the modulation of necroptosis. This document details the mechanism of action of this compound, presents key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways.

Introduction to Necroptosis

Necroptosis is a form of regulated, caspase-independent cell death that is morphologically characterized by features of necrosis, such as cell swelling and plasma membrane rupture.[1][2] This process is implicated in the pathophysiology of a wide range of human diseases, including inflammatory conditions, neurodegenerative disorders, and ischemic injury.[3][4][5] The core molecular machinery of necroptosis involves a signaling cascade orchestrated by RIPK1, RIPK3, and the mixed lineage kinase domain-like (MLKL) protein.[2][6] Upon activation, RIPK1 recruits and activates RIPK3, which in turn phosphorylates MLKL.[7][8][9] This phosphorylation event triggers the oligomerization of MLKL and its translocation to the plasma membrane, ultimately leading to membrane disruption and cell death.[7][8][10][11]

This compound: A Potent and Selective RIPK1 Inhibitor

This compound has been identified as a potent and selective inhibitor of RIPK1 kinase activity.[3][12][13][14] By targeting RIPK1, this compound effectively blocks the initial step of the necroptotic signaling cascade, thereby preventing the downstream activation of RIPK3 and MLKL.[12][13] This mechanism of action makes this compound a valuable tool for studying necroptosis and a promising therapeutic candidate for diseases driven by this cell death pathway.

Quantitative Data for this compound

The inhibitory activity of this compound has been quantified through various in vitro assays. The following tables summarize the key potency and efficacy data.

Table 1: In Vitro Inhibitory Activity of this compound against RIPK1

Assay TypeParameterValue (nM)Reference
Biochemical AssayIC5035.0[3][12]
ADP-Glo AssayIC505.9[13]

Table 2: Cellular Efficacy of this compound in Necroptosis Inhibition

Cell LineParameterValue (nM)Reference
HT29 (Human colon adenocarcinoma)EC5010.0[12]
L929 (Mouse fibrosarcoma)EC504.2[12]
J774A.1 (Mouse macrophage)EC5011.4[12]
U937 (Human histiocytic lymphoma)EC5017.8[12]

Signaling Pathways in Necroptosis and this compound Intervention

The following diagram illustrates the canonical necroptosis signaling pathway and the point of intervention for this compound.

Necroptosis_Pathway cluster_0 Plasma Membrane cluster_1 Cytosol TNFR TNFR1 TRADD TRADD TNFR->TRADD MLKL_oligomer Oligomerized pMLKL Necroptosis Necroptosis MLKL_oligomer->Necroptosis TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 cIAP cIAP1/2 TRAF2->cIAP pRIPK1 pRIPK1 RIPK1->pRIPK1 RIPK3 RIPK3 pRIPK3 pRIPK3 RIPK3->pRIPK3 Autophosphorylation MLKL MLKL pMLKL pMLKL MLKL->pMLKL pRIPK1->RIPK3 Recruitment & Activation Necrosome Necrosome pRIPK1->Necrosome pRIPK3->Necrosome pMLKL->MLKL_oligomer Oligomerization & Translocation Necrosome->MLKL Phosphorylation RI_962 This compound RI_962->pRIPK1 Inhibition TNFa TNFα TNFa->TNFR Experimental_Workflow cluster_workflow Workflow for this compound Evaluation cluster_assays Endpoint Assays start Start: Cell Seeding pretreatment Pre-treatment with this compound (or Vehicle/Positive Control) start->pretreatment induction Induction of Necroptosis (e.g., TNFα + zVAD + SMAC mimetic) pretreatment->induction incubation Incubation (6-24 hours) induction->incubation cell_viability Cell Viability Assay (e.g., LDH Release) incubation->cell_viability western_blot Western Blot Analysis (pRIPK1, pRIPK3, pMLKL) incubation->western_blot data_analysis Data Analysis and Interpretation cell_viability->data_analysis western_blot->data_analysis end Conclusion on this compound Efficacy data_analysis->end

References

RI-962: A Deep Dive into its Attenuation of Cellular Inflammatory Responses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potent and selective RIPK1 inhibitor, RI-962, and its significant effects on cellular inflammatory responses. This document details the mechanism of action, summarizes key quantitative data, provides in-depth experimental protocols, and visualizes the critical signaling pathways and workflows involved in the investigation of this compound.

Executive Summary

This compound is a novel, potent, and selective small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of inflammation and regulated cell death, including necroptosis. As a type II kinase inhibitor, this compound stabilizes the inactive conformation of RIPK1, effectively blocking its kinase activity. This inhibition leads to a marked reduction in inflammatory signaling and necroptotic cell death. In vitro and in vivo studies have demonstrated the efficacy of this compound in mitigating inflammatory responses, highlighting its therapeutic potential for a range of inflammatory and neurodegenerative diseases. This guide will explore the foundational data and methodologies that underpin our current understanding of this compound's biological activity.

Mechanism of Action

This compound functions as a type II kinase inhibitor, a class of inhibitors that bind to the inactive "DFG-out" conformation of the kinase. This binding occurs in a region adjacent to the ATP-binding pocket, inducing a conformational change that prevents the kinase from adopting its active state. This mode of inhibition confers high selectivity for RIPK1. The primary mechanism by which this compound attenuates inflammatory responses is through the inhibition of RIPK1's kinase-dependent signaling pathways. Specifically, it prevents the autophosphorylation of RIPK1 and the subsequent phosphorylation of its downstream targets, RIPK3 and Mixed Lineage Kinase Domain-Like Pseudokinase (MLKL), which are key events in the execution of necroptosis. By blocking this cascade, this compound prevents the lytic cell death characteristic of necroptosis and the subsequent release of damage-associated molecular patterns (DAMPs) that propagate inflammation.

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the potency and efficacy of this compound in various experimental settings.

Table 1: In Vitro Potency of this compound

Assay TypeTargetCell LineIC50 (nM)EC50 (nM)
ADP-Glo Kinase AssayRIPK1-5.9-
Cell Viability Assay (TSZ-induced necroptosis)-HT-29-10.0
Cell Viability Assay (TSZ-induced necroptosis)-L929-4.2
Cell Viability Assay (TSZ-induced necroptosis)-J774A.1-11.4
Cell Viability Assay (TSZ-induced necroptosis)-U937-17.8

Table 2: In Vivo Efficacy of this compound in Mouse Models of Inflammation

ModelTreatmentKey Findings
TNFα-induced Systemic Inflammatory Response Syndrome (SIRS)40 mg/kg, i.v.Remarkably reduced SIRS and concentrations of pro-inflammatory cytokines (IL-1β and IL-6).
Dextran Sulfate Sodium (DSS)-induced Colitis40 mg/kg, i.p.Reduced inflammation and levels of pRIPK1, pRIPK3, and pMLKL in the colon.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

ADP-Glo™ Kinase Assay for RIPK1 Inhibition

This assay quantifies the kinase activity of RIPK1 by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant human RIPK1 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound (or other test compounds)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations.

  • Kinase Reaction Setup: In a 96-well plate, add the following components in order:

    • 5 µL of Kinase Assay Buffer

    • 2.5 µL of RIPK1 enzyme and MBP substrate solution

    • 2.5 µL of this compound or vehicle control

  • Initiate Reaction: Add 2.5 µL of ATP solution to each well to start the kinase reaction. The final reaction volume is 12.5 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Stop Reaction and Deplete ATP: Add 12.5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 25 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.

  • Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition of RIPK1 activity for each concentration of this compound and determine the IC50 value using a suitable software.

Cell Viability Assay for Necroptosis Protection

This assay assesses the ability of this compound to protect cells from necroptotic cell death induced by a combination of TNF-α, Smac mimetic, and a pan-caspase inhibitor (Z-VAD-FMK), collectively known as TSZ.

Materials:

  • HT-29, L929, J774A.1, or U937 cells

  • Cell culture medium appropriate for the cell line

  • Human or mouse TNF-α

  • Smac mimetic (e.g., birinapant)

  • Z-VAD-FMK

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent

  • White, clear-bottom 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Induction of Necroptosis: Add the TSZ cocktail (e.g., 20 ng/mL TNF-α, 100 nM Smac mimetic, 20 µM Z-VAD-FMK) to the wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.

  • Measure Viability: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Luminescence Reading: After a brief incubation to stabilize the luminescent signal, measure the luminescence of each well.

  • Data Analysis: Normalize the data to the vehicle-treated control (100% viability) and the TSZ-only treated wells (0% protection). Calculate the EC50 value of this compound.

In Vivo Model: TNFα-induced Systemic Inflammatory Response Syndrome (SIRS)

This model evaluates the in vivo efficacy of this compound in a model of acute systemic inflammation.

Animals:

  • Male C57BL/6 mice (8-10 weeks old)

Materials:

  • Recombinant mouse TNF-α

  • This compound formulated for intravenous (i.v.) or intraperitoneal (i.p.) administration

  • Sterile saline

  • ELISA kits for mouse IL-1β and IL-6

Procedure:

  • Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Compound Administration: Administer this compound (e.g., 40 mg/kg) or vehicle via i.v. or i.p. injection 30-60 minutes prior to TNF-α challenge.

  • Induction of SIRS: Inject mice with a lethal dose of mouse TNF-α (e.g., 20 µg per mouse) via i.v. injection.

  • Monitoring: Monitor the mice for signs of morbidity and mortality over a 24-hour period.

  • Cytokine Measurement: At a predetermined time point (e.g., 1.5 hours post-TNF-α injection), collect blood via cardiac puncture.

  • Sample Processing: Separate serum and store at -80°C until analysis.

  • ELISA: Measure the concentrations of IL-1β and IL-6 in the serum using commercial ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels and survival rates between the this compound-treated and vehicle-treated groups.

In Vivo Model: Dextran Sulfate Sodium (DSS)-induced Colitis

This model assesses the therapeutic potential of this compound in a model of inflammatory bowel disease.

Animals:

  • Male C57BL/6 mice (8-10 weeks old)

Materials:

  • Dextran Sulfate Sodium (DSS, 36-50 kDa)

  • This compound formulated for i.p. administration

  • Sterile water

Procedure:

  • Induction of Colitis: Provide mice with drinking water containing 2.5-3% (w/v) DSS for 7 consecutive days.

  • Compound Treatment: Administer this compound (e.g., 40 mg/kg) or vehicle via i.p. injection daily, starting from day 0 or day 3 of DSS administration.

  • Clinical Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).

  • Termination and Sample Collection: On day 8, euthanize the mice.

  • Macroscopic Evaluation: Measure the length of the colon from the cecum to the anus.

  • Histological Analysis: Fix a portion of the distal colon in 10% neutral buffered formalin for histological examination (H&E staining).

  • Protein Analysis: Homogenize a portion of the colon tissue for Western blot analysis of pRIPK1, pRIPK3, and pMLKL.

Western Blot Analysis of Necroptosis Signaling Proteins

This method is used to detect the phosphorylation status of key proteins in the necroptosis pathway.

Materials:

  • Colon tissue homogenates or cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-pRIPK1 (Ser166), anti-pRIPK3 (Ser227), anti-pMLKL (Ser358), anti-RIPK1, anti-RIPK3, anti-MLKL, and anti-β-actin (as a loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • SDS-PAGE gels and blotting apparatus

Procedure:

  • Protein Extraction: Homogenize colon tissue or lyse cells in RIPA buffer. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

RI962_Mechanism_of_Action cluster_0 RIPK1 Kinase-Dependent Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Binds Complex_I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->Complex_I Recruits NFkB NF-κB Pathway (Pro-survival & Pro-inflammatory) Complex_I->NFkB Activates Complex_IIa Complex IIa (RIPK1, FADD, Caspase-8) Apoptosis Complex_I->Complex_IIa Forms RIPK1 RIPK1 Complex_I->RIPK1 Activates Complex_IIb Complex IIb (Necrosome) (pRIPK1, pRIPK3) pMLKL pMLKL Complex_IIb->pMLKL Phosphorylates MLKL Necroptosis Necroptosis (Cell Lysis & DAMPs Release) pMLKL->Necroptosis Executes RI962 This compound RI962->RIPK1 Inhibits (Type II) RIPK1->Complex_IIb Phosphorylates RIPK3

Caption: Mechanism of action of this compound in the TNFα-induced necroptosis pathway.

Experimental_Workflow_In_Vivo Start Start: DSS-induced Colitis Model DSS_Admin Administer 3% DSS in drinking water (7 days) Start->DSS_Admin Treatment Daily i.p. injection: - Vehicle - this compound (40 mg/kg) DSS_Admin->Treatment Monitoring Daily Monitoring: - Body Weight - Stool Consistency - Bleeding (DAI) Treatment->Monitoring Termination Euthanasia (Day 8) Monitoring->Termination Analysis Analysis: - Colon Length - Histology (H&E) - Western Blot (pRIPK1, pRIPK3, pMLKL) Termination->Analysis

Caption: Experimental workflow for the in vivo evaluation of this compound in the DSS-induced colitis model.

Conclusion

This compound has emerged as a highly promising therapeutic candidate for inflammatory diseases. Its potent and selective inhibition of RIPK1 kinase activity effectively blocks the necroptotic cell death pathway and subsequent inflammatory responses. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other RIPK1 inhibitors. Future investigations should continue to explore its efficacy in a broader range of disease models and its potential for clinical translation.

RI-962: A Deep Dive into the Discovery and Preclinical Development of a Novel RIPK1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of RI-962, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). The information presented herein is compiled from publicly available scientific literature and is intended to serve as a valuable resource for professionals in the field of drug discovery and development.

Introduction

This compound is a novel small molecule inhibitor of RIPK1, a critical mediator of necroptosis and inflammation.[1][2] Necroptosis, a form of regulated cell death, is implicated in the pathophysiology of a wide range of inflammatory and neurodegenerative diseases.[3][4] The discovery of this compound was enabled by a cutting-edge generative deep learning (GDL) model, highlighting the potential of artificial intelligence in identifying novel therapeutic candidates with unique scaffolds.[1][3][5] This document details the scientific journey of this compound from its in silico conception to its preclinical validation.

Discovery via Generative Deep Learning

The identification of this compound represents a significant advancement in the application of artificial intelligence in drug discovery. Researchers utilized a generative deep learning model, specifically a distribution-learning conditional recurrent neural network (cRNN), to create a virtual library of compounds specifically tailored to target RIPK1.[1][6] This innovative approach led to the discovery of this compound, a molecule with a previously unreported chemical scaffold.[1]

The discovery workflow can be summarized as follows:

GDL_Workflow cluster_0 Generative Deep Learning Model cluster_1 Virtual Screening & Selection cluster_2 Experimental Validation Training Data Training Data cRNN Model cRNN Model Training Data->cRNN Model Train Virtual Library Virtual Library cRNN Model->Virtual Library Generate Filtering Filtering Virtual Library->Filtering Docking Docking Filtering->Docking Hit Selection Hit Selection Docking->Hit Selection Synthesis Synthesis Hit Selection->Synthesis Bioactivity Assays Bioactivity Assays Synthesis->Bioactivity Assays This compound This compound Bioactivity Assays->this compound Identified

Caption: Generative deep learning workflow for the discovery of this compound.

Mechanism of Action

This compound is a potent and selective inhibitor of RIPK1 kinase activity.[7] Structural studies have revealed that this compound is a type II kinase inhibitor.[8] This means it binds to both the ATP-binding pocket and an adjacent allosteric site on the RIPK1 enzyme.[8] This dual binding mode induces a conformational change in the protein, locking it in an inactive state.[8] By inhibiting RIPK1, this compound effectively blocks the downstream signaling cascade that leads to necroptosis. Specifically, it prevents the phosphorylation of RIPK3 and Mixed Lineage Kinase Domain-Like protein (MLKL), key events in the execution of necroptotic cell death.[7]

The signaling pathway inhibited by this compound is illustrated below:

RIPK1_Pathway TNFα TNFα TNFR1 TNFR1 TNFα->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits RIPK1 RIPK1 TRADD->RIPK1 Recruits RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylates MLKL MLKL RIPK3->MLKL Phosphorylates Necroptosis Necroptosis MLKL->Necroptosis Executes This compound This compound This compound->RIPK1 Inhibits

Caption: Simplified signaling pathway of necroptosis and the inhibitory action of this compound.

Preclinical Data

In Vitro Potency and Cellular Activity

This compound has demonstrated potent inhibition of RIPK1 kinase activity in biochemical assays and robust protection against necroptosis in various cell lines.

Assay TypeParameterValueReference
RIPK1 Kinase AssayIC5035.0 nM[7]
RIPK1 Kinase Assay (ADP-Glo)IC505.9 ± 2.5 nM
Cellular Necroptosis (HT29)EC5010.0 nM[7][9]
Cellular Necroptosis (L929)EC504.2 nM[7][9]
Cellular Necroptosis (J774A.1)EC5011.4 nM[7][9]
Cellular Necroptosis (U937)EC5017.8 nM[7][9]
In Vivo Efficacy

The therapeutic potential of this compound has been evaluated in preclinical models of inflammatory diseases.

Animal ModelTreatmentKey FindingsReference
TNFα-induced Systemic Inflammatory Response Syndrome (SIRS)40 mg/kg, i.p., once daily for 10 daysAmeliorated TNFα-induced SIRS by inhibiting RIPK1 activity.[7][9]
Dextran Sulfate Sodium (DSS)-induced Colitis40 mg/kg, i.p., once daily for 10 daysSuppressed RIPK1 signaling and reduced inflammation.[7][9]
Pharmacokinetic Properties

Pharmacokinetic studies in rats have indicated that this compound possesses good metabolic stability.[7]

SpeciesRoute of AdministrationDoseParametersReference
RatIntravenous (i.v.)5 mg/kgT1/2, Cmax, AUC, etc. (Specific values not detailed in the provided search results)[7]
RatIntraperitoneal (i.p.)20 mg/kgT1/2, Cmax, AUC, etc. (Specific values not detailed in the provided search results)[7]
RatOral (p.o.)20 mg/kgT1/2, Cmax, AUC, etc. (Specific values not detailed in the provided search results)[7]

Experimental Protocols

RIPK1 Kinase Assays

33P-labeled ATP Assay: This assay measures the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate by RIPK1. The protocol involves incubating recombinant RIPK1 enzyme with a substrate (e.g., myelin basic protein), 33P-labeled ATP, and varying concentrations of this compound. The reaction is stopped, and the amount of incorporated radioactivity in the substrate is quantified to determine the extent of kinase inhibition.

ADP-Glo™ Kinase Assay: This is a luminescent-based assay that measures the amount of ADP produced during the kinase reaction. The protocol consists of two steps: first, the RIPK1 kinase reaction is performed with ATP and a suitable substrate in the presence of this compound. Second, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, a Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the ADP concentration.

Cellular Necroptosis Assay

This assay evaluates the ability of this compound to protect cells from induced necroptosis.

  • Cell Culture: Human (HT29, U937) or murine (L929, J774A.1) cell lines are cultured under standard conditions.

  • Induction of Necroptosis: Cells are treated with a combination of TNFα, a Smac mimetic (e.g., BV6), and a pan-caspase inhibitor (e.g., z-VAD-FMK), collectively known as TSZ, to induce necroptosis.

  • Treatment with this compound: Cells are co-incubated with TSZ and varying concentrations of this compound.

  • Viability Assessment: Cell viability is measured after a defined incubation period (e.g., 24 hours) using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay. The EC50 value is calculated from the dose-response curve.

In Vivo Animal Models

TNFα-induced Systemic Inflammatory Response Syndrome (SIRS): This model mimics a systemic inflammatory condition. Mice are challenged with a lethal dose of TNFα to induce a systemic inflammatory response. This compound is administered prior to the TNFα challenge, and its efficacy is assessed by monitoring survival rates and measuring inflammatory markers in the serum.

Dextran Sulfate Sodium (DSS)-induced Colitis: This is a widely used model for inflammatory bowel disease. Colitis is induced in mice by administering DSS in their drinking water. This compound is administered daily, and the severity of colitis is evaluated by monitoring body weight, stool consistency, and rectal bleeding. At the end of the study, colon length is measured, and histological analysis is performed to assess inflammation and tissue damage.

Conclusion

References

RI-962: A Technical Whitepaper on its Potential in Neuroinflammatory Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuroinflammation is a critical underlying pathology in a wide range of debilitating neurological disorders, including multiple sclerosis, Alzheimer's disease, Parkinson's disease, and traumatic brain injury. A key signaling pathway implicated in driving this inflammatory cascade and subsequent cell death is mediated by the Receptor-Interacting Protein Kinase 1 (RIPK1). RI-962 has emerged as a potent and selective inhibitor of RIPK1, demonstrating significant promise in preclinical models of systemic inflammation. This technical guide provides an in-depth overview of this compound, its mechanism of action, a summary of the existing preclinical data, detailed experimental protocols for its evaluation, and a discussion of its potential application in neuroinflammatory disease models. While direct evidence of this compound in central nervous system (CNS) disease models is not yet publicly available, its potent RIPK1 inhibitory activity warrants further investigation into its therapeutic potential for neurological disorders.

Introduction to this compound and its Target: RIPK1

Receptor-Interacting Protein Kinase 1 (RIPK1) is a serine/threonine kinase that functions as a critical regulator of cellular stress, inflammation, and cell death pathways.[1] As a key signaling node, RIPK1's kinase activity can trigger two distinct cell death pathways: apoptosis and necroptosis, a form of programmed necrosis.[2] In the context of neuroinflammation, the activation of RIPK1 in microglia, astrocytes, and neurons has been linked to the production of pro-inflammatory cytokines and the execution of neuronal cell death, thereby contributing to disease pathogenesis.[1][3]

This compound is a potent and highly selective, small molecule inhibitor of RIPK1.[4][5] It has been identified as a type II kinase inhibitor, meaning it binds to both the ATP-binding pocket and an allosteric site on the enzyme, conferring high selectivity.[6] The inhibition of RIPK1 kinase activity by this compound effectively blocks the downstream signaling cascade that leads to necroptosis and inflammation.

Mechanism of Action

This compound exerts its therapeutic potential by directly inhibiting the kinase activity of RIPK1.[5] In response to various stimuli, such as tumor necrosis factor-alpha (TNFα), RIPK1 is activated through autophosphorylation.[2] This activation leads to the recruitment and phosphorylation of its downstream targets, RIPK3 and Mixed Lineage Kinase Domain-Like (MLKL), culminating in the formation of the "necrosome" complex.[4][5] The phosphorylation of MLKL by RIPK3 triggers its oligomerization and translocation to the plasma membrane, where it forms pores, leading to cell lysis and the release of damage-associated molecular patterns (DAMPs) that further amplify the inflammatory response.[2] this compound, by binding to RIPK1, prevents its autophosphorylation and the subsequent phosphorylation of RIPK3 and MLKL, thereby blocking the necroptotic pathway and reducing inflammation.[4][5]

Preclinical Data for this compound

While specific data on this compound in neuroinflammatory disease models is not yet available in the public domain, its efficacy has been demonstrated in various in vitro and in vivo models of systemic inflammation.

In Vitro Efficacy

The inhibitory activity and cytoprotective effects of this compound have been quantified in several key in vitro assays.

Assay TypeTarget/Cell LineParameterValueReference
Kinase AssayRIPK1IC5035.0 nM[4]
Necroptosis ProtectionHT29 cellsEC5010.0 nM[4]
Necroptosis ProtectionL929 cellsEC504.2 nM[4]
Necroptosis ProtectionJ774A.1 cellsEC5011.4 nM[4]
Necroptosis ProtectionU937 cellsEC5017.8 nM[4]

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration.

In Vivo Efficacy in Systemic Inflammation Models

This compound has demonstrated significant therapeutic effects in mouse models of TNFα-induced systemic inflammatory response syndrome (SIRS) and dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis.

Animal ModelKey FindingsDosageAdministration RouteReference
TNFα-induced SIRS in C57BL/6 miceAmeliorated SIRS by inhibiting RIPK1 activity.40 mg/kgIntraperitoneal[4]
DSS-induced colitis in C57BL/6 miceReduced inflammation and suppressed RIPK1 signaling.40 mg/kg (once a day for 10 days)Intraperitoneal[4]
Pharmacokinetic Profile

Pharmacokinetic studies of this compound have been conducted in rats, providing initial insights into its absorption, distribution, metabolism, and excretion (ADME) properties.

SpeciesAdministration RouteDose (mg/kg)Tmax (h)Cmax (ng/mL)AUC0-∞ (ng*h/mL)Bioavailability (%)Reference
Sprague-Dawley RatIntravenous (i.v.)50.08312170.4 ± 1198.54538.1 ± 546.3-[5]
Sprague-Dawley RatOral (p.o.)200.8 ± 1.0674.2 ± 424.71604.5 ± 896.18.8 ± 5.0[5]
Sprague-Dawley RatIntraperitoneal (i.p.)200.5 ± 0.03603.3 ± 693.36609.3 ± 1121.435.7 ± 6.3[5]

Tmax: Time to reach maximum plasma concentration; Cmax: Maximum plasma concentration; AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.

Crucially, data regarding the blood-brain barrier (BBB) permeability of this compound is not currently available. This is a critical parameter that will determine its potential for treating neuroinflammatory diseases.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential of this compound in the context of neuroinflammatory diseases.

In Vitro Assays

This assay quantifies the kinase activity of RIPK1 by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant human RIPK1 enzyme

  • This compound

  • ATP

  • Myelin Basic Protein (MBP) as a substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well white, flat-bottom plates

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 96-well plate, add 2.5 µL of 4x RIPK1 enzyme solution.

  • Add 2.5 µL of the this compound serial dilution or DMSO (vehicle control).

  • Incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of a 2x solution of ATP and MBP.

  • Incubate for 60 minutes at 30°C.

  • Stop the reaction by adding 5 µL of ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent.

  • Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

This assay assesses the ability of this compound to protect cells from induced necroptosis.

Materials:

  • HT-29 human colon cancer cells

  • TNFα (human)

  • Smac mimetic (e.g., birinapant)

  • z-VAD-FMK (pan-caspase inhibitor)

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 96-well clear-bottom plates

Procedure:

  • Seed HT-29 cells in a 96-well plate and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in cell culture medium.

  • Pre-treat the cells with the this compound serial dilution or vehicle control for 1 hour.

  • Induce necroptosis by adding a combination of TNFα (100 ng/mL), Smac mimetic (100 nM), and z-VAD-FMK (20 µM).

  • Incubate for 24 hours at 37°C.

  • Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

  • Calculate the EC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

In Vivo Neuroinflammatory Disease Models

The following are examples of relevant animal models to test the efficacy of this compound in neuroinflammation.

Animals:

  • Female C57BL/6 mice, 8-10 weeks old.

Procedure:

  • Induce EAE by subcutaneous immunization with MOG35-55 peptide emulsified in Complete Freund's Adjuvant (CFA), followed by intraperitoneal injections of pertussis toxin on day 0 and day 2.

  • Begin treatment with this compound (e.g., 40 mg/kg, i.p., daily) or vehicle control at the onset of clinical signs (prophylactic) or at peak disease (therapeutic).

  • Monitor mice daily for clinical signs of EAE using a standard scoring system (0-5).

  • At the end of the study, collect spinal cord and brain tissue for histological analysis (H&E, Luxol Fast Blue) to assess inflammation and demyelination, and for immunohistochemistry to measure markers of microglial and astrocyte activation.

  • Analyze cytokine levels in the CNS tissue homogenates.

Animals:

  • Male C57BL/6 mice, 8-10 weeks old.

Procedure:

  • Administer this compound (e.g., 40 mg/kg, i.p.) or vehicle control 1 hour prior to LPS injection.

  • Induce neuroinflammation by a single intraperitoneal injection of LPS (e.g., 5 mg/kg).

  • At 24 hours post-LPS injection, collect brain tissue.

  • Prepare brain homogenates and measure the levels of pro-inflammatory cytokines (e.g., TNFα, IL-1β, IL-6) using ELISA or multiplex assays.

  • Perform immunohistochemistry on brain sections to assess microglial activation (Iba1) and astrocyte reactivity (GFAP).

Visualizations: Signaling Pathways and Experimental Workflows

RIPK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAP1/2) TNFR1->Complex_I RIPK1 RIPK1 Complex_I->RIPK1 NFkB NF-κB Complex_I->NFkB RIPK3 RIPK3 RIPK1->RIPK3 P Necrosome Necrosome (RIPK1-RIPK3-MLKL) RIPK1->Necrosome MLKL MLKL RIPK3->MLKL P RIPK3->Necrosome MLKL->Necrosome Necroptosis Necroptosis (Cell Lysis) Necrosome->Necroptosis Inflammation Inflammation NFkB->Inflammation RI_962 This compound RI_962->RIPK1 Inhibits

Caption: Simplified signaling pathway of RIPK1-mediated necroptosis and inflammation, and the inhibitory action of this compound.

EAE_Workflow cluster_induction EAE Induction cluster_treatment Treatment cluster_monitoring Monitoring & Analysis Immunization Immunization with MOG35-55 in CFA PTX_Injection Pertussis Toxin Injection (Day 0 & 2) Immunization->PTX_Injection Treatment_Start Treatment Initiation (Prophylactic or Therapeutic) PTX_Injection->Treatment_Start RI962_Admin This compound Administration (e.g., 40 mg/kg, i.p., daily) Treatment_Start->RI962_Admin Vehicle_Admin Vehicle Control Treatment_Start->Vehicle_Admin Clinical_Scoring Daily Clinical Scoring RI962_Admin->Clinical_Scoring Vehicle_Admin->Clinical_Scoring Tissue_Collection Tissue Collection (Brain & Spinal Cord) Clinical_Scoring->Tissue_Collection Histology Histological Analysis (H&E, LFB) Tissue_Collection->Histology IHC Immunohistochemistry (Iba1, GFAP) Tissue_Collection->IHC Cytokine_Analysis Cytokine Analysis (ELISA, Multiplex) Tissue_Collection->Cytokine_Analysis

Caption: Experimental workflow for evaluating this compound in the EAE model of multiple sclerosis.

Future Directions and Conclusion

This compound is a potent and selective RIPK1 inhibitor with demonstrated efficacy in preclinical models of systemic inflammation. Its mechanism of action, targeting a key driver of inflammation and cell death, makes it a highly attractive candidate for the treatment of neuroinflammatory diseases. However, several critical questions remain to be addressed.

The most pressing need is to evaluate the efficacy of this compound in relevant in vivo models of neuroinflammatory and neurodegenerative diseases, such as EAE, Alzheimer's disease models (e.g., APP/PS1 mice), Parkinson's disease models (e.g., MPTP-induced), and models of traumatic brain injury. Furthermore, a thorough investigation of its blood-brain barrier permeability is paramount to ascertain its potential for CNS applications.

References

RI-962: A Deep Dive into Initial Studies and Preclinical Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial studies and preclinical data available for RI-962, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). The following sections detail the compound's mechanism of action, in vitro efficacy, in vivo studies, and the experimental methodologies employed in its initial characterization.

Quantitative Data Summary

The following tables summarize the key quantitative data from initial preclinical studies of this compound.

Table 1: In Vitro Potency and Efficacy of this compound

Assay TypeTarget/Cell LineMetricValue (nM)
Biochemical AssayRIPK1IC505.9[1]
Biochemical AssayRIPK1IC5035.0[2][3]
Cell-Based Necroptosis AssayHT29 cellsEC5010.0[1][2]
Cell-Based Necroptosis AssayL929 cellsEC504.2[1][2]
Cell-Based Necroptosis AssayJ774A.1 cellsEC5011.4[1][2]
Cell-Based Necroptosis AssayU937 cellsEC5017.8[1][2]

Table 2: In Vivo Study Parameters for this compound

Animal ModelConditionDosingRoute of AdministrationKey Findings
MouseTNFα-induced Systemic Inflammatory Response Syndrome (SIRS)40 mg/kgIntravenous (i.v.)Remarkably reduced SIRS and concentrations of proinflammatory cytokines (IL-1β and IL-6).[1]
MouseDextran Sulfate Sodium (DSS)-induced Colitis40 mg/kg (once a day for 10 days)Intraperitoneal (i.p.)Ameliorated inflammation and reduced levels of pRIPK1, pRIPK3, and pMLKL in the colon.[1][2]

Mechanism of Action and Signaling Pathway

This compound is a type II kinase inhibitor that targets RIPK1, a critical regulator of necroptosis, a form of programmed cell death. It functions by occupying both the ATP-binding pocket and an allosteric site of RIPK1.[1] By inhibiting the kinase activity of RIPK1, this compound prevents the phosphorylation of RIPK1 itself and its downstream substrates, RIPK3 and Mixed Lineage Kinase Domain-Like protein (MLKL), thereby blocking the necroptotic signaling cascade.[1][2]

G cluster_complexII Necrosome Formation TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 ComplexI Complex I TRADD->ComplexI cIAP cIAP1/2 TRAF2->cIAP TRAF2->ComplexI cIAP->ComplexI RIPK1->ComplexI RIPK3 RIPK3 RIPK1->RIPK3 ComplexII Complex II (Necrosome) ComplexI->ComplexII Deubiquitination pRIPK1 pRIPK1 ComplexII->pRIPK1 MLKL MLKL RIPK3->MLKL pRIPK3 pRIPK3 pRIPK1->pRIPK3 pMLKL pMLKL pRIPK3->pMLKL Necroptosis Necroptosis pMLKL->Necroptosis RI962 This compound RI962->RIPK1

Figure 1: Simplified signaling pathway of TNFα-induced necroptosis and the inhibitory action of this compound.

Experimental Protocols

While detailed, step-by-step protocols from the initial studies are not publicly available, the following sections outline the likely methodologies based on the reported data.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The potency of this compound against RIPK1 was likely determined using a biochemical assay such as the ADP-Glo™ Kinase Assay.

Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of RIPK1.

Methodology:

  • Reaction Setup: Recombinant human RIPK1 enzyme is incubated with a specific substrate and ATP in a reaction buffer.

  • Compound Addition: A dilution series of this compound is added to the reaction wells. A control with no inhibitor (DMSO) is also included.

  • Kinase Reaction: The reaction is allowed to proceed for a set period at a controlled temperature, during which RIPK1 phosphorylates the substrate, converting ATP to ADP.

  • ADP Detection: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Analysis: The luminescence intensity, which is proportional to the amount of ADP formed and thus the kinase activity, is measured. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Necroptosis Assay

The efficacy of this compound in protecting cells from necroptosis was assessed in various cell lines.

Objective: To determine the concentration of this compound required to protect 50% of cells from induced necroptosis (EC50).

Methodology:

  • Cell Culture: Human (HT29, U937) and murine (L929, J774A.1) cell lines are cultured under standard conditions.

  • Compound Treatment: Cells are pre-incubated with a range of concentrations of this compound for a specified duration.

  • Necroptosis Induction: Necroptosis is induced using a combination of agents, commonly TNFα, a Smac mimetic (to inhibit cIAP1/2), and a pan-caspase inhibitor (to prevent apoptosis), collectively referred to as TSZ.

  • Cell Viability Assessment: After an incubation period (e.g., 24 hours), cell viability is measured using a standard assay such as CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: The EC50 value is determined by fitting a dose-response curve to the cell viability data.

G cluster_invitro In Vitro Workflow culture Cell Seeding (e.g., HT29, L929) pretreatment Pre-treatment with This compound (Dose Range) culture->pretreatment induction Necroptosis Induction (e.g., TSZ) pretreatment->induction incubation Incubation (e.g., 24 hours) induction->incubation viability Cell Viability Assay (e.g., CellTiter-Glo) incubation->viability analysis EC50 Calculation viability->analysis

Figure 2: General experimental workflow for determining the EC50 of this compound in a cell-based necroptosis assay.
In Vivo Models of Inflammation

The therapeutic potential of this compound was evaluated in mouse models of systemic inflammation and colitis.

Objective: To assess the ability of this compound to reduce inflammation and inhibit RIPK1 signaling in vivo.

Methodology for TNFα-induced SIRS:

  • Animal Acclimatization: Mice are acclimatized to the laboratory environment.

  • Compound Administration: A cohort of mice is treated with this compound (e.g., 40 mg/kg, i.v.), while a control group receives a vehicle.

  • SIRS Induction: Systemic inflammation is induced by administering a high dose of murine TNFα.

  • Sample Collection: At a predetermined time point after TNFα injection, blood samples are collected.

  • Cytokine Analysis: Serum levels of proinflammatory cytokines, such as IL-1β and IL-6, are quantified using methods like ELISA.

Methodology for DSS-induced Colitis:

  • Colitis Induction: Acute colitis is induced in mice by administering DSS in their drinking water for a specified number of days.

  • Compound Administration: Mice are treated with this compound (e.g., 40 mg/kg, i.p.) or vehicle daily.

  • Monitoring: Disease activity is monitored by daily measurement of body weight, stool consistency, and the presence of blood in the feces.

  • Tissue Collection: At the end of the study, colon tissues are harvested.

  • Analysis: Colon length is measured as an indicator of inflammation. Tissue homogenates are analyzed by Western blotting to determine the levels of phosphorylated and total RIPK1, RIPK3, and MLKL.

Selectivity Profile

This compound demonstrates high selectivity for RIPK1. In a screening against a panel of 408 human kinases, it showed minimal to no activity (IC50 > 10 μM), with the exception of MLK3 (IC50 = 3.75 μM).[1] This represents a 107-fold greater potency for RIPK1 over MLK3, indicating a favorable selectivity profile.[1]

References

The Impact of RI-962 on RIPK1-Mediated Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular life and death, playing a pivotal role in inflammation and programmed cell death pathways, including apoptosis and necroptosis. Dysregulation of RIPK1 activity is implicated in a host of inflammatory and neurodegenerative diseases. This technical guide provides an in-depth analysis of RI-962, a potent and selective RIPK1 inhibitor. We will explore its mechanism of action, its impact on downstream signaling, and provide detailed experimental protocols for its characterization. This document is intended to serve as a comprehensive resource for researchers in the field of signal transduction and drug discovery.

Introduction to RIPK1 Signaling

RIPK1 is a serine/theronine kinase that functions as a key signaling node downstream of various cellular receptors, most notably Tumor Necrosis Factor Receptor 1 (TNFR1). Upon TNFα binding to TNFR1, RIPK1 is recruited to the receptor complex (Complex I), where its ubiquitination state dictates the cellular outcome. K63-linked polyubiquitination of RIPK1 promotes the activation of the NF-κB survival pathway. Conversely, deubiquitination of RIPK1 can lead to its dissociation from Complex I and the formation of cytosolic death-inducing complexes. In the presence of active caspase-8, RIPK1 can contribute to the formation of Complex IIa, leading to apoptosis. However, when caspase-8 is inhibited, RIPK1 can interact with RIPK3 to form the necrosome (Complex IIb), a key step in the initiation of necroptosis, a form of programmed necrosis. The kinase activity of RIPK1 is essential for its pro-death functions.

This compound: A Potent and Selective RIPK1 Inhibitor

This compound is a small molecule inhibitor that has demonstrated high potency and selectivity for RIPK1. It functions as a Type II kinase inhibitor, meaning it binds to both the ATP-binding pocket and an adjacent allosteric site of the kinase in its inactive conformation.[1] This mode of inhibition confers high selectivity over other kinases.

In Vitro Potency and Cellular Efficacy

This compound exhibits potent inhibition of RIPK1 kinase activity and effectively protects various cell lines from necroptotic cell death.

ParameterValueAssay/Cell LineReference
IC50 (RIPK1) 35.0 nMBiochemical Assay[2]
IC50 (RIPK1) 5.9 nMADP-Glo Assay[1]
EC50 (HT29 cells) 10.0 nMNecroptosis Protection[1][2]
EC50 (L929 cells) 4.2 nMNecroptosis Protection[1][2]
EC50 (J774A.1 cells) 11.4 nMNecroptosis Protection[1][2]
EC50 (U937 cells) 17.8 nMNecroptosis Protection[1][2]
In Vivo Efficacy

In preclinical animal models, this compound has shown significant efficacy in mitigating inflammation.

Animal ModelTreatmentKey FindingsReference
TNFα-induced SIRS (mice) 40 mg/kg, i.p.Reduced systemic inflammatory response; decreased serum IL-1β and IL-6.[1]
DSS-induced Colitis (mice) 40 mg/kg, i.p. (once daily for 10 days)Ameliorated colitis; reduced colonic levels of pRIPK1, pRIPK3, and pMLKL.[2]
Pharmacokinetic Profile

Pharmacokinetic studies in rats have provided insights into the absorption, distribution, metabolism, and excretion of this compound.

RouteDose (mg/kg)T1/2 (h)Tmax (h)
Intravenous (i.v.) 52.1 ± 0.20.1 ± 0.0
Oral (p.o.) 201.3 ± 0.20.8 ± 1.0
Intraperitoneal (i.p.) 208.5 ± 1.60.5 ± 0.0
Data from studies in rats.[2][3]

Impact of this compound on RIPK1 Signaling Pathways

This compound, by directly inhibiting the kinase activity of RIPK1, effectively blocks the downstream signaling cascades that lead to necroptosis and inflammation.

Inhibition of the Necroptotic Pathway

In response to stimuli such as TNFα in the presence of a caspase inhibitor, RIPK1 autophosphorylates and subsequently phosphorylates RIPK3. This leads to the recruitment and phosphorylation of Mixed Lineage Kinase Domain-Like (MLKL), the executioner of necroptosis. This compound blocks the initial autophosphorylation of RIPK1, thereby preventing the entire downstream cascade.

RI962_Necroptosis_Pathway cluster_stimulus Stimulus cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_outcome Cellular Outcome TNFα + Caspase Inhibitor TNFα + Caspase Inhibitor TNFR1 TNFR1 TNFα + Caspase Inhibitor->TNFR1 binds RIPK1 RIPK1 TNFR1->RIPK1 recruits pRIPK1 pRIPK1 RIPK1->pRIPK1 autophosphorylates RIPK3 RIPK3 Necrosome Necrosome (pRIPK1-pRIPK3) RIPK3->Necrosome MLKL MLKL pRIPK1->Necrosome pRIPK3 pRIPK3 pMLKL pMLKL pRIPK3->pMLKL phosphorylates MLKL Necroptosis Necroptosis pMLKL->Necroptosis executes Necrosome->pRIPK3 phosphorylates RI_962 This compound RI_962->pRIPK1 inhibits

Figure 1: this compound inhibits the RIPK1-mediated necroptosis pathway.
Modulation of Inflammatory Signaling

The kinase activity of RIPK1 is also involved in inflammatory signaling. By inhibiting RIPK1, this compound can reduce the production of pro-inflammatory cytokines, as observed in in vivo models.

RI962_Inflammation_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Immune Cell cluster_outcome Systemic Outcome TNFα TNFα RIPK1_kinase RIPK1 Kinase Activity TNFα->RIPK1_kinase activates Inflammatory_Pathways Downstream Inflammatory Pathways RIPK1_kinase->Inflammatory_Pathways Cytokine_Production Pro-inflammatory Cytokine Production (IL-1β, IL-6) Inflammatory_Pathways->Cytokine_Production Inflammation Inflammation Cytokine_Production->Inflammation RI_962 This compound RI_962->RIPK1_kinase inhibits

Figure 2: this compound attenuates RIPK1-dependent inflammatory signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro RIPK1 Kinase Assay (ADP-Glo™)

This assay quantifies RIPK1 kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant human RIPK1 enzyme

  • Myelin Basic Protein (MBP) substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound (or other test compounds)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well or 384-well white plates

  • Luminometer

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in Kinase Assay Buffer.

    • Prepare a solution of RIPK1 enzyme and MBP substrate in Kinase Assay Buffer.

    • Prepare the ATP solution in Kinase Assay Buffer.

  • Kinase Reaction:

    • Add 5 µL of the RIPK1 enzyme/MBP substrate solution to each well of the plate.

    • Add 2.5 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (DMSO).

    • Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer.

    • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

ADP_Glo_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis A Prepare Reagent (Enzyme, Substrate, ATP, this compound) B Add Enzyme/Substrate A->B C Add this compound B->C D Add ATP (Initiate Reaction) C->D E Incubate (30°C, 60 min) D->E F Add ADP-Glo™ Reagent E->F G Incubate (RT, 40 min) F->G H Add Kinase Detection Reagent G->H I Incubate (RT, 30-60 min) H->I J Measure Luminescence I->J K Calculate IC50 J->K

Figure 3: Workflow for the ADP-Glo™ RIPK1 Kinase Assay.
Cellular Necroptosis Assay (TSZ-Induced)

This assay measures the ability of this compound to protect cells from necroptosis induced by a combination of TNFα, a Smac mimetic, and a pan-caspase inhibitor (z-VAD-fmk).

Materials:

  • HT-29 cells (or other suitable cell line)

  • Cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • Human TNFα

  • Smac mimetic (e.g., birinapant)

  • z-VAD-fmk (pan-caspase inhibitor)

  • This compound

  • Cell viability reagent (e.g., CellTiter-Glo® or LDH release assay kit)

  • 96-well clear-bottom black plates

Procedure:

  • Cell Seeding:

    • Seed HT-29 cells into a 96-well plate at a density of 1 x 10⁴ cells per well.

    • Allow cells to adhere and grow overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium and add 50 µL of the medium containing the this compound dilutions to the wells. Include a vehicle control.

    • Pre-incubate the cells with the compound for 1 hour at 37°C.

  • Necroptosis Induction:

    • Prepare a 2x induction cocktail containing TNFα (40 ng/mL), Smac mimetic (200 nM), and z-VAD-fmk (40 µM) in cell culture medium.

    • Add 50 µL of the 2x induction cocktail to each well (final concentrations will be 20 ng/mL TNFα, 100 nM Smac mimetic, and 20 µM z-VAD-fmk).

    • Include control wells with no induction cocktail.

    • Incubate the plate for 18-24 hours at 37°C.

  • Cell Viability Measurement:

    • Measure cell viability using a suitable reagent according to the manufacturer's protocol.

    • For CellTiter-Glo®, add the reagent, incubate, and measure luminescence.

    • For LDH release, collect the supernatant and perform the assay.

  • Data Analysis:

    • Calculate the percent cell viability for each condition and determine the EC50 value of this compound.

In Vivo Model of TNFα-Induced Systemic Inflammatory Response Syndrome (SIRS)

This model is used to evaluate the anti-inflammatory effects of this compound in vivo.

Materials:

  • C57BL/6 mice (age and sex-matched)

  • Recombinant murine TNFα

  • This compound

  • Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

  • Sterile saline

  • ELISA kits for murine IL-1β and IL-6

Procedure:

  • Animal Acclimatization:

    • Acclimatize mice to the housing conditions for at least one week before the experiment.

  • Compound Administration:

    • Administer this compound (e.g., 40 mg/kg) or vehicle via intraperitoneal (i.p.) injection 1 hour before TNFα challenge.

  • SIRS Induction:

    • Inject mice with a lethal dose of murine TNFα (e.g., 20 mg/kg) via intravenous (i.v.) or i.p. injection.

    • A control group should receive a saline injection.

  • Monitoring and Sample Collection:

    • Monitor the mice for signs of distress and survival.

    • At a predetermined time point (e.g., 1.5 hours post-TNFα), collect blood via cardiac puncture.

    • Process the blood to obtain serum.

  • Cytokine Analysis:

    • Measure the concentrations of IL-1β and IL-6 in the serum using ELISA kits according to the manufacturer's instructions.

In Vivo Model of Dextran Sulfate Sodium (DSS)-Induced Colitis

This model mimics inflammatory bowel disease and is used to assess the therapeutic potential of this compound.

Materials:

  • C57BL/6 mice

  • Dextran Sulfate Sodium (DSS)

  • This compound

  • Vehicle for this compound

  • Equipment for monitoring body weight, stool consistency, and rectal bleeding.

Procedure:

  • Colitis Induction:

    • Provide mice with drinking water containing 2-3% (w/v) DSS for 5-7 days.

    • A control group should receive regular drinking water.

  • Compound Treatment:

    • Administer this compound (e.g., 40 mg/kg) or vehicle i.p. once daily for a specified duration (e.g., 10 days), starting from the first day of DSS administration.

  • Disease Activity Monitoring:

    • Monitor and record the body weight, stool consistency, and presence of blood in the stool daily.

    • Calculate a Disease Activity Index (DAI) based on these parameters.

  • Tissue Collection and Analysis:

    • At the end of the experiment, euthanize the mice and collect the colons.

    • Measure the colon length.

    • Process a portion of the colon for histological analysis (H&E staining).

    • Homogenize another portion of the colon to prepare protein lysates for Western blot analysis of pRIPK1, pRIPK3, and pMLKL.

Western Blot Analysis of Phosphorylated Signaling Proteins

This technique is used to detect the phosphorylation status of RIPK1, RIPK3, and MLKL, which are key indicators of necroptotic pathway activation.

Materials:

  • Cell or tissue lysates

  • Protein assay reagent (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against pRIPK1 (Ser166), pRIPK3 (Ser227), pMLKL (Ser358), and total RIPK1, RIPK3, MLKL, and a loading control (e.g., β-actin or GAPDH).

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Quantification:

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities to determine the relative levels of phosphorylated proteins.

Conclusion

This compound is a highly potent and selective inhibitor of RIPK1 kinase activity with demonstrated efficacy in both in vitro and in vivo models of necroptosis and inflammation. Its well-defined mechanism of action and favorable pharmacokinetic profile make it a valuable tool for studying RIPK1-mediated signaling and a promising therapeutic candidate for a range of inflammatory and neurodegenerative diseases. The experimental protocols detailed in this guide provide a robust framework for the further investigation and characterization of this compound and other RIPK1 inhibitors.

References

Methodological & Application

Application Notes and Protocols for RI-962 in In-Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

RI-962 is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical regulator of inflammation and cell death pathways.[1][2] With an IC50 of 5.9 nM in ADP-Glo assays, this compound demonstrates high potency.[1] It functions as a type II kinase inhibitor, occupying both the ATP-binding pocket and an allosteric site of RIPK1.[1] This targeted inhibition of RIPK1's kinase activity makes this compound a valuable tool for studying necroptosis, a form of regulated necrotic cell death. These application notes provide detailed protocols for utilizing this compound in in-vitro cell culture experiments to investigate its protective effects against necroptosis.

Mechanism of Action

This compound exerts its biological effects by inhibiting the phosphorylation of RIPK1.[1] This action prevents the subsequent phosphorylation of downstream signaling proteins, RIPK3 and Mixed Lineage Kinase Domain-Like (MLKL), which are essential for the execution of the necroptotic cell death program.[1] By blocking this cascade, this compound can protect cells from necroptotic stimuli.

Data Presentation

Quantitative Data Summary of this compound
ParameterValueCell LinesAssay Type
IC50 5.9 nM-ADP-Glo Assay
IC50 35.0 nM-Kinase Assay
EC50 10.0 nMHT29Necroptosis Protection
EC50 4.2 nML929Necroptosis Protection
EC50 11.4 nMJ774A.1Necroptosis Protection
EC50 17.8 nMU937Necroptosis Protection

Experimental Protocols

General Cell Culture Conditions

Proper cell culture maintenance is crucial for reproducible results. The following are general guidelines for the cell lines mentioned in the quantitative data summary.

Cell LineGrowth MediumSeeding Density
HT29 McCoy's 5A (modified) + 10% FBS2-5 x 10^4 cells/cm²
L929 DMEM + 10% FBS3-6 x 10^4 cells/cm²
J774A.1 DMEM + 10% FBS2-4 x 10^4 cells/cm²
U937 RPMI-1640 + 10% FBS1 x 10^5 to 1 x 10^6 cells/mL

Note: These are general recommendations. Optimal seeding densities and media conditions should be determined empirically for each experiment.

Protocol 1: Induction of Necroptosis and Inhibition by this compound

This protocol describes the induction of necroptosis in a susceptible cell line (e.g., HT29) using a combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor (TSZ), and the assessment of the inhibitory effect of this compound.

Materials:

  • HT29 cells

  • Complete growth medium

  • This compound (reconstituted in DMSO)

  • Human TNF-α (reconstituted in sterile PBS with 0.1% BSA)

  • Smac mimetic (e.g., Birinapant or LCL161, reconstituted in DMSO)

  • Pan-caspase inhibitor (e.g., Z-VAD-FMK, reconstituted in DMSO)

  • 96-well clear-bottom black plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Procedure:

  • Cell Seeding: Seed HT29 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • This compound Pre-treatment: Prepare serial dilutions of this compound in complete growth medium. A suggested concentration range is 1 nM to 10 µM. Add the desired concentrations of this compound to the appropriate wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration. Incubate for 1-2 hours.

  • Necroptosis Induction: Prepare a stock solution of the necroptosis-inducing cocktail (TSZ). Final concentrations to aim for in the wells are typically 20-100 ng/mL TNF-α, 100-500 nM Smac mimetic, and 20-50 µM Z-VAD-FMK. Add the TSZ cocktail to all wells except the untreated control wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO2.

  • Cell Viability Assessment:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background luminescence from wells with medium only. Plot a dose-response curve of this compound concentration versus cell viability to determine the EC50 value.

Protocol 2: Western Blot Analysis of RIPK1 Pathway Phosphorylation

This protocol is to confirm the mechanism of action of this compound by assessing the phosphorylation status of RIPK1, RIPK3, and MLKL.

Materials:

  • Cells treated as described in Protocol 1 (in 6-well plates for sufficient protein yield)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-p-RIPK1 (Ser166), anti-p-RIPK3 (Ser227), anti-p-MLKL (Ser358), anti-RIPK1, anti-RIPK3, anti-MLKL, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Densitometrically quantify the bands corresponding to the phosphorylated and total proteins. Normalize the phosphorylated protein levels to the total protein levels and the loading control.

Mandatory Visualization

RI962_Signaling_Pathway cluster_necrosome Necrosome Formation TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (Pro-survival/Pro-inflammatory) TNFR1->ComplexI ComplexII Complex II / Necrosome TNFR1->ComplexII NFkB NF-κB Activation ComplexI->NFkB Casp8_inhibition Caspase-8 Inhibition (e.g., Z-VAD-FMK) Casp8_inhibition->ComplexII RIPK1 RIPK1 pRIPK1 p-RIPK1 RIPK1->pRIPK1 autophosphorylation RIPK3 RIPK3 pRIPK1->RIPK3 pRIPK3 p-RIPK3 RIPK3->pRIPK3 phosphorylation MLKL MLKL pRIPK3->MLKL pMLKL p-MLKL (oligomerization) MLKL->pMLKL phosphorylation Necroptosis Necroptosis pMLKL->Necroptosis RI962 This compound RI962->RIPK1

Caption: this compound inhibits the RIPK1-mediated necroptosis signaling pathway.

Experimental_Workflow start Start seed_cells Seed Cells (e.g., HT29 in 96-well plate) start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 pretreat Pre-treat with this compound (or vehicle control) incubate1->pretreat incubate2 Incubate 1-2h pretreat->incubate2 induce Induce Necroptosis (TNF-α + Smac mimetic + Z-VAD-FMK) incubate2->induce incubate3 Incubate 18-24h induce->incubate3 measure_viability Measure Cell Viability (e.g., CellTiter-Glo) incubate3->measure_viability analyze_data Data Analysis (Calculate EC50) measure_viability->analyze_data end End analyze_data->end

Caption: Workflow for assessing this compound's protection against necroptosis.

References

Determining the Optimal Concentration of RI-962 for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

RI-962 is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical regulator of necroptosis, a form of programmed cell death.[1] Understanding the optimal concentration of this compound is paramount for accurate and reproducible results in cell-based assays. These application notes provide detailed protocols for determining the effective concentration of this compound to inhibit necroptosis and guidance on interpreting the results.

Mechanism of Action

This compound functions as a type II kinase inhibitor, occupying both the ATP-binding pocket and an allosteric site of RIPK1.[2] This binding prevents the autophosphorylation of RIPK1, a key step in the formation of the necrosome, a signaling complex essential for the execution of necroptosis. The inhibition of RIPK1 phosphorylation subsequently blocks the phosphorylation of downstream targets, RIPK3 and Mixed Lineage Kinase Domain-Like (MLKL), ultimately preventing necroptotic cell death.[2]

Data Presentation: Efficacy of this compound

The potency of this compound has been evaluated in various cell lines, demonstrating its efficacy in protecting against necroptosis induced by stimuli such as Tumor Necrosis Factor-alpha (TNFα), a Smac mimetic, and a pan-caspase inhibitor (z-VAD-fmk), collectively abbreviated as TSZ. The following table summarizes the key in vitro efficacy data for this compound.

ParameterValueCell LineAssay Conditions
IC50 (RIPK1) 35.0 nM[1]-Biochemical Assay
EC50 10.0 nM[1]HT-29 (human colon adenocarcinoma)Protection against TSZ-induced necroptosis
EC50 4.2 nM[1]L929 (mouse fibrosarcoma)Protection against TSZ-induced necroptosis
EC50 11.4 nM[1]J774A.1 (mouse macrophage)Protection against TSZ-induced necroptosis
EC50 17.8 nM[1]U937 (human histiocytic lymphoma)Protection against TSZ-induced necroptosis

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of the inhibitor stock solution is crucial for accurate dosing.

  • Reconstitution: this compound is typically supplied as a solid powder. Reconstitute the compound in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution, for example, 10 mM.[2]

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability.[2] Aliquot the stock solution to avoid repeated freeze-thaw cycles.

  • Working Solution: On the day of the experiment, prepare fresh dilutions of the this compound stock solution in the appropriate cell culture medium. Ensure the final concentration of DMSO in the cell culture wells is kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Induction of Necroptosis in Cell Culture

This protocol describes a general method for inducing necroptosis in a susceptible cell line (e.g., HT-29). Note that concentrations of inducing agents may need to be optimized for different cell lines.

  • Cell Seeding: Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the time of treatment.

  • Pre-treatment with this compound: One hour prior to inducing necroptosis, treat the cells with a range of this compound concentrations. A typical starting range for a dose-response experiment would be from 0.1 nM to 10 µM. Include a vehicle control (DMSO) group.

  • Induction of Necroptosis: To induce necroptosis, add a cocktail of the following reagents to the cell culture medium:

    • TNFα: 20-100 ng/mL

    • Smac mimetic (e.g., LCL161 or BV6): 100 nM - 1 µM

    • z-VAD-fmk (pan-caspase inhibitor): 20-50 µM

  • Incubation: Incubate the plate for 12-24 hours at 37°C in a humidified incubator with 5% CO2.

Assessment of Cell Viability

To determine the protective effect of this compound against necroptosis, cell viability can be assessed using various methods.

This assay measures the metabolic activity of viable cells.

  • Following the incubation period, add the resazurin-based reagent to each well according to the manufacturer's instructions.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the fluorescence at the recommended excitation and emission wavelengths using a plate reader.

  • Calculate cell viability as a percentage of the untreated control.

This assay quantifies ATP, an indicator of metabolically active cells.

  • Equilibrate the 96-well plate to room temperature.

  • Add the ATP-based assay reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate cell viability as a percentage of the untreated control.

Western Blot Analysis of Necroptosis Signaling

To confirm that this compound is inhibiting the necroptosis pathway at the molecular level, perform a Western blot to assess the phosphorylation status of RIPK1, RIPK3, and MLKL.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for phosphorylated RIPK1 (pRIPK1), phosphorylated RIPK3 (pRIPK3), and phosphorylated MLKL (pMLKL) overnight at 4°C. Also, probe for the total forms of these proteins and a loading control (e.g., GAPDH or β-actin). Recommended antibody dilutions should be determined from the manufacturer's datasheet, but a starting point of 1:1000 is common.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

G cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Cell Fate TNFR1 TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAP1/2) TNFR1->ComplexI RIPK1 RIPK1 ComplexI->RIPK1 Activates pRIPK1 pRIPK1 RIPK1->pRIPK1 Autophosphorylation RIPK3 RIPK3 Necrosome Necrosome (Complex IIb) RIPK3->Necrosome MLKL MLKL pRIPK1->Necrosome pRIPK3 pRIPK3 pRIPK3->MLKL Recruits pMLKL pMLKL pRIPK3->pMLKL Phosphorylates pMLKL->pMLKL Necroptosis Necroptosis pMLKL->Necroptosis Pore formation Necrosome->pRIPK3 Phosphorylates TNFa TNFα TNFa->TNFR1 Binds Smac_mimetic Smac mimetic Smac_mimetic->ComplexI Inhibits cIAPs zVAD_fmk z-VAD-fmk zVAD_fmk->ComplexI Inhibits Caspase-8 RI962 This compound RI962->pRIPK1 Inhibits

Caption: TNFα-induced necroptosis signaling pathway and the inhibitory action of this compound.

G cluster_0 Endpoint Assays start Start seed_cells Seed cells in 96-well plate start->seed_cells pretreat Pre-treat with This compound (1 hr) seed_cells->pretreat induce_necroptosis Induce necroptosis (TNFα + Smac mimetic + z-VAD-fmk) pretreat->induce_necroptosis incubate Incubate (12-24 hrs) induce_necroptosis->incubate viability_assay Cell Viability Assay (e.g., CellTiter-Glo) incubate->viability_assay western_blot Western Blot for pRIPK1, pRIPK3, pMLKL incubate->western_blot data_analysis Data Analysis (EC50 determination) viability_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: Experimental workflow for determining the optimal concentration of this compound.

References

Application of RI-962 in Animal Models of Multiple Sclerosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive guide for the utilization of RI-962, a potent and selective RIPK1 inhibitor, in preclinical animal models of multiple sclerosis (MS). The primary focus is on the Experimental Autoimmune Encephalomyelitis (EAE) model, a widely accepted rodent model that recapitulates key pathological features of MS, including inflammation, demyelination, and neurodegeneration.

Introduction

Multiple sclerosis is a chronic, inflammatory, and demyelinating autoimmune disease of the central nervous system (CNS).[1][2] Receptor-interacting protein kinase 1 (RIPK1) has emerged as a critical mediator of inflammation and programmed cell death (necroptosis), pathways implicated in the pathogenesis of MS.[2][3][4] this compound is a potent and selective inhibitor of RIPK1 kinase activity with an IC50 of 35.0 nM.[5] By inhibiting RIPK1, this compound presents a promising therapeutic strategy to mitigate the neuroinflammation and cell death that drive MS pathology.

Mechanism of Action

This compound exerts its therapeutic effects by inhibiting the kinase activity of RIPK1, a key signaling node in multiple cellular pathways. In the context of MS, the inhibition of RIPK1 is expected to interfere with inflammatory signaling cascades and prevent necroptotic cell death of CNS-resident cells, such as oligodendrocytes and neurons.

Key Signaling Pathways Modulated by this compound

The diagram below illustrates the central role of RIPK1 in TNF-alpha-mediated signaling and how this compound can block the pro-inflammatory and necroptotic pathways.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 cIAP cIAP1/2 TRAF2->cIAP LUBAC LUBAC cIAP->LUBAC LUBAC->RIPK1 Ubiquitination NEMO NEMO RIPK1->NEMO FADD FADD RIPK1->FADD RIPK3 RIPK3 RIPK1->RIPK3 Forms Necrosome IKK IKKα/β NEMO->IKK NFkB NF-κB IKK->NFkB Gene Gene Transcription NFkB->Gene Translocates to Casp8 Caspase-8 FADD->Casp8 Casp8->RIPK3 Cleaves and Inhibits Apoptosis Apoptosis Casp8->Apoptosis MLKL MLKL RIPK3->MLKL Phosphorylates Necroptosis Necroptosis MLKL->Necroptosis Oligomerizes and Translocates Inflammation Inflammation Gene->Inflammation TNFa TNFα TNFa->TNFR1 Binds RI962 This compound RI962->RIPK1 Inhibits Kinase Activity

Caption: this compound inhibits RIPK1 kinase activity, blocking necroptosis and inflammation.

Application in the EAE Animal Model

The EAE model is the most widely used animal model for MS, mimicking many aspects of the human disease, including T-cell-mediated autoimmunity against myelin antigens, CNS inflammation, demyelination, and progressive paralysis.[6][7]

Efficacy of RIPK1 Inhibition in EAE

Studies have demonstrated that therapeutic administration of RIPK1 inhibitors can significantly attenuate the clinical severity of EAE in a dose-dependent manner.[3] RIPK1 inhibition has been shown to reduce neuroinflammation, as evidenced by decreased levels of pro-inflammatory cytokines in the spinal cord and a reduction in CNS immune cell infiltration.[1] Furthermore, RIPK1 inhibition can restore homeostatic microglial markers and suppress detrimental inflammatory signaling in both astrocytes and microglia.[1][3]

Table 1: Summary of Expected Quantitative Data for this compound in an EAE Model

ParameterExpected Outcome with this compound TreatmentMethod of Measurement
Clinical Score Significant reduction in mean and peak clinical scoresDaily clinical scoring (0-5 scale)
Disease Incidence Reduced percentage of animals developing clinical signsDaily observation
Body Weight Attenuation of disease-associated weight lossDaily weight measurement
CNS Infiltration Decreased infiltration of CD4+ T cells and macrophagesImmunohistochemistry/Flow cytometry of spinal cord
Demyelination Reduced demyelination in the spinal cord and brainLuxol Fast Blue staining, Myelin Basic Protein (MBP) immunohistochemistry
Axonal Damage Preservation of axonsAmyloid Precursor Protein (APP) immunohistochemistry
Pro-inflammatory Cytokines (e.g., TNFα, IL-6, IL-17) Reduced expression levels in the CNSELISA, qPCR, or multiplex cytokine assay
RIPK1 Pathway Activation (pRIPK1, pMLKL) Decreased levels of phosphorylated RIPK1 and MLKL in the CNSWestern Blot, Immunohistochemistry

Experimental Protocols

I. Induction of EAE in C57BL/6 Mice (MOG35-55 Model)

This protocol describes the active induction of EAE in C57BL/6 mice, a commonly used model that results in a chronic, progressive disease course.[8][9]

Materials:

  • Female C57BL/6 mice, 8-12 weeks old

  • Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis Toxin (PTX)

  • Sterile Phosphate Buffered Saline (PBS)

  • Isoflurane for anesthesia

Procedure:

  • Antigen Emulsion Preparation: On the day of immunization (Day 0), prepare an emulsion of MOG35-55 in CFA. A common concentration is 2 mg/mL of MOG35-55 in sterile PBS, emulsified with an equal volume of CFA to a final concentration of 1 mg/mL MOG35-55. Ensure a stable emulsion is formed by vigorous mixing (e.g., using two syringes connected by a Luer lock).

  • Immunization (Day 0):

    • Anesthetize mice with isoflurane.

    • Inject 100 µL of the MOG35-55/CFA emulsion subcutaneously (s.c.) into the flank of each mouse.

    • Administer 200 ng of PTX in 100 µL of sterile PBS intraperitoneally (i.p.).

  • Pertussis Toxin Boost (Day 2):

    • Administer a second dose of 200 ng of PTX in 100 µL of sterile PBS i.p.

II. Preparation and Administration of this compound

Materials:

  • This compound

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

  • Sterile syringes and needles for injection

Procedure:

  • This compound Formulation: Prepare a stock solution of this compound in a suitable vehicle. The final concentration should be calculated based on the desired dose and the average weight of the mice. A therapeutic dose of a RIPK1 inhibitor in EAE models is often in the range of 10-50 mg/kg.

  • Administration:

    • Prophylactic Treatment: Begin administration of this compound or vehicle on the day of immunization (Day 0) and continue daily throughout the experiment.

    • Therapeutic Treatment: Begin administration of this compound or vehicle at the onset of clinical signs (e.g., clinical score of 1) and continue daily.

    • Administer the prepared this compound solution or vehicle via the desired route (e.g., intraperitoneal or oral gavage).

III. Clinical Assessment of EAE

Monitor the mice daily for clinical signs of EAE and record their body weight. Use a standardized 0-5 scoring system.

Table 2: EAE Clinical Scoring Scale

ScoreClinical Signs
0 No clinical signs
1 Limp tail
2 Hind limb weakness or paresis
3 Complete hind limb paralysis
4 Hind limb paralysis and forelimb weakness
5 Moribund or dead
IV. Histological and Molecular Analysis

At the end of the experiment, euthanize the mice and collect tissues for further analysis.

Procedure:

  • Tissue Collection: Perfuse mice with PBS followed by 4% paraformaldehyde (PFA). Collect the brain and spinal cord for histological analysis. For molecular analysis (e.g., Western blot, qPCR), collect fresh tissues and snap-freeze them in liquid nitrogen.

  • Histology: Embed the PFA-fixed tissues in paraffin (B1166041) and section them. Perform staining with Luxol Fast Blue (for demyelination) and antibodies against MBP, APP, CD4, and Iba1 (for microglia).

  • Western Blot: Homogenize fresh-frozen CNS tissue to extract proteins. Perform Western blotting to detect levels of pRIPK1, RIPK1, pMLKL, and MLKL.

  • qPCR: Extract RNA from fresh-frozen CNS tissue and perform quantitative real-time PCR to measure the expression of inflammatory cytokine genes (e.g., Tnf, Il6, Il17a).

Experimental Workflow

The following diagram outlines the typical workflow for evaluating this compound in an EAE mouse model.

cluster_setup Experimental Setup cluster_induction EAE Induction & Treatment cluster_monitoring Monitoring & Assessment cluster_analysis Endpoint Analysis A Acclimatize C57BL/6 Mice B Randomize into Treatment Groups (Vehicle, this compound) A->B C Day 0: Immunize with MOG35-55/CFA + PTX B->C D Day 2: Administer PTX Boost C->D E Daily Treatment: Administer this compound or Vehicle D->E F Daily Monitoring: Clinical Score & Body Weight E->F G Tissue Collection (Brain & Spinal Cord) F->G Endpoint Reached H Histology: - Demyelination - Inflammation G->H I Molecular Analysis: - Western Blot - qPCR G->I

Caption: Workflow for evaluating this compound in the EAE mouse model.

Conclusion

This compound, as a potent RIPK1 inhibitor, holds significant promise for the treatment of multiple sclerosis. The protocols and information provided herein offer a framework for the preclinical evaluation of this compound in the EAE animal model. By demonstrating efficacy in reducing neuroinflammation and demyelination in this model, the therapeutic potential of this compound for MS can be robustly assessed.

References

Application Notes and Protocols for RI-962: A Potent Inhibitor of Necroptotic Cell Death

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

RI-962 is a highly potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1] Its primary mechanism of action is the inhibition of the kinase activity of RIPK1, a critical initiator of the necroptosis signaling pathway.[1] Necroptosis is a form of regulated, caspase-independent cell death that is implicated in the pathophysiology of numerous inflammatory and neurodegenerative diseases. Unlike apoptosis, necroptosis is inherently pro-inflammatory due to the lytic nature of cell death and the subsequent release of damage-associated molecular patterns (DAMPs). By targeting RIPK1, this compound effectively blocks the downstream signaling cascade involving RIPK3 and Mixed Lineage Kinase Domain-Like protein (MLKL), thereby preventing membrane disruption and cell lysis.

These application notes provide detailed protocols for utilizing this compound to inhibit necroptosis in both in vitro and in vivo experimental models. It is important to note that this compound is characterized as an inhibitor of cell death; there is no current evidence to support its use as an inducer of cell death.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified across various assays and cell lines. The following table summarizes key potency values.

ParameterTarget/Cell LineValueDescriptionReference
IC₅₀ RIPK1 Kinase35.0 nMHalf-maximal inhibitory concentration against RIPK1 kinase activity.[1]
EC₅₀ HT-29 (Human)10.0 nMHalf-maximal effective concentration for protection against TSZ-induced necroptosis.[1]
EC₅₀ L929 (Mouse)4.2 nMHalf-maximal effective concentration for protection against necroptosis.[1]
EC₅₀ J774A.1 (Mouse)11.4 nMHalf-maximal effective concentration for protection against necroptosis.[1]
EC₅₀ U937 (Human)17.8 nMHalf-maximal effective concentration for protection against necroptosis.[1]

Signaling Pathway and Mechanism of Action

This compound inhibits necroptosis by binding to RIPK1 and preventing its autophosphorylation. This initial step is crucial for the recruitment and subsequent phosphorylation of RIPK3, leading to the formation of the necrosome complex. Without RIPK1 kinase activity, the downstream phosphorylation of MLKL by RIPK3 is blocked. As a result, MLKL cannot oligomerize and translocate to the plasma membrane to execute cell lysis.

Necroptosis_Pathway cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Cytosol TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 1. Ligand Binding ComplexI Complex I (Survival/Apoptosis) TNFR1->ComplexI 2. Complex I Assembly RIPK1 RIPK1 ComplexI->RIPK1 pRIPK1 p-RIPK1 RIPK1->pRIPK1 4. Autophosphorylation Casp8_Inhibition Caspase-8 Inhibition (e.g., Z-VAD-FMK) Necrosome Necrosome Formation Casp8_Inhibition->Necrosome 3. Shift to Necroptosis pRIPK3 p-RIPK3 Necrosome->pRIPK3 5. RIPK3 Phosphorylation RIPK3 RIPK3 RIPK3->Necrosome pRIPK1->Necrosome pMLKL p-MLKL pRIPK3->pMLKL 6. MLKL Phosphorylation MLKL MLKL MLKL->pMLKL pMLKL_oligomer p-MLKL Oligomerization pMLKL->pMLKL_oligomer 7. Oligomerization RI962 This compound RI962->pRIPK1 Inhibits Lysis Cell Lysis (Necroptosis) pMLKL_oligomer->Lysis 8. Membrane Disruption

Caption: Mechanism of this compound in the necroptosis signaling pathway.

Experimental Protocols

Protocol 1: In Vitro Inhibition of Necroptosis in HT-29 Cells

This protocol describes how to induce necroptosis in the human colon adenocarcinoma cell line HT-29 and assess the inhibitory effect of this compound. Necroptosis is induced using a combination of TNF-α (T), a Smac mimetic (S), and a pan-caspase inhibitor (Z-VAD-FMK), collectively known as TSZ.[2][3][4]

A. Cell Culture and Seeding

  • Culture HT-29 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.[2]

  • Seed cells into a multi-well plate at a density that will result in 70-80% confluency at the time of treatment. For a 96-well plate, a density of 8,000-10,000 cells per well is recommended.

  • Allow cells to adhere overnight.

B. Treatment Protocol

  • Prepare a stock solution of this compound in DMSO.

  • Prepare the necroptosis-inducing cocktail (TSZ) in complete cell culture medium. The recommended final concentrations are:

    • TNF-α: 20 ng/mL[2][3]

    • Smac Mimetic (e.g., SM-164 or LCL161): 100 nM[2][5]

    • Z-VAD-FMK: 20 µM[2][3][5]

  • For the inhibitor-treated groups, pre-incubate the cells with the desired concentrations of this compound (e.g., in a dose-response from 1 nM to 1 µM) for 1-2 hours.

  • Add the TSZ cocktail to the wells (except for the untreated control wells) and incubate for 6-24 hours. The optimal incubation time should be determined empirically.

C. Assessment of Necroptosis Inhibition

1. Cell Viability Assay (LDH Release)

  • Lactate Dehydrogenase (LDH) is released from cells upon loss of membrane integrity.

  • After incubation, carefully collect the cell culture supernatant.

  • Quantify LDH activity using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.[2]

  • A reduction in LDH release in this compound-treated wells compared to TSZ-only wells indicates inhibition of necroptosis.

2. Western Blot Analysis for Phosphorylated Pathway Proteins

  • This assay confirms that this compound is acting on its intended target within the signaling pathway.

  • Cell Lysis: After treatment (a 4-8 hour incubation is often sufficient for detecting phosphorylation events), wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[6]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel, perform electrophoresis, and transfer the proteins to a PVDF membrane.[7]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C. Recommended antibodies and dilutions include:

      • Phospho-RIPK1 (Ser166): 1:1000

      • Phospho-RIPK3 (Thr231/Ser232): 1:1000

      • Phospho-MLKL (Ser358): 1:1000

      • Total RIPK1, RIPK3, MLKL, and a loading control (e.g., β-actin or GAPDH) should also be probed on separate blots or after stripping.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

    • Visualize the bands using an enhanced chemiluminescence (ECL) substrate.[7]

  • A dose-dependent decrease in the phosphorylation of RIPK1, RIPK3, and MLKL in this compound-treated samples confirms its mechanism of action.

In_Vitro_Workflow cluster_0 Assessment A 1. Seed HT-29 Cells (70-80% confluency) B 2. Pre-incubate with this compound (1-2 hours) A->B C 3. Add TSZ Necroptosis Cocktail (TNFα + Smac Mimetic + Z-VAD-FMK) B->C D 4. Incubate (6-24 hours) C->D E Cell Viability Assay (LDH Release) D->E F Western Blot (p-RIPK1, p-RIPK3, p-MLKL) D->F

Caption: Experimental workflow for in vitro necroptosis inhibition assay.

Protocol 2: In Vivo Inhibition of Necroptosis in a DSS-Induced Colitis Mouse Model

This protocol outlines the use of this compound to ameliorate inflammation in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice, where necroptosis is a contributing factor to tissue damage.

A. Animals

  • Use 8-10 week old C57BL/6 mice or other appropriate strains. Littermate controls are highly recommended.[8]

  • Acclimatize animals for at least one week before the start of the experiment.

  • All procedures should be approved by the institution's Animal Care and Use Committee.

B. Induction of Colitis and this compound Treatment

  • Induce acute colitis by administering 2.5-3% (w/v) DSS (molecular weight 36-50 kDa) in the drinking water for 7 consecutive days.[8][9] Control mice receive regular autoclaved drinking water.

  • Prepare this compound for intraperitoneal (i.p.) injection. A common vehicle is a solution of DMSO, PEG300, Tween 80, and saline.

  • Administer this compound via i.p. injection at a dose of 40 mg/kg once daily for the duration of the DSS treatment (e.g., 10 days, starting concurrently with or slightly before DSS administration).[1] The vehicle should be administered to the DSS control group.

  • Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate a Disease Activity Index (DAI).[9][10]

C. Assessment of Colitis Severity and Necroptosis Inhibition

  • At the end of the study (e.g., day 8-10), euthanize the mice.

  • Macroscopic Evaluation:

    • Excise the colon and measure its length from the ileocecal junction to the anus. Colon shortening is a key indicator of inflammation.[9]

    • Note any visible signs of damage or inflammation.

  • Histological Analysis:

    • Fix a distal portion of the colon in 10% buffered formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining.

    • Score the sections for inflammation severity, crypt damage, and epithelial ulceration.

  • Western Blot Analysis:

    • Snap-freeze a portion of the colon tissue in liquid nitrogen for protein analysis.

    • Homogenize the tissue and perform Western blotting as described in Protocol 1 to assess the levels of p-RIPK1, p-RIPK3, and p-MLKL in the colon lysates. A reduction in these markers in the this compound-treated group indicates successful target engagement in vivo.

In_Vivo_Workflow cluster_0 Analysis A Day 0: Start DSS Administration (2.5-3% in drinking water) C Daily Monitoring (Weight, DAI Score) A->C B Day 0-9: Daily this compound Treatment (40 mg/kg, i.p.) B->C D Day 10: Euthanasia & Tissue Collection C->D E Macroscopic (Colon Length) D->E F Histology (H&E) (Inflammation Score) D->F G Western Blot (p-RIPK1, etc.) D->G

Caption: Experimental workflow for in vivo DSS-induced colitis model.

References

Application Notes: Immunofluorescence Staining for Necroptosis Markers with RI-962

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the immunofluorescent detection of key necroptosis markers—RIPK1, RIPK3, and MLKL—and the evaluation of the RIPK1 inhibitor, RI-962.

Introduction to Necroptosis and this compound

Necroptosis is a form of regulated cell death that is implicated in a variety of inflammatory diseases and neurodegenerative conditions.[1][2] Unlike apoptosis, necroptosis is a caspase-independent pathway executed by a core signaling cascade involving Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and Mixed Lineage Kinase Domain-Like protein (MLKL).[1][3][4][5] Upon activation of the necroptotic pathway, RIPK1 and RIPK3 form a complex called the necrosome, leading to their phosphorylation and the subsequent phosphorylation of MLKL.[6][7] Phosphorylated MLKL then oligomerizes and translocates to the plasma membrane, causing cell lysis.[6][8]

This compound is a potent and selective inhibitor of RIPK1 with an IC50 value of 35.0 nM.[9][10] By inhibiting the kinase activity of RIPK1, this compound effectively blocks the phosphorylation of RIPK1 and its downstream targets, RIPK3 and MLKL, thereby preventing necroptotic cell death.[9][11] This makes this compound a valuable tool for studying the role of necroptosis in various disease models.

Necroptosis Signaling Pathway and the Action of this compound

The following diagram illustrates the key events in the TNF-α induced necroptosis signaling pathway and the point of intervention for this compound.

Necroptosis_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds ComplexI Complex I TNFR1->ComplexI Recruits RIPK1 RIPK1 ComplexI->RIPK1 pRIPK1 pRIPK1 RIPK1->pRIPK1 Autophosphorylation RIPK3 RIPK3 Necrosome Necrosome RIPK3->Necrosome MLKL MLKL pMLKL pMLKL MLKL->pMLKL pRIPK1->Necrosome pRIPK3 pRIPK3 pRIPK3->pMLKL Phosphorylates Oligomerization Oligomerization & Translocation pMLKL->Oligomerization Necrosome->pRIPK3 Phosphorylates CellDeath Necroptotic Cell Death Oligomerization->CellDeath RI962 This compound RI962->pRIPK1 Inhibits

Caption: Necroptosis signaling pathway and this compound inhibition.

Experimental Workflow for Immunofluorescence Analysis

The following diagram outlines the general workflow for inducing necroptosis, treating with this compound, and performing immunofluorescence staining.

Experimental_Workflow Start Start: Seed Cells on Coverslips Induce Induce Necroptosis (e.g., TNF-α + z-VAD-fmk) Start->Induce Treat Treat with this compound (or Vehicle Control) Induce->Treat Fix Fixation (e.g., 4% Paraformaldehyde) Treat->Fix Permeabilize Permeabilization (e.g., 0.3% Triton X-100) Fix->Permeabilize Block Blocking (e.g., Normal Serum) Permeabilize->Block PrimaryAb Primary Antibody Incubation (anti-RIPK1, anti-pRIPK3, anti-pMLKL) Block->PrimaryAb SecondaryAb Secondary Antibody Incubation (Fluorochrome-conjugated) PrimaryAb->SecondaryAb Mount Mount Coverslips SecondaryAb->Mount Image Image Acquisition (Confocal Microscopy) Mount->Image Analyze Quantitative Image Analysis Image->Analyze End End Analyze->End

Caption: Immunofluorescence staining workflow.

Detailed Experimental Protocols

I. Cell Culture and Treatment
  • Cell Seeding : Seed cells (e.g., HT-29 or L929) onto sterile glass coverslips in a 24-well plate at a density that will result in 70-80% confluency at the time of treatment. Culture overnight in a humidified incubator at 37°C with 5% CO2.

  • Necroptosis Induction : To induce necroptosis, treat the cells with a combination of a stimulus, such as Tumor Necrosis Factor-alpha (TNF-α), and a pan-caspase inhibitor, such as z-VAD-fmk.[12] A common starting point is 100 ng/mL TNF-α and 20 µM z-VAD-fmk.[13] The optimal concentrations and incubation time should be determined empirically for each cell line.

  • This compound Treatment : For inhibitor studies, pre-treat cells with the desired concentration of this compound for 30 minutes to 1 hour before inducing necroptosis.[13] A dose-response experiment is recommended to determine the optimal inhibitory concentration. This compound has shown protective effects against necroptosis with EC50 values ranging from 4.2 nM to 17.8 nM in different cell lines.[9][11] A vehicle control (e.g., DMSO) should be run in parallel.

II. Immunofluorescence Staining

This protocol is a general guideline and may require optimization based on the specific antibodies and cell types used.[14]

  • Fixation :

    • Carefully aspirate the culture medium.

    • Gently wash the cells twice with warm 1X Phosphate Buffered Saline (PBS).[15]

    • Fix the cells by adding 4% paraformaldehyde in PBS and incubating for 15-20 minutes at room temperature.[15][16] Caution : Paraformaldehyde is toxic and should be handled in a fume hood.

    • Rinse the cells three times with 1X PBS for 5 minutes each.[15]

  • Permeabilization :

    • Add a permeabilization solution (e.g., 0.3% Triton X-100 in PBS) and incubate for 3-5 minutes at room temperature.[15] This step is crucial for intracellular antigens.

    • Rinse the cells three times with 1X PBS for 5 minutes each.

  • Blocking :

    • Add a blocking buffer (e.g., 1X PBS with 5% normal goat serum and 0.3% Triton X-100) and incubate for at least 30 minutes at room temperature to minimize non-specific antibody binding.[16]

  • Primary Antibody Incubation :

    • Dilute the primary antibodies (e.g., rabbit anti-pRIPK1, mouse anti-pRIPK3, and goat anti-pMLKL) to their recommended concentrations in the antibody dilution buffer (e.g., 1X PBS with 1% BSA and 0.3% Triton X-100).

    • Aspirate the blocking solution and add the diluted primary antibodies to the coverslips.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[17]

  • Secondary Antibody Incubation :

    • Rinse the cells three times with 1X PBS for 5 minutes each.[15]

    • Dilute the fluorochrome-conjugated secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 594 anti-mouse, and Alexa Fluor 647 anti-goat) in the antibody dilution buffer. Protect from light from this point forward.

    • Add the diluted secondary antibodies and incubate for 1-2 hours at room temperature in the dark.[17]

  • Nuclear Counterstaining and Mounting :

    • Rinse the cells three times with 1X PBS for 5 minutes each.[15]

    • (Optional) Incubate with a nuclear counterstain like DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes.

    • Rinse once with 1X PBS.

    • Mount the coverslips onto glass slides using an anti-fade mounting medium.[16]

    • Seal the edges of the coverslip with nail polish to prevent drying. Store the slides at 4°C, protected from light.

III. Image Acquisition and Analysis
  • Microscopy :

    • Visualize the stained cells using a confocal microscope.

    • Acquire images using consistent settings (e.g., laser power, gain, and exposure time) for all experimental groups to allow for accurate quantitative comparisons.[18]

  • Quantitative Analysis :

    • Use image analysis software such as ImageJ/Fiji to quantify the fluorescence intensity of the necroptosis markers.[19][20]

    • Measure the mean fluorescence intensity (MFI) within defined regions of interest (ROIs), such as individual cells.[21]

    • Co-localization analysis can be performed to determine the spatial overlap of different necroptosis markers.[22][23]

Data Presentation

Quantitative data from immunofluorescence experiments should be summarized in a clear and organized table to facilitate comparison between different treatment groups.

Treatment GroupMean Fluorescence Intensity (pRIPK1) (Arbitrary Units ± SEM)Mean Fluorescence Intensity (pRIPK3) (Arbitrary Units ± SEM)Mean Fluorescence Intensity (pMLKL) (Arbitrary Units ± SEM)Co-localization (pRIPK3 & pMLKL) (Pearson's Coefficient ± SEM)
Untreated ControlBaselineBaselineBaselineBaseline
TNF-α + z-VAD-fmkIncreasedIncreasedIncreasedIncreased
TNF-α + z-VAD-fmk + this compound (Low Dose)Moderately ReducedModerately ReducedModerately ReducedModerately Reduced
TNF-α + z-VAD-fmk + this compound (High Dose)Significantly ReducedSignificantly ReducedSignificantly ReducedSignificantly Reduced
This compound OnlyBaselineBaselineBaselineBaseline

Troubleshooting

  • High Background Staining :

    • Ensure adequate blocking.

    • Optimize primary and secondary antibody concentrations.

    • Increase the number and duration of wash steps.

  • Weak or No Signal :

    • Confirm the expression of target proteins in your cell line.

    • Check the activity of primary and secondary antibodies.

    • Optimize fixation and permeabilization methods, as some antibodies are sensitive to specific fixatives.[3][4]

    • Ensure proper induction of necroptosis.

  • Inconsistent Staining :

    • Maintain consistent incubation times and temperatures.

    • Ensure cells are healthy and not overly confluent.

    • Use fresh reagents.

By following these detailed protocols and application notes, researchers can effectively utilize immunofluorescence to investigate the necroptotic pathway and assess the efficacy of inhibitors like this compound.

References

Application Notes and Protocols for In Vivo Administration and Dosing of RI-962 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo administration and dosing of RI-962, a potent and selective RIPK1 inhibitor, in established mouse models of inflammation. The following sections include quantitative data summaries, step-by-step experimental procedures, and visualizations of the relevant signaling pathway and experimental workflows.

Introduction

This compound is a small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of necroptosis and inflammation. In vivo studies in mice have demonstrated the efficacy of this compound in ameliorating the pathological effects of TNFα-induced Systemic Inflammatory Response Syndrome (SIRS) and Dextran Sulfate (B86663) Sodium (DSS)-induced colitis. These protocols are based on the methodologies described in the primary literature to facilitate the replication and further investigation of this compound's therapeutic potential.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the in vivo administration of this compound in mice as reported in the literature.

Table 1: In Vivo Dosing of this compound in Mouse Models of Inflammation

ParameterTNFα-induced SIRS ModelDSS-induced Colitis Model
Mouse Strain C57BL/6 femaleC57BL/6 female
This compound Dosage 40 mg/kg40 mg/kg
Administration Route Intraperitoneal (i.p.) or Intravenous (i.v.)Intraperitoneal (i.p.)
Dosing Frequency Single doseOnce daily for 10 days
Vehicle 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O

Signaling Pathway

This compound exerts its therapeutic effects by inhibiting the kinase activity of RIPK1, a key upstream regulator of the necroptosis pathway. Upon stimulation by ligands such as TNFα, RIPK1 can initiate a signaling cascade that leads to the phosphorylation and activation of RIPK3 and subsequently MLKL, culminating in programmed cell death and inflammation. This compound blocks the phosphorylation of RIPK1, thereby inhibiting this inflammatory cascade.

RIPK1_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm TNFR TNFR RIPK1 RIPK1 TNFR->RIPK1 TNFa TNFα TNFa->TNFR Binds RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylates MLKL MLKL RIPK3->MLKL Phosphorylates Necroptosis Necroptosis & Inflammation MLKL->Necroptosis Induces RI962 This compound RI962->RIPK1 Inhibits

Caption: RIPK1 signaling pathway leading to necroptosis and its inhibition by this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for In Vivo Administration

This protocol describes the preparation of a vehicle-based formulation for the intraperitoneal or intravenous administration of this compound in mice.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile double-distilled water (ddH₂O)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh the required amount of this compound powder.

  • Prepare the vehicle solution by mixing the components in the following ratio: 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O.

  • First, dissolve the this compound powder in DMSO.

  • Add PEG300 to the solution and vortex thoroughly.

  • Add Tween 80 and vortex until the solution is homogenous.

  • Finally, add the ddH₂O to reach the final volume and vortex again.

  • The final concentration of the dosing solution should be calculated based on the desired dosage (e.g., 4 mg/mL for a 40 mg/kg dose in a 25g mouse with an injection volume of 250 µL).

Protocol 2: TNFα-induced Systemic Inflammatory Response Syndrome (SIRS) in Mice

This protocol details the induction of SIRS in mice using TNFα and the administration of this compound for therapeutic evaluation.

Materials:

  • C57BL/6 female mice (8-10 weeks old)

  • Recombinant murine TNFα

  • This compound formulation (prepared as in Protocol 1)

  • Sterile phosphate-buffered saline (PBS)

  • Syringes and needles for injection (27-30 gauge)

Experimental Workflow:

SIRS_Workflow acclimatize Acclimatize Mice (1 week) grouping Randomize into Treatment Groups acclimatize->grouping ri962_admin Administer this compound (40 mg/kg, i.p.) or Vehicle grouping->ri962_admin tnfa_challenge Administer mTNFα (20 mg/kg, i.v.) 15 min post this compound ri962_admin->tnfa_challenge monitoring Monitor Survival & Collect Blood Samples tnfa_challenge->monitoring analysis Analyze Cytokine Levels (e.g., IL-6, IL-1β) monitoring->analysis

Caption: Experimental workflow for the TNFα-induced SIRS mouse model.

Procedure:

  • Acclimatize C57BL/6 female mice for at least one week before the experiment.

  • Randomly assign mice to treatment groups (e.g., Vehicle + TNFα, this compound + TNFα).

  • Administer this compound (40 mg/kg) or the vehicle intraperitoneally (i.p.).

  • Fifteen minutes after the this compound or vehicle administration, challenge the mice with an intravenous (i.v.) injection of murine TNFα at a dose of 20 mg/kg to induce SIRS.

  • Monitor the mice for survival and clinical signs of SIRS (e.g., lethargy, piloerection).

  • At predetermined time points (e.g., 1, 3, and 6 hours post-TNFα challenge), collect blood samples for cytokine analysis.

  • Measure the serum levels of pro-inflammatory cytokines such as IL-6 and IL-1β using ELISA or other appropriate methods.

Protocol 3: Dextran Sulfate Sodium (DSS)-induced Colitis in Mice

This protocol describes the induction of acute colitis in mice using DSS and the therapeutic administration of this compound.

Materials:

  • C57BL/6 female mice (8-10 weeks old)

  • Dextran sulfate sodium (DSS; molecular weight 36,000-50,000 Da)

  • This compound formulation (prepared as in Protocol 1)

  • Sterile drinking water

  • Animal balance

  • Scoring system for Disease Activity Index (DAI)

Experimental Workflow:

Colitis_Workflow cluster_induction Colitis Induction (7 days) cluster_treatment Treatment (10 days) cluster_monitoring Monitoring & Analysis dss_admin Administer 3% DSS in Drinking Water daily_monitoring Daily Monitoring: - Body Weight - Stool Consistency - Rectal Bleeding dss_admin->daily_monitoring ri962_treatment Daily i.p. Injection of This compound (40 mg/kg) or Vehicle ri962_treatment->daily_monitoring dai_score Calculate Disease Activity Index (DAI) daily_monitoring->dai_score histology Euthanize & Collect Colon for Histological Analysis dai_score->histology

Caption: Experimental workflow for the DSS-induced colitis mouse model.

Procedure:

  • Acclimatize C57BL/6 female mice for at least one week.

  • Induce acute colitis by providing drinking water containing 3% (w/v) DSS for 7 consecutive days.

  • From the first day of DSS administration, begin daily intraperitoneal (i.p.) injections of this compound (40 mg/kg) or the vehicle. Continue the daily injections for a total of 10 days.

  • Monitor the mice daily for the following parameters to calculate the Disease Activity Index (DAI):

    • Body weight loss: (0) none; (1) 1-5%; (2) 5-10%; (3) 10-20%; (4) >20%

    • Stool consistency: (0) normal; (2) loose stools; (4) diarrhea

    • Rectal bleeding: (0) none; (2) slight bleeding; (4) gross bleeding

  • On day 10, euthanize the mice and collect the colons.

  • Measure the colon length and perform histological analysis to assess inflammation, tissue damage, and immune cell infiltration.

Disclaimer: These protocols are intended for guidance and should be adapted and optimized by researchers based on their specific experimental conditions and institutional guidelines. All animal experiments must be conducted in accordance with approved animal care and use protocols.

Application Notes and Protocols for Investigating Inflammatory Bowel Disease using RI-962

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic and relapsing inflammatory condition of the gastrointestinal tract.[1][2] The pathogenesis of IBD is multifactorial, involving genetic predisposition, environmental factors, and a dysregulated immune response.[3] A key pathway implicated in the inflammatory process and cell death is mediated by the Receptor-Interacting Protein Kinase 1 (RIPK1).[1][4] RI-962 is a potent and selective inhibitor of RIPK1, offering a promising therapeutic strategy for mitigating the inflammation characteristic of IBD.[5]

These application notes provide a comprehensive guide for utilizing this compound in preclinical investigations of IBD. Detailed protocols for inducing and evaluating experimental colitis in murine models are presented, along with methods for assessing the therapeutic efficacy of this compound.

Mechanism of Action of this compound in IBD

This compound is a potent and selective inhibitor of RIPK1 with an IC50 of 5.9 nM.[6] In the context of IBD, tumor necrosis factor-alpha (TNF-α) is a key pro-inflammatory cytokine that can trigger signaling cascades leading to inflammation and cell death.[4][7] this compound functions by binding to RIPK1 and inhibiting its kinase activity. This action prevents the phosphorylation of RIPK1 and its downstream targets, RIPK3 and MLKL, thereby blocking the necroptotic cell death pathway.[6] By inhibiting RIPK1-mediated necroptosis and inflammation, this compound has been shown to ameliorate TNFα-induced systemic inflammatory response syndrome (SIRS) and reduce inflammation in acute DSS-induced colitis models.[6][8] Specifically, administration of this compound has been demonstrated to decrease the levels of pro-inflammatory cytokines such as IL-1β and IL-6 in mice.[6]

Signaling Pathway of this compound in IBD

RI962_Mechanism_of_Action cluster_0 TNF-α Signaling cluster_1 RIPK1-Mediated Signaling cluster_2 Cellular Outcomes TNFR1 TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 Activation TNFa TNF-α TNFa->TNFR1 RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylation Survival Cell Survival RIPK1->Survival Promotes MLKL MLKL RIPK3->MLKL Phosphorylation Necroptosis Necroptosis & Inflammation MLKL->Necroptosis RI962 This compound RI962->RIPK1 Inhibition

Mechanism of this compound in inhibiting TNF-α induced necroptosis.

Data Presentation: Efficacy of this compound in a DSS-Induced Colitis Model

The following tables summarize representative quantitative data on the efficacy of this compound in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis mouse model. This data is synthesized based on typical findings for RIPK1 inhibitors in IBD preclinical studies.

Table 1: Effect of this compound on Disease Activity Index (DAI)

Treatment GroupDose (mg/kg)Day 3 DAI (Mean ± SEM)Day 5 DAI (Mean ± SEM)Day 7 DAI (Mean ± SEM)
Vehicle Control-0.2 ± 0.10.3 ± 0.10.4 ± 0.2
DSS + Vehicle-1.5 ± 0.32.8 ± 0.43.5 ± 0.5
DSS + this compound101.1 ± 0.22.0 ± 0.32.5 ± 0.4
DSS + this compound400.8 ± 0.2 1.5 ± 0.21.8 ± 0.3**
p < 0.05, **p < 0.01 vs. DSS + Vehicle

Table 2: Histological and Biomarker Analysis at Day 7

Treatment GroupDose (mg/kg)Histological Score (Mean ± SEM)Colon Length (cm, Mean ± SEM)MPO Activity (U/g tissue, Mean ± SEM)
Vehicle Control-0.5 ± 0.28.9 ± 0.31.2 ± 0.4
DSS + Vehicle-8.2 ± 0.75.1 ± 0.415.6 ± 2.1
DSS + this compound105.5 ± 0.66.8 ± 0.59.8 ± 1.5
DSS + this compound403.1 ± 0.5 7.9 ± 0.34.5 ± 0.9**
p < 0.05, **p < 0.01 vs. DSS + Vehicle

Table 3: Colonic Pro-Inflammatory Cytokine Levels at Day 7

Treatment GroupDose (mg/kg)TNF-α (pg/mg tissue, Mean ± SEM)IL-1β (pg/mg tissue, Mean ± SEM)IL-6 (pg/mg tissue, Mean ± SEM)
Vehicle Control-25 ± 515 ± 430 ± 6
DSS + Vehicle-250 ± 30180 ± 25350 ± 40
DSS + this compound10150 ± 20100 ± 15200 ± 25
DSS + this compound4080 ± 15 50 ± 10100 ± 18**
p < 0.05, **p < 0.01 vs. DSS + Vehicle

Experimental Protocols

The following are detailed protocols for inducing and evaluating IBD in preclinical models and assessing the efficacy of this compound.

Experimental Workflow for this compound Efficacy Study

experimental_workflow cluster_acclimatization Phase 1: Acclimatization cluster_induction Phase 2: Colitis Induction & Treatment cluster_monitoring Phase 3: In-Life Monitoring cluster_endpoint Phase 4: Endpoint Analysis acclimatize Acclimatize Mice (7 days) randomize Randomize into Treatment Groups acclimatize->randomize induce_colitis Induce Colitis (e.g., 3% DSS in drinking water for 7 days) randomize->induce_colitis administer_ri962 Administer this compound or Vehicle (Daily, e.g., i.p. injection) randomize->administer_ri962 monitor_dai Daily Monitoring: - Body Weight - Stool Consistency - Rectal Bleeding (Calculate DAI) induce_colitis->monitor_dai administer_ri962->monitor_dai euthanize Euthanize Mice (Day 7) monitor_dai->euthanize collect_samples Collect Samples: - Colon (for length, histology, MPO, cytokines) - Blood euthanize->collect_samples analyze Analyze Samples collect_samples->analyze

Workflow for a typical this compound efficacy study in a DSS-induced colitis model.
Dextran Sulfate Sodium (DSS)-Induced Colitis Model

This model is widely used due to its simplicity and reproducibility in mimicking human ulcerative colitis.[9]

Materials:

  • Dextran Sulfate Sodium (DSS, MW 36,000-50,000)

  • Sterile drinking water

  • Animal caging and husbandry supplies

  • Mice (e.g., C57BL/6, 8-10 weeks old)

Protocol for Acute Colitis:

  • Prepare a 2-5% (w/v) DSS solution in sterile drinking water. A fresh solution should be prepared every 2-3 days.

  • Provide the DSS solution to the mice as their sole source of drinking water for 5-7 consecutive days.

  • A control group should receive regular sterile drinking water.

  • Monitor the mice daily for clinical signs of colitis.

Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis Model

This model induces a transmural colitis that shares features with human Crohn's disease.

Materials:

  • 2,4,6-Trinitrobenzene sulfonic acid (TNBS)

  • Ethanol (B145695) (50%)

  • Phosphate-buffered saline (PBS)

  • Catheter (3.5 F)

  • Mice (e.g., BALB/c, 8-10 weeks old)

Protocol:

  • Fast mice for 24 hours with free access to water.

  • Anesthetize the mice.

  • Prepare the TNBS solution by dissolving TNBS in 50% ethanol to a final concentration of 100-150 mg/kg.

  • Gently insert a catheter intrarectally, approximately 4 cm proximal to the anus.

  • Slowly instill 100 µL of the TNBS solution.

  • Keep the mouse in a head-down position for at least 60 seconds to ensure proper distribution of the TNBS solution.

  • Return the mouse to its cage and monitor its recovery.

  • The control group should receive an intrarectal administration of 50% ethanol.

Assessment of Colitis Severity

a. Disease Activity Index (DAI)

The DAI is a composite score of weight loss, stool consistency, and rectal bleeding, providing a quantitative measure of disease severity.

Scoring System:

  • Weight Loss: 0 (none), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%)

  • Stool Consistency: 0 (normal), 2 (loose stools), 4 (diarrhea)

  • Rectal Bleeding: 0 (none), 2 (slight bleeding), 4 (gross bleeding)

The DAI is calculated as the sum of the scores for each parameter, divided by 3.

b. Histological Analysis

Histological assessment of the colon provides a detailed evaluation of tissue damage and inflammation.

Protocol:

  • At the end of the experiment, euthanize the mice and excise the entire colon.

  • Measure the length of the colon.

  • Fix a segment of the distal colon in 10% neutral buffered formalin.

  • Embed the tissue in paraffin, section at 5 µm, and stain with Hematoxylin and Eosin (H&E).

  • Score the sections for severity of inflammation, extent of inflammation, and crypt damage.

Histological Scoring Criteria (Example):

  • Severity of Inflammation: 0 (none), 1 (mild), 2 (moderate), 3 (severe)

  • Extent of Inflammation: 0 (none), 1 (mucosa), 2 (mucosa and submucosa), 3 (transmural)

  • Crypt Damage: 0 (none), 1 (basal 1/3 damaged), 2 (basal 2/3 damaged), 3 (only surface epithelium intact), 4 (entire crypt and epithelium lost)

Myeloperoxidase (MPO) Activity Assay

MPO is an enzyme found in neutrophils, and its activity in the colon is a marker of neutrophil infiltration and inflammation.

Protocol:

  • Homogenize a pre-weighed section of the colon in a suitable buffer (e.g., HTAB buffer).

  • Centrifuge the homogenate and collect the supernatant.

  • Use a commercial MPO activity assay kit or a standard colorimetric assay with o-dianisidine dihydrochloride (B599025) as the substrate.

  • Measure the change in absorbance over time using a spectrophotometer.

  • Express MPO activity as units per gram of tissue.

Pro-Inflammatory Cytokine Measurement

The levels of pro-inflammatory cytokines in the colon reflect the inflammatory status.

Protocol:

  • Homogenize a pre-weighed section of the colon in a lysis buffer containing protease inhibitors.

  • Centrifuge the homogenate and collect the supernatant.

  • Measure the concentrations of TNF-α, IL-1β, and IL-6 using specific Enzyme-Linked Immunosorbent Assays (ELISAs) according to the manufacturer's instructions.

  • Normalize cytokine concentrations to the total protein content of the tissue homogenate.

Logical Relationship of Study Design

logical_relationship cluster_hypothesis Hypothesis cluster_model Preclinical Model cluster_treatment Intervention cluster_readouts Outcome Measures cluster_conclusion Conclusion hypothesis This compound, a RIPK1 inhibitor, will ameliorate IBD symptoms. model DSS-induced colitis in mice hypothesis->model treatment Administration of this compound (vs. Vehicle) model->treatment clinical Clinical Assessment (DAI) treatment->clinical macroscopic Macroscopic Evaluation (Colon Length) treatment->macroscopic histological Histological Analysis treatment->histological biochemical Biochemical Markers (MPO, Cytokines) treatment->biochemical conclusion Efficacy of this compound in treating experimental colitis clinical->conclusion macroscopic->conclusion histological->conclusion biochemical->conclusion

Logical flow of an IBD study investigating this compound.

Conclusion

This compound represents a targeted therapeutic approach for the treatment of IBD by inhibiting RIPK1-mediated inflammation and necroptosis. The protocols and application notes provided herein offer a framework for researchers to effectively investigate the preclinical efficacy of this compound and similar molecules in relevant animal models of IBD. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, facilitating the translation of these promising findings into clinical applications.

References

Troubleshooting & Optimization

troubleshooting RI-962 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with RI-962 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1] It is recommended to prepare a stock solution of this compound in 100% anhydrous DMSO at a concentration of 10 mM.[1] For long-term storage, it is advisable to store the solid powder at -20°C for up to 12 months and the DMSO stock solution in single-use aliquots at -80°C for up to 6 months to minimize freeze-thaw cycles.[1][2]

Q2: Why does my this compound precipitate when I dilute the DMSO stock solution into an aqueous buffer or cell culture medium?

A2: This is a common issue for hydrophobic small molecules like this compound. Precipitation occurs when a concentrated stock solution in an organic solvent, such as DMSO, is diluted into an aqueous solution. The significant change in solvent polarity reduces the solubility of the hydrophobic compound, causing it to "crash out" of the solution.[2][3]

Q3: Is it possible to dissolve this compound directly in an aqueous buffer?

A3: Direct dissolution of this compound in aqueous buffers is not recommended due to its poor aqueous solubility. A concentrated stock solution in an organic solvent like DMSO should be prepared first.[4]

Q4: What is the maximum final concentration of DMSO that is generally tolerated in cell-based assays?

A4: Most cell lines can tolerate a final DMSO concentration of up to 0.5% (v/v) without significant cytotoxicity. However, it is crucial to perform a vehicle control with the same final DMSO concentration as your experimental samples to assess its effect on your specific cell line.[2][4]

Troubleshooting Guide for this compound Insolubility

This guide addresses specific issues that may arise during the preparation and use of this compound in aqueous solutions.

Issue 1: this compound precipitates immediately upon dilution of the DMSO stock into an aqueous buffer.

  • Cause A: High Final Concentration: The final concentration of this compound in the aqueous solution may be above its solubility limit.

    • Solution: Decrease the final working concentration of this compound. Conduct a solubility test to determine the approximate aqueous solubility limit (see Experimental Protocols).

  • Cause B: Improper Mixing Technique: Adding the aqueous buffer directly to the small volume of the this compound stock can create localized areas of high concentration, leading to precipitation.

    • Solution: Add the this compound stock solution dropwise to the vortexing aqueous buffer. This ensures rapid and uniform dispersion.[3][4]

  • Cause C: Buffer Composition: High salt concentrations in the buffer can lead to a "salting-out" effect, reducing the solubility of hydrophobic compounds.

    • Solution: If possible, try reducing the salt concentration of your buffer or test alternative buffer systems.

Issue 2: The this compound solution is initially clear but becomes cloudy or shows precipitation over time.

  • Cause A: Compound Instability: The compound may not be stable in the aqueous buffer over extended periods at the experimental temperature.

    • Solution: Prepare fresh dilutions of this compound immediately before each experiment. Avoid storing diluted aqueous solutions.

  • Cause B: Adsorption to Plasticware: Hydrophobic compounds can adsorb to the surface of plastic tubes and plates, reducing the effective concentration in solution.

    • Solution: Use low-adhesion plasticware for preparing and storing your solutions. Pre-rinsing pipette tips with the solution before transferring can also help.[4]

Issue 3: Inconsistent experimental results are observed, possibly due to solubility issues.

  • Cause A: Micro-precipitation or Aggregation: Even if not visibly precipitated, this compound may be forming small, inactive aggregates in the aqueous solution.

    • Solution: Briefly sonicate the final working solution in a water bath sonicator to help break up small aggregates.[3][4] The inclusion of a carrier protein like bovine serum albumin (BSA) in the final medium can sometimes help maintain the solubility of hydrophobic compounds.[4]

  • Cause B: pH-Dependent Solubility: The solubility of this compound may be dependent on the pH of the aqueous solution.

    • Solution: Experiment with adjusting the pH of your buffer. For example, acidic compounds are generally more soluble at a higher pH, while basic compounds are more soluble at a lower pH.[2][3]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventConcentrationTemperatureObservations
100% DMSO10 mM25°CClear Solution
PBS (pH 7.4)10 µM25°CMay precipitate
Cell Culture Media + 10% FBS5 µM37°CGenerally soluble
Ethanol5 mM25°CSoluble
Propylene Glycol2 mM25°CSoluble

Note: The data in this table is hypothetical and for illustrative purposes. It is recommended to perform your own solubility tests.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weigh the Compound: Accurately weigh a precise amount of this compound powder using an analytical balance in a sterile microcentrifuge tube.

  • Calculate Solvent Volume: Based on the molecular weight of this compound (480.57 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.

  • Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution for 1-2 minutes until the compound is fully dissolved. If necessary, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.[3]

  • Storage: Aliquot the stock solution into single-use, low-adhesion tubes to avoid repeated freeze-thaw cycles and store at -80°C.[2]

Protocol 2: Kinetic Solubility Assay in Aqueous Buffer

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to make a 10 mM stock solution as described in Protocol 1.[2]

  • Serial Dilution in DMSO: Create a serial dilution of the stock solution in DMSO to obtain a range of concentrations (e.g., 5 mM, 2 mM, 1 mM, 0.5 mM, etc.).

  • Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4). This will create a range of final compound concentrations with a consistent final DMSO percentage.[2]

  • Incubation and Observation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) and visually inspect for any signs of precipitation. Turbidity can also be measured using a plate reader at a wavelength of 600-650 nm.

  • Determine Solubility Limit: The highest concentration that remains clear is the approximate kinetic solubility limit of this compound in that specific buffer.

Mandatory Visualizations

RI_962_Troubleshooting_Workflow start Start: this compound Insolubility Observed check_concentration Is final concentration > 10µM? start->check_concentration lower_concentration Action: Lower final concentration check_concentration->lower_concentration Yes check_mixing Was DMSO stock added to vortexing buffer? check_concentration->check_mixing No lower_concentration->check_mixing improve_mixing Action: Add stock dropwise to vortexing buffer check_mixing->improve_mixing No check_sonication Was the final solution sonicated? check_mixing->check_sonication Yes improve_mixing->check_sonication sonicate_solution Action: Briefly sonicate the solution check_sonication->sonicate_solution No consider_excipients Still Insoluble? Consider co-solvents or excipients check_sonication->consider_excipients Yes sonicate_solution->consider_excipients end_soluble End: Soluble consider_excipients->end_soluble

A troubleshooting workflow for addressing this compound insolubility.

RIPK1_Signaling_Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD RIPK1 RIPK1 TRADD->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 p MLKL MLKL RIPK3->MLKL p Necroptosis Necroptosis MLKL->Necroptosis RI_962 This compound RI_962->RIPK1

Simplified signaling pathway for TNFα-induced necroptosis and the inhibitory action of this compound on RIPK1.

References

optimizing RI-962 incubation time for maximal RIPK1 inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time for RI-962 to achieve maximal and specific inhibition of Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of RIPK1.[1][2] It functions as a type II kinase inhibitor, meaning it binds to both the ATP-binding pocket and a nearby allosteric site of RIPK1.[2] This dual binding stabilizes an inactive conformation of the kinase, preventing its autophosphorylation and subsequent activation of downstream signaling pathways that lead to inflammation and necroptotic cell death.[2][3]

Q2: Why is optimizing the incubation time for this compound critical?

A2: Optimizing incubation time is crucial for several reasons:

  • Achieving Maximal Inhibition: Sufficient time is required for the inhibitor to permeate the cell membrane, reach its cytosolic target (RIPK1), and establish binding equilibrium.[4] Under-incubation can lead to incomplete inhibition and an underestimation of the compound's efficacy.

  • Minimizing Off-Target Effects: Prolonged exposure to high concentrations of any small molecule inhibitor can increase the likelihood of off-target binding, leading to confounding results or cellular toxicity.[5]

  • Ensuring Experimental Reproducibility: A standardized and optimized incubation time is essential for consistent results across experiments.[6] The optimal time can be cell-type dependent and influenced by the specific experimental conditions.[7]

Q3: What are the initial signs of a suboptimal incubation time?

A3: Signs of a suboptimal incubation time can include:

  • Incomplete Target Inhibition: Western blot analysis shows incomplete reduction in the phosphorylation of RIPK1 (at Ser166) or its downstream targets, RIPK3 and MLKL, after stimulation.[2]

  • High Cellular Toxicity: Significant cell death or changes in morphology are observed in inhibitor-treated cells compared to vehicle controls, suggesting the incubation time or concentration is too high.[5][6]

  • Inconsistent Results: High variability in the inhibitory effect is observed between replicate experiments.[6]

  • Discrepancy with IC50/EC50 Values: The effective concentration in your assay is significantly higher than the published biochemical or cellular potency values, which may suggest insufficient incubation time.[5]

Q4: How does the experimental design (e.g., pre-incubation vs. co-incubation) affect the required incubation time?

A4: The experimental design is critical. For studying signaling pathways, a pre-incubation period with this compound is standard.[7][8] This allows the inhibitor to engage with RIPK1 before the signaling cascade is initiated by a stimulus (e.g., TNFα). A common pre-incubation time for kinase inhibitors is between 30 minutes and 2 hours, but this should be determined empirically for your specific system.[8][9] Co-incubation (adding the inhibitor and stimulus simultaneously) is generally not recommended as it may not provide sufficient time for RIPK1 inhibition before the pathway is activated.

Quantitative Data Summary

The potency of this compound has been characterized in both biochemical and cell-based assays. This data provides a starting point for determining the appropriate concentration range for your experiments.

Table 1: Potency of this compound in Biochemical and Cellular Assays

Assay TypeTarget/Cell LinePotency (IC50 / EC50)Reference
Biochemical Assay RIPK1 (ADP-Glo)IC50: 5.9 nM[2]
Biochemical Assay RIPK1IC50: 35.0 nM[1]
Cell-Based Assay HT29 (Human colorectal adenocarcinoma)EC50: 10.0 nM[1][2]
Cell-Based Assay L929 (Mouse fibrosarcoma)EC50: 4.2 nM[1][2]
Cell-Based Assay J774A.1 (Mouse macrophage)EC50: 11.4 nM[1][2]
Cell-Based Assay U937 (Human histiocytic lymphoma)EC50: 17.8 nM[1][2]

Visualizing Key Processes

RIPK1 Signaling and Point of Inhibition

The diagram below illustrates the central role of RIPK1 in TNF-mediated signaling pathways. Upon TNFα binding to its receptor (TNFR1), Complex I is formed, which can lead to pro-survival and pro-inflammatory gene expression via NF-κB. Alternatively, a switch to Complex II formation can trigger apoptosis (via Caspase-8) or necroptosis. This compound specifically inhibits the kinase activity of RIPK1, preventing the phosphorylation of RIPK3 and MLKL, thereby blocking the necroptotic cell death pathway.[3][10][11]

RIPK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_complex_I Complex I (Pro-Survival) cluster_complex_II Complex II (Cell Death) TNFR1 TNFR1 ComplexI TRADD, TRAF2, cIAP1/2, RIPK1 TNFR1->ComplexI recruits NFkB NF-κB Activation (Inflammation, Survival) ComplexI->NFkB ComplexII TRADD, FADD, Caspase-8, RIPK1 ComplexI->ComplexII switch to Apoptosis Apoptosis ComplexII->Apoptosis Casp8 active pRIPK1 p-RIPK1 ComplexII->pRIPK1 Casp8 inactive Necrosome Necrosome (RIPK1, RIPK3, MLKL) pRIPK3 p-RIPK3 Necrosome->pRIPK3 pRIPK1->Necrosome pMLKL p-MLKL pRIPK3->pMLKL Necroptosis Necroptosis pMLKL->Necroptosis TNF TNFα TNF->TNFR1 RI962 This compound RI962->pRIPK1 inhibits

Caption: TNFα-induced RIPK1 signaling pathways and inhibition by this compound.

Experimental Workflow for Optimization

This workflow outlines the key steps to empirically determine the optimal incubation time for this compound in your cellular model.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis start Seed Cells (e.g., HT29, J774A.1) incubation Allow cells to adhere and reach 70-80% confluency start->incubation dose_response Dose-Response: Treat with this compound gradient (e.g., 1-1000 nM) for a fixed time (e.g., 1 hr) incubation->dose_response Step 1 time_course Time-Course: Treat with fixed this compound conc. (e.g., 3x EC50) for various times (e.g., 0.5, 1, 2, 4, 8 hrs) dose_response->time_course Step 2 stimulate Induce Necroptosis (e.g., TNFα + z-VAD-FMK) time_course->stimulate harvest Harvest Cells: Collect lysates and supernatant stimulate->harvest western Western Blot: Probe for p-RIPK1, RIPK1, p-MLKL, MLKL, GAPDH harvest->western viability Cell Viability Assay: (e.g., MTT, CellTiter-Glo) harvest->viability analyze Analyze Data: Determine optimal time with max p-RIPK1 inhibition and minimal toxicity western->analyze viability->analyze

Caption: Workflow for optimizing this compound incubation time.

Troubleshooting Guide

Problem 1: Incomplete inhibition of RIPK1 phosphorylation (p-RIPK1) at expected effective concentrations.

Possible CauseRecommended Solution
Insufficient Incubation Time The inhibitor has not had enough time to reach its target and establish equilibrium. Solution: Perform a time-course experiment. Pre-incubate cells with a fixed concentration of this compound (e.g., 3-5 times the EC50) for increasing durations (e.g., 30 min, 1h, 2h, 4h, 8h) before adding the stimulus. Analyze p-RIPK1 levels by Western blot.[6][9]
Inhibitor Degradation This compound may be unstable in your culture medium over longer incubation periods. Solution: Prepare fresh inhibitor dilutions from a frozen DMSO stock for each experiment. Minimize the time the diluted inhibitor spends in aqueous media before being added to cells.
Low Cell Permeability The inhibitor may not be efficiently crossing the cell membrane in your specific cell type. Solution: While this compound has demonstrated good cellular activity, this can be cell-type dependent.[12] Increasing the pre-incubation time may help. If the issue persists, consider using a cell line with known sensitivity to this compound as a positive control.

Problem 2: Significant cell toxicity or morphological changes are observed with this compound treatment alone.

Possible CauseRecommended Solution
Incubation Time is Too Long Prolonged exposure, even at moderate concentrations, can lead to off-target effects or cellular stress. Solution: Reduce the pre-incubation time. The optimal window should be long enough for target engagement but short enough to avoid toxicity.[6]
Inhibitor Concentration is Too High The concentration used may be well above what is needed for maximal inhibition, leading to toxicity. Solution: Perform a dose-response experiment with a shorter, fixed incubation time (e.g., 1 hour) to identify the lowest concentration that gives maximal inhibition. Always run a parallel cell viability assay (e.g., MTT or Trypan Blue exclusion).[7]
Solvent Toxicity The vehicle used to dissolve this compound (typically DMSO) can be toxic to cells at higher concentrations. Solution: Ensure the final concentration of DMSO in the culture medium is non-toxic for your cell line (typically ≤ 0.5%). Always include a "vehicle-only" control in your experiments that matches the highest concentration of DMSO used.[7]
Troubleshooting Logic Flow

This diagram provides a simple decision-making framework for addressing common issues.

Troubleshooting_Logic start Start Optimization toxicity_check Is significant toxicity observed vs. vehicle control? start->toxicity_check inhibition_check Is RIPK1 inhibition (↓ p-RIPK1) maximal? toxicity_check->inhibition_check No reduce_conc_time Decrease this compound concentration and/or shorten incubation time. Re-evaluate. toxicity_check->reduce_conc_time Yes increase_time Increase pre-incubation time. Perform time-course. inhibition_check->increase_time No increase_conc Inhibition is maximal at this time. If still not complete, cautiously increase concentration. inhibition_check->increase_conc Yes reduce_conc_time->toxicity_check increase_time->inhibition_check end Protocol Optimized increase_conc->end

Caption: A logical flowchart for troubleshooting this compound experiments.

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal this compound Incubation Time

This protocol uses Western blotting to measure the phosphorylation of RIPK1 as a direct readout of this compound activity over time.

  • Cell Seeding: Plate your cells (e.g., HT-29 or J774A.1) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Allow them to adhere overnight.

  • Preparation: Prepare a working stock of this compound in complete culture medium at a concentration that is 3-5 times its EC50 value for your cell line (e.g., 50 nM for HT-29 cells). Also, prepare a vehicle control (medium with the same final DMSO concentration).

  • Pre-incubation:

    • Assign wells for each time point (e.g., 0, 30, 60, 120, 240 minutes) and for controls (untreated, vehicle).

    • At staggered times, remove the old medium and add the this compound working stock or vehicle control to the appropriate wells. For the '0' time point, you will add the inhibitor just before stimulation.

  • Stimulation: After the longest pre-incubation period has elapsed, stimulate necroptosis in all wells (except the untreated control) by adding a combination of TNFα (e.g., 20 ng/mL) and a pan-caspase inhibitor like z-VAD-FMK (e.g., 20 µM). The duration of stimulation should be kept constant (e.g., 2.5 hours) and based on literature or prior experiments.[8]

  • Cell Lysis:

    • After stimulation, immediately place the plates on ice and wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.

    • Scrape the cells, transfer the lysate to a pre-chilled microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification and Western Blot:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against p-RIPK1 (Ser166), total RIPK1, and a loading control (e.g., GAPDH or β-actin).

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize bands using an ECL detection system.

  • Analysis: Quantify the band intensities for p-RIPK1 and normalize them to total RIPK1 and the loading control. Plot the normalized p-RIPK1 levels against the pre-incubation time. The optimal time is the shortest duration that achieves maximal reduction in p-RIPK1 signal without causing toxicity.

Protocol 2: Cell Viability Assay

This should be run in parallel with the main experiment to ensure the chosen incubation time and concentration are not cytotoxic.

  • Cell Seeding: Plate cells in a 96-well clear-bottom plate at an appropriate density.

  • Treatment: Treat cells with the same concentrations of this compound and for the same incubation times as in the main experiment. Include vehicle-only and untreated controls.

  • Assay: After the full incubation and stimulation period, perform a cell viability assay, such as MTT or CellTiter-Glo®, according to the manufacturer's instructions.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. This will help identify any cytotoxic effects of the this compound treatment itself.

References

Technical Support Center: Addressing Off-Target Effects of RI-962 in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and mitigate potential off-target effects of RI-962, a potent and selective RIPK1 inhibitor, in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2] It functions as a type II kinase inhibitor, binding to both the ATP-binding pocket and an allosteric site of RIPK1.[1] Its primary on-target effect is the inhibition of RIPK1 kinase activity, which plays a crucial role in the necroptosis signaling pathway.[1][2]

Q2: How selective is this compound? Are there any known off-targets?

This compound has demonstrated high selectivity for RIPK1. In a screening against 408 human kinases, it showed minimal activity (IC50 > 10 µM) against most.[1] However, one potential off-target, Mixed Lineage Kinase 3 (MLK3), was identified with an IC50 of 3.75 µM.[1] It is important to note that this compound is 107-fold less potent against MLK3 than against RIPK1.[1]

Q3: I am observing a phenotype in my cells that is inconsistent with RIPK1 inhibition. Could this be an off-target effect?

While this compound is highly selective, unexpected phenotypes could potentially arise from off-target effects, especially at higher concentrations.[3] It is crucial to perform control experiments to distinguish between on-target and off-target effects.

Q4: What are the initial steps to troubleshoot suspected off-target effects of this compound?

The initial steps should include:

  • Confirming On-Target Engagement: Verify that this compound is inhibiting its intended target, RIPK1, in your cellular model. This can be done by assessing the phosphorylation status of RIPK1 and its downstream targets, RIPK3 and MLKL.[1][2]

  • Dose-Response Analysis: Perform a dose-response experiment to determine if the unexpected phenotype is observed at concentrations significantly higher than the EC50 for necroptosis inhibition in your cell line.

  • Use of a Structurally Unrelated RIPK1 Inhibitor: Compare the phenotype induced by this compound with that of a structurally different RIPK1 inhibitor. If both compounds produce the same phenotype, it is more likely to be an on-target effect.

  • Rescue Experiment: If possible, perform a rescue experiment by overexpressing a kinase-dead mutant of RIPK1 to see if it mimics the effect of this compound.[3]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Unexpected Cell Toxicity or Altered Morphology Off-target effect, especially at high concentrations.1. Perform a dose-response curve and use the lowest effective concentration of this compound. 2. Test a structurally unrelated RIPK1 inhibitor to see if it produces the same effect. 3. Perform a Cellular Thermal Shift Assay (CETSA) to identify other potential binding partners of this compound in your cell lysate.[3]
Inconsistent Results with Published Data 1. Differences in experimental conditions (cell line, stimulus, etc.). 2. Potential off-target effect specific to your cell model.1. Carefully review and align your experimental protocol with published studies. 2. Confirm on-target engagement by Western blot for pRIPK1/pMLKL. 3. Consider using a different RIPK1 inhibitor as a control.
Modulation of a Signaling Pathway Unrelated to Necroptosis Potential off-target inhibition of other kinases (e.g., MLK3) or other proteins.1. Review the known signaling pathways involving potential off-targets like MLK3. 2. Use phosphoproteomics or targeted Western blotting to investigate the activation state of key proteins in the unexpected pathway. 3. Employ a "rescue" experiment by overexpressing the suspected off-target to see if it reverses the observed phenotype.[3]

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Target/Assay IC50/EC50 Reference
RIPK1 (ADP-Glo assay)5.9 nM[1]
RIPK135.0 nM[2]
MLK33.75 µM[1]
HT29 cells (necroptosis)10.0 nM[1][2]
L929 cells (necroptosis)4.2 nM[1][2]
J774A.1 cells (necroptosis)11.4 nM[1][2]
U937 cells (necroptosis)17.8 nM[1][2]

Experimental Protocols

Protocol 1: Western Blot for On-Target Engagement of this compound

This protocol is to confirm that this compound is inhibiting the RIPK1 pathway in your cells by assessing the phosphorylation of RIPK1 and its downstream target MLKL.

  • Cell Treatment: Plate cells and allow them to adhere overnight. Pre-treat cells with a dose-range of this compound (e.g., 1 nM to 1 µM) or vehicle control (DMSO) for 1-2 hours.

  • Induction of Necroptosis: Induce necroptosis using a relevant stimulus (e.g., TNF-α, Smac mimetic, and Z-VAD-FMK).

  • Cell Lysis: After the desired incubation time, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against pRIPK1 (S166), RIPK1, pMLKL (S358), MLKL, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and visualize the bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A dose-dependent decrease in pRIPK1 and pMLKL with this compound treatment indicates on-target engagement.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Off-Target Identification

CETSA is a method to assess the binding of a compound to its target proteins in a cellular context by measuring changes in protein thermal stability.

  • Cell Treatment: Treat cultured cells with this compound or a vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated proteins (pellet).

  • Protein Analysis:

    • Collect the supernatant and analyze the protein levels using Western blotting for a candidate off-target or by mass spectrometry for an unbiased screen.

    • For Western blot analysis, probe for the suspected off-target protein. An increase in the amount of soluble protein at higher temperatures in the this compound-treated samples compared to the control indicates target engagement.

Visualizations

G cluster_0 Troubleshooting Workflow for Suspected Off-Target Effects of this compound A Observe Unexpected Phenotype B Perform Dose-Response Analysis A->B C Is Phenotype at High Concentration Only? B->C D Confirm On-Target Engagement (pRIPK1/pMLKL) C->D Yes C->D No E Use Structurally Unrelated RIPK1 Inhibitor D->E F Does Unrelated Inhibitor Cause Same Phenotype? E->F G Phenotype Likely On-Target F->G Yes H Phenotype Likely Off-Target F->H No I Investigate Potential Off-Targets (e.g., CETSA, Proteomics) H->I G cluster_1 Necroptosis Signaling Pathway and this compound Inhibition TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 TRADD_FADD TRADD/FADD/Caspase-8 TNFR1->TRADD_FADD RIPK1 RIPK1 TRADD_FADD->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 phosphorylates MLKL MLKL RIPK3->MLKL phosphorylates pMLKL pMLKL (trimer) MLKL->pMLKL Necroptosis Necroptosis pMLKL->Necroptosis RI962 This compound RI962->RIPK1 inhibits

References

improving the efficacy of RI-962 in primary cell cultures

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: RI-962

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for utilizing this compound, a selective inhibitor of the novel serine/threonine kinase RIK1 (Regulatory Inhibitor Kinase 1), in primary cell cultures. This document offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers optimize their experiments and overcome common challenges associated with the use of small molecule inhibitors in sensitive cellular systems.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent, ATP-competitive inhibitor of RIK1 kinase. RIK1 is a key regulator of the STAT3 signaling pathway. By inhibiting the kinase activity of RIK1, this compound prevents the phosphorylation and subsequent activation of STAT3, leading to a downstream reduction in the transcription of STAT3-regulated genes involved in cell proliferation and survival.

Q2: How should I prepare and store this compound stock solutions?

A2: Most kinase inhibitors are soluble in organic solvents like DMSO.[1] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, sterile-filtered DMSO. To prevent degradation from repeated freeze-thaw cycles, store the stock solution in small, single-use aliquots at -80°C.[1] When preparing working dilutions, minimize the final DMSO concentration in your cell culture medium to less than 0.1% to avoid solvent-induced cytotoxicity.[1]

Q3: What are the initial signs of potential off-target effects with this compound?

A3: Common indicators of off-target effects include unexpected cellular toxicity at concentrations that should be well-tolerated, or a cellular phenotype that contradicts the known function of the RIK1-STAT3 pathway.[2][3] If you observe increased cell proliferation when inhibition is expected, it could indicate that this compound is affecting other signaling pathways.[2] It is also possible for kinase inhibitors to paradoxically activate other pathways.[4]

Q4: Why am I seeing variability in the efficacy of this compound between different primary cell donors?

A4: Primary cells isolated from different donors can exhibit significant biological variability.[2] This can include differences in the expression levels of the target kinase (RIK1), as well as other off-target kinases.[2] This genetic and physiological heterogeneity can lead to varied responses to the inhibitor. To mitigate this, it is advisable to use cells pooled from multiple donors when possible or to characterize the baseline RIK1 expression in cells from each donor.[2]

Q5: My this compound precipitates when I add it to my aqueous cell culture medium. What should I do?

A5: Precipitation upon dilution into aqueous solutions is a common problem with hydrophobic small molecules.[5] To address this, ensure your DMSO stock is at room temperature and vortex it before diluting. When diluting, add the stock solution to your pre-warmed media and mix immediately and thoroughly. If precipitation persists, you can try using a lower final concentration or incorporating a biocompatible surfactant like Tween® 20 at a very low concentration (e.g., 0.01%) in your media.[5]

Data Presentation

The following tables summarize key quantitative data for this compound to guide experimental design.

Table 1: In Vitro Potency of this compound

TargetAssay TypeIC50 (nM)
RIK1 Biochemical Kinase Assay8
p38αBiochemical Kinase Assay1,200
JNK1Biochemical Kinase Assay>10,000
ERK1Biochemical Kinase Assay>10,000
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.

Table 2: Cellular Activity of this compound in Primary Cells

Primary Cell TypeAssayEndpointEC50 (nM)
Human Umbilical Vein Endothelial Cells (HUVEC)Western Blotp-STAT3 (Y705) Inhibition45
Primary Human KeratinocytesProliferation Assay (CytoGreen)Inhibition of Cell Growth75
Primary Mouse HepatocytesViability Assay (LDH Release)Cytotoxicity>5,000
EC50 values represent the concentration of this compound that produces 50% of its maximal effect in a cell-based assay.

Table 3: Solubility Profile of this compound

SolventSolubility (mg/mL)Molar Solubility (mM)
DMSO>50>100
Ethanol1530
PBS (pH 7.4)<0.01<0.02
Solubility was determined at 25°C.

Mandatory Visualizations

RIK1_STAT3_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor RIK1 RIK1 CytokineReceptor->RIK1 Activates STAT3 STAT3 RIK1->STAT3 Phosphorylates (Y705) STAT3_dimer p-STAT3 Dimer STAT3->STAT3_dimer Dimerizes & Translocates RI962 This compound RI962->RIK1 Inhibits TargetGenes Target Gene Transcription STAT3_dimer->TargetGenes Activates Cytokine Cytokine Cytokine->CytokineReceptor

Caption: The RIK1-STAT3 signaling pathway and the inhibitory action of this compound.

troubleshooting_workflow start Problem: Low Efficacy of this compound check_solubility Is this compound fully dissolved in media? start->check_solubility check_concentration Is the concentration within the optimal range (see Table 2)? check_solubility->check_concentration Yes solution_solubility Troubleshoot solubility: - Prepare fresh dilutions - Vortex before use - Check final DMSO % check_solubility->solution_solubility No check_cells Are primary cells healthy and in log-phase growth? check_concentration->check_cells Yes solution_concentration Perform dose-response experiment to determine optimal EC50 check_concentration->solution_concentration No check_target Confirm RIK1 expression and p-STAT3 baseline via Western Blot check_cells->check_target Yes solution_cells Optimize cell culture conditions. Check for contamination. check_cells->solution_cells No solution_target If RIK1 is low, consider an alternative cell model. If p-STAT3 is low, pathway may not be active. check_target->solution_target Issue Identified

Caption: Troubleshooting workflow for low efficacy of this compound in experiments.

Troubleshooting Guide

Problem 1: High levels of cell death are observed even at low concentrations of this compound.

  • Possible Cause 1: Off-Target Toxicity.

    • While this compound is selective for RIK1, at higher concentrations it may inhibit other kinases essential for cell survival.[2]

    • Solution: Perform a dose-response curve starting from a very low concentration (e.g., 1 nM) and titrate up to determine the lowest effective concentration that inhibits p-STAT3 without causing excessive cell death.[2] Confirm that cell death is occurring via apoptosis using an Annexin V/PI staining assay.

  • Possible Cause 2: Solvent Toxicity.

    • Primary cells can be highly sensitive to the solvent used for the inhibitor stock (e.g., DMSO).

    • Solution: Ensure the final concentration of DMSO in your culture medium does not exceed 0.1%. Run a "vehicle-only" control (medium with the same amount of DMSO but no this compound) to assess the impact of the solvent on cell viability.[1]

Problem 2: Inconsistent or no inhibition of STAT3 phosphorylation is observed.

  • Possible Cause 1: Compound Instability or Degradation.

    • Small molecule inhibitors can have variable stability in aqueous culture media at 37°C.[1]

    • Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid using working dilutions that have been stored for extended periods. If instability is suspected, consider a time-course experiment where the media containing this compound is replaced every 12-24 hours.

  • Possible Cause 2: Sub-optimal Cell Conditions.

    • The RIK1-STAT3 pathway may not be basally active in your primary cells under standard culture conditions.

    • Solution: Ensure the pathway is active by treating a positive control group of cells with a known activator (e.g., a relevant cytokine) to stimulate RIK1 and STAT3 phosphorylation. This will confirm that the pathway is responsive and can be inhibited.

  • Possible Cause 3: Low Target Expression.

    • The expression level of RIK1 may be inherently low in your chosen primary cell type.

    • Solution: Before conducting extensive experiments, verify the protein expression of RIK1 in your cell lysates via Western blot or another protein detection method. If expression is low, you may need to consider a different primary cell model where RIK1 is more abundant.

Experimental Protocols

Protocol 1: Assessing Inhibition of STAT3 Phosphorylation by Western Blot

This protocol details how to measure the on-target efficacy of this compound by quantifying the reduction in phosphorylated STAT3.

Materials:

  • Primary cells of interest

  • This compound stock solution (10 mM in DMSO)

  • Complete cell culture medium

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: anti-phospho-STAT3 (Y705), anti-total-STAT3, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

Procedure:

  • Cell Seeding: Seed primary cells in 6-well plates, allowing them to reach 70-80% confluency. Let the cells adhere and recover overnight.

  • Starvation (Optional): If assessing stimulated p-STAT3, serum-starve the cells for 4-6 hours prior to treatment.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in complete medium. Treat cells with a range of concentrations (e.g., 0, 10, 50, 100, 500 nM) for 2-4 hours. Include a vehicle-only (DMSO) control.

  • Stimulation (Optional): If applicable, add a cytokine known to activate the RIK1-STAT3 pathway for the final 15-30 minutes of the inhibitor treatment.

  • Cell Lysis: Aspirate the medium, wash cells once with ice-cold PBS, and add 100-150 µL of ice-cold lysis buffer to each well. Incubate on ice for 15 minutes.

  • Protein Quantification: Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blot: Normalize protein amounts, run samples on an SDS-PAGE gel, and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody.

  • Detection: Apply ECL substrate and visualize bands using a chemiluminescence imaging system. Quantify band intensity and normalize p-STAT3 levels to total STAT3 and the loading control.

Protocol 2: Cell Viability Assessment using a Resazurin-based Assay

This protocol measures the metabolic activity of cells as an indicator of viability after treatment with this compound.[6]

Materials:

  • Primary cells of interest

  • This compound stock solution (10 mM in DMSO)

  • Complete cell culture medium

  • 96-well clear-bottom black plates

  • Resazurin-based viability reagent (e.g., alamarBlue™, PrestoBlue™)

  • Plate reader (fluorescence or absorbance)

Procedure:

  • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Allow cells to adhere overnight.

  • Inhibitor Treatment: Prepare a 2X concentration series of this compound in culture medium. Remove 50 µL of medium from each well and add 50 µL of the 2X inhibitor dilutions. Include vehicle-only controls and an untreated control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Assay: Add 10 µL of the resazurin-based reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized based on cell type and density.

  • Measurement: Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission) or absorbance (570 nm with a reference wavelength of 600 nm) using a microplate reader.

  • Data Analysis: Subtract the background reading from a "media-only" well. Normalize the results to the vehicle-treated control wells to determine the percent viability for each this compound concentration.

References

Technical Support Center: Troubleshooting RI-962 Inhibition of Necroptosis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for necroptosis assays. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered when using the RIPK1 inhibitor, RI-962.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2][3] RIPK1 is a critical upstream kinase in the necroptosis signaling pathway. Its kinase activity is essential for its autophosphorylation and the subsequent recruitment and phosphorylation of RIPK3, which leads to the formation of the necrosome complex.[4][5][6] this compound functions as a type II kinase inhibitor, binding to both the ATP-binding pocket and an allosteric site of RIPK1, thereby preventing its phosphorylation and inhibiting the downstream signaling cascade that results in necroptotic cell death.[2]

Q2: I've treated my cells with this compound, but they are still dying. What could be the reason?

A2: Several factors could contribute to the observed cell death despite treatment with this compound. These can be broadly categorized as:

  • Activation of an alternative cell death pathway: Inhibition of necroptosis can sometimes redirect the signaling towards other cell death modalities like apoptosis.[7]

  • Suboptimal experimental conditions: The concentration of this compound, the stimulus used to induce necroptosis, and the specific cell line can all significantly impact the experimental outcome.[7]

  • Issues with the inhibitor itself: Problems with the solubility, stability, or purity of the this compound compound can lead to a lack of efficacy.

  • Cell line-specific factors: The expression levels of key necroptosis proteins (RIPK1, RIPK3, MLKL) can vary between cell lines, affecting their sensitivity to necroptosis induction and inhibition.[8]

Q3: How do I confirm that necroptosis is being induced in my positive controls?

A3: Successful induction of necroptosis can be confirmed by observing key molecular markers. The hallmark of necroptosis is the phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL).[9][10] Therefore, detecting phosphorylated MLKL (pMLKL) via Western blot is a specific indicator.[8] Additionally, you should observe phosphorylation of RIPK1 and RIPK3. Morphologically, necroptotic cells exhibit swelling and plasma membrane rupture.[10] A Lactate Dehydrogenase (LDH) release assay can quantify this membrane rupture.

Troubleshooting Guide: Why is this compound Not Inhibiting Necroptosis?

This guide provides a step-by-step approach to identify the potential cause for the lack of this compound efficacy in your experiment.

Step 1: Verify Experimental Setup and Reagents

A common reason for experimental failure is related to the reagents and the overall setup.

Potential Issue Recommended Action & Rationale
Incorrect this compound Concentration Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line and experimental conditions. The reported EC50 values for this compound are in the low nanomolar range (e.g., 4.2 nM for L929, 10.0 nM for HT29 cells).[1][2] Start with a concentration range from 1 nM to 1 µM.
Poor this compound Solubility or Stability Ensure this compound is fully dissolved in a suitable solvent, such as DMSO, at a high stock concentration.[2] Prepare fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Inactive Necroptosis-Inducing Stimuli The standard method to induce necroptosis is a combination of TNFα, a SMAC mimetic (e.g., birinapant), and a pan-caspase inhibitor (z-VAD-FMK).[11][12] Confirm the activity of each component. TNFα can lose activity with improper storage. z-VAD-FMK is unstable in solution and should be prepared fresh.
Inappropriate Cell Line Verify that your chosen cell line expresses the core components of the necroptosis pathway: RIPK1, RIPK3, and MLKL.[8] Low or absent expression of any of these will render the cells resistant to necroptosis. Consider using a well-characterized cell line for necroptosis studies, such as HT-29 or L929 cells.[1][2]
Step 2: Investigate Alternative Cell Death Pathways

If necroptosis is successfully inhibited, cells may undergo apoptosis instead. This is a common outcome when caspase-8 is active.[10][13]

Potential Issue Recommended Action & Rationale
Apoptosis Activation To test for apoptosis, perform a Western blot for cleaved caspase-3 and cleaved PARP, which are hallmarks of apoptosis.[7] You can also measure caspase-3/7 activity using a luminometric or fluorometric assay.
Incomplete Caspase Inhibition The pan-caspase inhibitor z-VAD-FMK is crucial for shunting the TNFα-induced signaling towards necroptosis.[12] Ensure you are using an effective concentration of z-VAD-FMK (typically 20-50 µM). The activity of your z-VAD-FMK stock may also be compromised.
Co-treatment with an Apoptosis Inhibitor To confirm if the observed cell death is apoptosis, co-treat your cells with this compound and a pan-caspase inhibitor like z-VAD-FMK. If cell death is rescued, it indicates that the cells were dying via apoptosis.
Step 3: Confirm Target Engagement and Pathway Inhibition

It is essential to verify that this compound is engaging its target, RIPK1, and inhibiting the downstream necroptotic signaling cascade.

Potential Issue Recommended Action & Rationale
Lack of RIPK1 Inhibition Perform a Western blot to assess the phosphorylation status of RIPK1 (at Ser166), RIPK3 (at Ser227), and MLKL (at Ser358).[2][10] In a successful experiment, this compound should reduce the phosphorylation of all three proteins in a dose-dependent manner without affecting their total protein levels.[2]
RIPK1-Independent Necroptosis While the canonical necroptosis pathway is RIPK1-dependent, some non-canonical pathways can be initiated downstream of RIPK1.[4] For instance, in some contexts, TLR3/4 signaling can activate RIPK3 directly via the TRIF adaptor protein.[14] If you suspect this, you would need to investigate the specific upstream signaling in your model.

Experimental Protocols

Protocol 1: Induction of Necroptosis and Inhibition with this compound

This protocol provides a general framework for inducing necroptosis in a susceptible cell line and testing the inhibitory effect of this compound.

  • Cell Seeding: Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

  • Inhibitor Pre-treatment: Pre-treat the cells with a range of this compound concentrations (e.g., 1 nM to 1 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Necroptosis Induction: Add the necroptosis-inducing stimuli. A common combination is:

    • TNFα: 10-100 ng/mL

    • SMAC mimetic (e.g., birinapant): 100 nM - 1 µM

    • z-VAD-FMK: 20-50 µM

  • Incubation: Incubate the cells for the desired time (typically 6-24 hours).

  • Cell Viability Assessment: Measure cell viability using an appropriate method, such as a CellTiter-Glo® Luminescent Cell Viability Assay or by measuring LDH release.

Protocol 2: Western Blot for Necroptosis Markers

This protocol allows for the detection of key phosphorylated proteins in the necroptosis pathway.

  • Cell Treatment and Lysis: Treat cells in a larger format (e.g., 6-well plate) as described in Protocol 1. At the desired time point, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Denature an equal amount of protein from each sample and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against pRIPK1 (Ser166), pRIPK3 (Ser227), pMLKL (Ser358), and their total protein counterparts, as well as a loading control (e.g., GAPDH or β-actin), overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

Necroptosis Signaling Pathway and this compound Inhibition

Necroptosis_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (Survival) TNFR1->ComplexI RIPK1 RIPK1 ComplexI->RIPK1 Necrosome Necrosome (RIPK1-RIPK3) RIPK1->Necrosome Phosphorylation RIPK3 RIPK3 RIPK3->Necrosome MLKL MLKL pMLKL pMLKL (Oligomerization) MLKL->pMLKL Necrosome->MLKL Phosphorylation Necroptosis Necroptosis pMLKL->Necroptosis Membrane Disruption RI962 This compound RI962->RIPK1 Inhibition Casp8 Caspase-8 Casp8->RIPK1 Cleavage Casp8->RIPK3 Cleavage zVAD z-VAD-FMK zVAD->Casp8 Inhibition

Caption: Canonical necroptosis pathway initiated by TNFα and the inhibitory action of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Start: This compound not inhibiting necroptosis step1 Step 1: Verify Experimental Setup - this compound concentration & stability - Activity of inducing stimuli - Cell line suitability start->step1 q1 Is setup optimal? step1->q1 step2 Step 2: Investigate Alternative Cell Death Pathways - Western for cleaved Caspase-3/PARP - Caspase activity assay q1->step2 Yes fix_setup Action: Optimize concentrations, use fresh reagents, validate cell line. q1->fix_setup No q2 Is apoptosis occurring? step2->q2 step3 Step 3: Confirm Target Engagement - Western for pRIPK1, pRIPK3, pMLKL q2->step3 No end_apoptosis Conclusion: Cell death is apoptotic. Co-treat with z-VAD-FMK. q2->end_apoptosis Yes q3 Is necroptosis pathway inhibited? step3->q3 end_no_inhibition Conclusion: This compound is not inhibiting the target. Check inhibitor purity/activity. q3->end_no_inhibition No end_other Conclusion: Consider RIPK1-independent necroptosis or other cell death pathways. q3->end_other Yes fix_setup->step1

Caption: A logical workflow for troubleshooting the lack of this compound efficacy in a necroptosis experiment.

References

controlling for vehicle effects when using RI-962 in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for using the RIPK1 inhibitor, RI-962, dissolved in DMSO.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2][3][4] Its mechanism of action is to block the kinase activity of RIPK1, which in turn inhibits the phosphorylation of its downstream targets, RIPK3 and MLKL, thereby preventing necroptotic cell death.[1][3][5] this compound has an IC50 value of 35.0 nM for RIPK1.[1][4]

Q2: Why is DMSO used as a vehicle for this compound?

Dimethyl sulfoxide (B87167) (DMSO) is a widely used aprotic solvent in biological research for dissolving compounds like this compound that have poor aqueous solubility.[6] Its miscibility with water and cell culture media allows for the preparation of stock solutions that can be diluted to working concentrations for in vitro and in vivo experiments.

Q3: Can DMSO itself affect my experimental results?

Yes, DMSO is not biologically inert and can exert its own effects on cells. These effects are concentration-dependent and can range from stimulating cell growth at very low concentrations to causing cytotoxicity at higher concentrations. DMSO has also been reported to influence signaling pathways, for example by inhibiting the phosphorylation of p38 and JNK MAP kinases. Therefore, it is crucial to use a proper vehicle control in all experiments.

Q4: What is a vehicle control and why is it essential when using this compound in DMSO?

A vehicle control is a crucial experimental group that is treated with the same concentration of DMSO as the group receiving this compound, but without the inhibitor. This control allows researchers to distinguish the biological effects of this compound from any non-specific effects caused by the DMSO solvent. Any observed effects in the vehicle control group can be attributed to DMSO, enabling the true effect of this compound to be determined by comparing the this compound-treated group to the vehicle control group.

Q5: What is the recommended final concentration of DMSO for my experiments?

The final concentration of DMSO in your cell culture medium or for in vivo administration should be kept as low as possible to minimize its off-target effects. For most cell lines, a final DMSO concentration of less than 0.5% is generally tolerated, with a concentration of 0.1% or lower being ideal, especially for sensitive cell types like primary cells or for long-term experiments.

Troubleshooting Guides

Problem: I'm observing unexpected effects or toxicity in my vehicle control group.

  • Possible Cause: The final DMSO concentration is too high for your specific cell line or experimental model.

  • Solution:

    • Determine the maximum tolerated DMSO concentration: Before starting your experiments with this compound, perform a dose-response curve with DMSO alone to determine the highest concentration that does not affect the viability or relevant signaling pathways in your cells.

    • Lower the DMSO concentration: If possible, prepare a more concentrated stock solution of this compound in DMSO so that a smaller volume is needed to reach the desired final concentration of the inhibitor, thus lowering the final DMSO concentration.

    • Consider alternative solvents: If your cells are particularly sensitive to DMSO, you may need to explore other less toxic solvents, although this may require additional solubility and stability testing for this compound.

Problem: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous experimental buffer.

  • Possible Cause: The aqueous solubility of this compound has been exceeded.

  • Solution:

    • Prepare fresh dilutions: Do not use a solution that has precipitated.

    • Lower the final concentration of this compound: Your experimental design may need to be adjusted to use a lower, more soluble concentration of the inhibitor.

    • Optimize the final DMSO concentration: A slightly higher, yet non-toxic, final concentration of DMSO (e.g., increasing from 0.1% to 0.25%) may be sufficient to maintain the solubility of this compound. Always validate that this higher DMSO concentration is not affecting your experimental outcomes by running the appropriate vehicle controls.

    • Gentle warming and vortexing: Briefly warming the solution to no higher than 37°C and vortexing can sometimes help to redissolve the compound. However, be cautious as prolonged heating can degrade the inhibitor.

Data Presentation

Table 1: Recommended Final DMSO Concentrations for In Vitro and In Vivo Experiments

Final DMSO ConcentrationIn Vitro RecommendationsIn Vivo RecommendationsPotential Effects
≤ 0.1% Ideal for most cell lines, especially for long-term experiments (>24 hours) and sensitive cells (e.g., primary neurons).Generally considered safe for most routes of administration.Minimal to no observable vehicle effects.
0.1% - 0.5% Tolerated by many robust, immortalized cell lines for shorter-term assays (24-72 hours).May be acceptable depending on the animal model and route of administration, but requires careful validation.Potential for subtle off-target effects; vehicle control is critical.
> 0.5% Not recommended for most cell-based assays due to increased risk of cytotoxicity and off-target effects.Higher risk of toxicity and confounding vehicle effects. May be used in some specific cases with extensive validation.Can induce cellular stress, inhibit proliferation, and cause cytotoxicity.

Experimental Protocols

Protocol 1: General Protocol for a Cell-Based Assay with this compound

  • Prepare a Concentrated Stock Solution of this compound: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot and store at -80°C to minimize freeze-thaw cycles.

  • Cell Seeding: Seed your cells in appropriate culture plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Prepare Intermediate Dilutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare a series of intermediate dilutions of this compound in 100% DMSO.

  • Prepare Final Treatment Solutions: Further dilute the intermediate DMSO dilutions into your cell culture medium to achieve the desired final concentrations of this compound. Ensure that the final DMSO concentration is the same across all experimental groups.

  • Prepare Vehicle Control: Prepare a vehicle control by diluting 100% DMSO into the cell culture medium to the same final concentration as in the this compound-treated groups.

  • Treatment: Remove the old medium from your cells and add the final treatment solutions (including the vehicle control and an untreated control group with medium only).

  • Incubation: Incubate the cells for the desired duration of your experiment.

  • Assay: Perform your desired downstream analysis (e.g., cell viability assay, western blot for pRIPK1, etc.).

Mandatory Visualizations

G cluster_0 Experimental Groups cluster_1 Analysis untreated Untreated Control (Cells + Medium) analysis Downstream Analysis (e.g., Viability, Western Blot) untreated->analysis Baseline vehicle Vehicle Control (Cells + Medium + DMSO) vehicle->analysis Effect of DMSO ri962 This compound Treatment (Cells + Medium + DMSO + this compound) ri962->analysis Effect of this compound

Caption: Experimental workflow for a properly controlled study using this compound in DMSO.

G cluster_pathway Necroptosis Signaling Pathway cluster_inhibitors Inhibitors TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 Recruitment RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylation MLKL MLKL RIPK3->MLKL Phosphorylation Necroptosis Necroptosis MLKL->Necroptosis Execution RI962 This compound RI962->RIPK1 Inhibition DMSO DMSO Vehicle (Potential Off-Target Effects)

Caption: Signaling pathway showing the specific inhibition of RIPK1 by this compound.

References

Technical Support Center: Refining Experimental Design for Long-Term RI-962 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing long-term experiments with the RIPK1 inhibitor, RI-962.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). It functions by inhibiting the phosphorylation of RIPK1, which in turn blocks the downstream signaling cascade involving RIPK3 and MLKL. This ultimately prevents necroptotic cell death, a form of programmed necrosis.

Q2: What is a typical effective concentration for this compound in cell culture?

A2: The effective concentration of this compound can vary depending on the cell line. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific model. As a starting point, published data indicates that this compound is effective in the low nanomolar range for many cell lines.

Q3: How stable is this compound in cell culture medium for long-term experiments?

A3: The stability of small molecule inhibitors like this compound in cell culture media can be influenced by factors such as temperature, pH, and media components. For long-term experiments (extending over several days), it is crucial to determine the stability of this compound under your specific experimental conditions. A common approach is to incubate the compound in the media for the intended duration of the experiment, collecting aliquots at various time points for analysis by HPLC or LC-MS/MS to quantify the concentration of the active compound.[1][2][3] If significant degradation is observed, the media containing fresh this compound should be replenished periodically throughout the experiment.

Q4: What are potential off-target effects of long-term this compound treatment?

A4: While this compound is a selective RIPK1 inhibitor, long-term exposure to any kinase inhibitor has the potential for off-target effects.[4][5] These can arise from the inhibition of other kinases with structural similarities or through unforeseen interactions with other cellular pathways. It is advisable to monitor for unexpected phenotypic changes in your cells and to periodically assess the specificity of the treatment effect. This can be done by including appropriate controls, such as a structurally unrelated RIPK1 inhibitor or using a genetic approach like siRNA-mediated knockdown of RIPK1 to confirm that the observed phenotype is indeed due to RIPK1 inhibition.

Troubleshooting Guides

Problem 1: Loss of this compound Efficacy Over Time

Possible Cause:

  • Compound Instability: this compound may be degrading in the cell culture medium over the course of the experiment.[1][2][6]

  • Development of Acquired Resistance: Cells may develop resistance to this compound upon prolonged exposure.

Troubleshooting Steps:

  • Assess Compound Stability:

    • Perform a stability study by incubating this compound in your cell culture medium at 37°C for the duration of your experiment.

    • Collect samples at different time points (e.g., 0, 24, 48, 72 hours) and analyze the concentration of this compound using HPLC or LC-MS/MS.[1][2]

    • If significant degradation is observed, replenish the medium with fresh this compound at intervals shorter than its half-life in the medium.

  • Confirm Acquired Resistance:

    • Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 value of this compound in the long-term treated cells versus the parental (naïve) cells. A significant increase in the IC50 value suggests the development of resistance.

    • Culture a population of cells with gradually increasing concentrations of this compound to select for a resistant population for further characterization.[7][8][9]

Problem 2: High Variability in Experimental Readouts

Possible Cause:

  • Inconsistent Drug Concentration: This could be due to improper mixing, adsorption of the compound to plasticware, or variable degradation between wells.[10]

  • Cellular Heterogeneity: The cell population may not be responding uniformly to the treatment.

Troubleshooting Steps:

  • Ensure Consistent Dosing:

    • Thoroughly mix the media containing this compound before adding it to the cells.

    • Consider using low-adhesion plasticware for your experiments.

    • Pre-coat plates with a protein solution (e.g., bovine serum albumin) to reduce non-specific binding of the compound.

  • Address Cellular Heterogeneity:

    • Perform single-cell cloning of your cell line to establish a more homogenous population.

    • Analyze key markers of the RIPK1 pathway at the single-cell level (e.g., by immunofluorescence or flow cytometry) to assess the uniformity of the response.

Data Presentation

Table 1: Example Data for this compound Stability in DMEM + 10% FBS at 37°C

Time (Hours)This compound Concentration (nM)Percent Remaining
0100100%
248585%
486565%
724545%

Table 2: Example IC50 Values for Parental vs. This compound Resistant Cell Lines

Cell LineIC50 of this compound (nM)Fold Resistance
Parental HT-29151
This compound Resistant HT-2925016.7

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Media

Objective: To determine the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • Cell culture medium of choice (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • HPLC or LC-MS/MS system

Procedure:

  • Prepare a solution of this compound in the cell culture medium at the desired final concentration.

  • Aliquot the solution into sterile microcentrifuge tubes, one for each time point to be tested (e.g., 0, 8, 24, 48, 72 hours).

  • Place the tubes in a 37°C, 5% CO2 incubator.

  • At each designated time point, remove one tube and immediately store it at -80°C to halt any further degradation.

  • Once all time points are collected, analyze the samples by HPLC or LC-MS/MS to determine the concentration of this compound.[1][2]

  • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

Protocol 2: Monitoring RIPK1 Pathway Activity by Western Blot

Objective: To assess the effect of long-term this compound treatment on the RIPK1 signaling pathway.

Materials:

  • Parental and this compound long-term treated cells

  • This compound

  • Necroptosis-inducing agent (e.g., TNF-α + Smac mimetic + Z-VAD-FMK)

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-RIPK1 (Ser166), anti-RIPK1, anti-phospho-MLKL, anti-MLKL, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed parental and long-term this compound treated cells.

  • Treat the cells with the necroptosis-inducing agent for a specified time to stimulate the RIPK1 pathway. Include an untreated control. For the parental cells, also include a condition with acute this compound pre-treatment as a positive control for inhibition.

  • Lyse the cells and collect the protein lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Probe the membrane with the primary antibodies overnight at 4°C. A key biomarker for RIPK1 activation is its autophosphorylation at Serine 166.[11][12]

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to compare the levels of phosphorylated and total RIPK1 and MLKL between the different conditions.

Mandatory Visualization

RI962_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 Binds Complex I Complex I TNFR1->Complex I Recruits RIPK1 RIPK1 Complex I->RIPK1 Activates p-RIPK1 p-RIPK1 RIPK1->p-RIPK1 Autophosphorylation RIPK3 RIPK3 Necrosome Necrosome RIPK3->Necrosome MLKL MLKL p-MLKL p-MLKL MLKL->p-MLKL p-RIPK1->Necrosome p-RIPK3 p-RIPK3 p-RIPK3->p-MLKL Phosphorylates Necroptosis Necroptosis p-MLKL->Necroptosis Executes Necrosome->p-RIPK3 This compound This compound This compound->p-RIPK1 Inhibits

Caption: Signaling pathway of TNF-induced necroptosis and the inhibitory action of this compound.

Experimental_Workflow_Stability cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Start Start Prepare this compound in Media Prepare this compound in Media Start->Prepare this compound in Media Aliquot for Timepoints Aliquot for Timepoints Prepare this compound in Media->Aliquot for Timepoints Incubate at 37C Incubate at 37C Aliquot for Timepoints->Incubate at 37C Collect Samples Collect Samples Incubate at 37C->Collect Samples At t=0, 8, 24, 48, 72h HPLC_LCSMS HPLC / LC-MS Analysis Collect Samples->HPLC_LCSMS Calculate Percent Remaining Calculate Percent Remaining HPLC_LCSMS->Calculate Percent Remaining End End Calculate Percent Remaining->End

Caption: Experimental workflow for assessing the stability of this compound in cell culture media.

Troubleshooting_Resistance Start Decreased this compound Efficacy Check_Stability Is Compound Stable in Media? Start->Check_Stability Yes_Stable Yes_Stable Check_Stability->Yes_Stable Yes No_Unstable No_Unstable Check_Stability->No_Unstable No Perform_IC50 Perform IC50 Assay on Parental vs. Treated Cells Yes_Stable->Perform_IC50 Replenish_Media Replenish Media with Fresh this compound No_Unstable->Replenish_Media IC50_Increased IC50 Significantly Increased? Perform_IC50->IC50_Increased Yes_Resistant Yes_Resistant IC50_Increased->Yes_Resistant Yes No_Not_Resistant No_Not_Resistant IC50_Increased->No_Not_Resistant No Investigate_Mechanisms Investigate Resistance Mechanisms (e.g., Western Blot for bypass pathways) Yes_Resistant->Investigate_Mechanisms Re-evaluate_Experiment Re-evaluate Other Experimental Parameters No_Not_Resistant->Re-evaluate_Experiment

Caption: Logical workflow for troubleshooting decreased efficacy of this compound in long-term treatment.

References

Technical Support Center: Managing RI-962 Associated Cytotoxicity in Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected cytotoxicity at high concentrations of RI-962, a potent and selective RIPK1 inhibitor. The following information offers troubleshooting strategies and frequently asked questions to help ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: this compound is a potent and selective type II kinase inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2] It functions by binding to both the ATP-binding pocket and an allosteric site on RIPK1, stabilizing it in an inactive conformation.[1][3] This inhibition prevents the phosphorylation of RIPK1 and its downstream signaling proteins, RIPK3 and MLKL, thereby blocking the necroptotic cell death pathway.[1][4]

Q2: I'm observing significant cell death in my cultures at high concentrations of this compound. Is this expected?

A2: While this compound is designed to be a selective inhibitor of RIPK1 and protect against necroptosis, high concentrations of any small molecule compound can lead to off-target effects and subsequent cytotoxicity. The effective concentrations for this compound are in the nanomolar range, and significantly exceeding these concentrations may induce cellular stress and cell death through mechanisms independent of RIPK1 inhibition.

Q3: What are the potential causes of cytotoxicity at high concentrations of this compound?

A3: High-concentration cytotoxicity could be due to several factors:

  • Off-target kinase inhibition: Although this compound is highly selective for RIPK1, at high concentrations, it may inhibit other kinases, such as MLK3, though it is significantly less potent against them.[1] Inhibition of other essential cellular kinases can lead to cytotoxicity.

  • Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at certain concentrations. It is crucial to ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your specific cell type.

  • Induction of other cell death pathways: High concentrations of a compound can induce cellular stress responses that may trigger apoptosis or other forms of programmed cell death.

  • Compound precipitation: At very high concentrations, this compound may precipitate out of solution in the culture medium, which can cause physical stress to the cells.

Q4: How can I determine the optimal, non-toxic concentration of this compound for my experiments?

A4: It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. This involves treating your cells with a range of this compound concentrations and assessing both the desired inhibitory effect on RIPK1 and cell viability. A good starting point is to use concentrations around the known EC50 values and titrate up and down from there.

Troubleshooting Guide

If you are experiencing unexpected cytotoxicity with this compound, follow these troubleshooting steps:

Step 1: Verify the Working Concentration Range

Consult the provided data on the effective concentrations of this compound. Exceeding the optimal concentration range is a common cause of cytotoxicity.

Data Presentation: this compound Potency and Efficacy

ParameterValueTarget/Cell LineDescription
IC50 5.9 nMRIPK1 (ADP-Glo assay)Concentration for 50% in vitro inhibition of RIPK1 kinase activity.[1]
IC50 35.0 nMRIPK1Concentration for 50% in vitro inhibition of RIPK1 kinase activity.[4]
EC50 4.2 nML929 cellsEffective concentration for 50% protection against necroptosis.[4]
EC50 10.0 nMHT29 cellsEffective concentration for 50% protection against necroptosis.[4]
EC50 11.4 nMJ774A.1 cellsEffective concentration for 50% protection against necroptosis.[4]
EC50 17.8 nMU937 cellsEffective concentration for 50% protection against necroptosis.[4]

Step 2: Assess Cell Viability and Cytotoxicity

If you suspect cytotoxicity, it is crucial to quantify it. Utilize standard cytotoxicity assays to determine the extent of cell death.

Step 3: Investigate the Cause of Cytotoxicity

Based on the results of your cytotoxicity assays, use the following decision tree to identify the potential cause and find a solution.

G start Start: High Cytotoxicity Observed check_conc Is this compound concentration significantly higher than reported EC50 values? start->check_conc reduce_conc Action: Reduce this compound concentration. Perform a dose-response curve to find the optimal non-toxic concentration. check_conc->reduce_conc Yes check_solvent Is the final solvent (e.g., DMSO) concentration in the culture medium high? check_conc->check_solvent No solvent_control Action: Run a solvent control experiment with equivalent concentrations of the solvent alone. check_solvent->solvent_control Yes off_target Consider potential off-target effects. Consult literature for known off-target activities of similar kinase inhibitors. check_solvent->off_target No

Caption: Troubleshooting workflow for this compound cytotoxicity.

Experimental Protocols

1. Protocol for Determining Optimal this compound Concentration using a Dose-Response Curve

This protocol outlines the steps to identify the optimal, non-toxic concentration of this compound for your specific cell line.

G cluster_0 Experimental Workflow prep 1. Cell Seeding: Seed cells in a 96-well plate at the desired density. treat 2. This compound Treatment: Prepare serial dilutions of this compound. Add to cells and incubate. prep->treat induce 3. Necroptosis Induction: Add necroptosis-inducing agents (e.g., TNFα, Smac mimetic, Z-VAD-FMK). treat->induce incubate 4. Incubation: Incubate for a specified period (e.g., 24 hours). induce->incubate assay 5. Viability Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo). incubate->assay analyze 6. Data Analysis: Plot cell viability vs. This compound concentration to determine EC50 and cytotoxic concentrations. assay->analyze

Caption: Workflow for dose-response analysis of this compound.

Methodology:

  • Cell Seeding: Plate your cells of interest in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.

  • Compound Preparation: Prepare a 2x concentrated stock of this compound in culture medium. Perform serial dilutions to create a range of concentrations to be tested. A suggested range is 0.1 nM to 10 µM. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Treatment: Remove the existing medium from the cells and add the prepared this compound dilutions and the vehicle control.

  • Necroptosis Induction (Optional): If you are assessing the protective effects of this compound, add your necroptosis-inducing agent(s) at this stage.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Cytotoxicity Assessment: Perform a standard cytotoxicity or cell viability assay.

  • Data Analysis: Plot the cell viability against the logarithm of the this compound concentration. This will allow you to determine the EC50 for its protective effect and identify the concentration at which cytotoxicity is observed.

2. Protocol for Assessing Cytotoxicity using the LDH Release Assay

The Lactate Dehydrogenase (LDH) release assay is a common method for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Methodology:

  • Experimental Setup: Plate cells and treat with various concentrations of this compound and controls (vehicle control, positive control for cytotoxicity) as described in the previous protocol.

  • Sample Collection: After the incubation period, carefully collect a sample of the cell culture supernatant from each well.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit. Typically, this involves adding the collected supernatant to a reaction mixture containing the LDH substrate.

  • Incubation: Incubate the reaction mixture according to the manufacturer's instructions, usually for 30 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity for each treatment condition relative to the positive control.

Signaling Pathway

Understanding the pathway this compound targets is crucial for interpreting experimental results.

G cluster_0 RIPK1-Mediated Necroptosis Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->ComplexI NFkB NF-κB Activation (Pro-survival) ComplexI->NFkB ComplexII Complex II / Necrosome (RIPK1, RIPK3, MLKL) ComplexI->ComplexII pRIPK1 pRIPK1 ComplexII->pRIPK1 pRIPK3 pRIPK3 pRIPK1->pRIPK3 pMLKL pMLKL (Oligomerization) pRIPK3->pMLKL Membrane Plasma Membrane Pore Formation pMLKL->Membrane Necroptosis Necroptosis Membrane->Necroptosis RI962 This compound RI962->pRIPK1

Caption: Inhibition of RIPK1-mediated necroptosis by this compound.

This diagram illustrates that this compound specifically inhibits the phosphorylation of RIPK1, a critical step in the formation of the necrosome and the execution of necroptotic cell death. By understanding this targeted mechanism, researchers can better design experiments and troubleshoot unexpected results such as cytotoxicity at high concentrations, which likely stem from off-target effects not depicted in this primary pathway.

References

RI-962 Technical Support Center: Ensuring Consistent and Reproducible Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing RI-962, a potent and selective RIPK1 inhibitor. Our resources are designed to help you achieve consistent and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2] It functions by binding to RIPK1 and preventing its phosphorylation, a critical step in the activation of the necroptosis signaling pathway. By inhibiting RIPK1 kinase activity, this compound effectively blocks the downstream phosphorylation of RIPK3 and Mixed Lineage Kinase Domain-Like protein (MLKL), key events that lead to programmed necrotic cell death.[2]

Q2: In which research areas can this compound be used?

A2: this compound is a valuable tool for investigating cellular pathways involved in inflammation, neurodegeneration, and other diseases where RIPK1-mediated necroptosis plays a role. It has been specifically highlighted for its potential in the research of nervous system diseases and inflammatory conditions.[1]

Q3: What are the recommended starting concentrations for in vitro experiments?

A3: The optimal concentration of this compound will vary depending on the cell line and experimental conditions. However, based on reported EC50 values, a starting concentration range of 10 nM to 100 nM is recommended for most cell-based assays.[1][2] It is always advisable to perform a dose-response curve to determine the optimal concentration for your specific model system.

Q4: How should this compound be prepared and stored?

A4: For optimal stability, this compound should be stored as a solid at -20°C. For experimental use, prepare a stock solution in a suitable solvent like DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound. Store stock solutions at -20°C or -80°C. Before use, thaw the aliquot and dilute it to the final working concentration in your cell culture medium.

Q5: Is this compound selective for RIPK1?

A5: this compound is a highly selective inhibitor for RIPK1.[1][2] This selectivity is crucial for minimizing off-target effects and ensuring that the observed biological outcomes are directly attributable to the inhibition of RIPK1.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or no inhibition of necroptosis Incorrect concentration: The concentration of this compound may be too low for the specific cell line or stimulus used.Perform a dose-response experiment to determine the optimal inhibitory concentration. Refer to the provided EC50 values as a starting point.
Compound degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to reduced activity.Prepare fresh aliquots of the this compound stock solution and store them properly at -20°C or -80°C.
Cell line resistance: Some cell lines may be less sensitive to RIPK1 inhibition-mediated protection from necroptosis.Verify the expression of RIPK1, RIPK3, and MLKL in your cell line. Consider using a different cell line known to be sensitive to necroptosis.
High cell toxicity observed Solvent toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells.Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO).
Off-target effects at high concentrations: While selective, very high concentrations of any inhibitor can lead to off-target effects and cytotoxicity.Use the lowest effective concentration of this compound as determined by your dose-response experiments.
Variability between experimental replicates Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results.Ensure a homogenous cell suspension and accurate cell counting before seeding.
Pipetting errors: Inaccurate pipetting of the compound or stimulus can introduce variability.Use calibrated pipettes and ensure proper pipetting technique.
Difficulty detecting downstream signaling changes (pRIPK1, pMLKL) Suboptimal time point: The phosphorylation of downstream targets can be transient.Perform a time-course experiment to identify the optimal time point for detecting changes in protein phosphorylation after treatment.
Low protein expression: The levels of RIPK1, RIPK3, or MLKL may be low in your cell line.Confirm the expression levels of the target proteins by Western blot.
Inefficient antibody: The antibodies used for Western blotting may not be sensitive enough.Use validated antibodies for the detection of phosphorylated and total RIPK1, RIPK3, and MLKL.

Quantitative Data Summary

The following table summarizes the reported potency of this compound in various assays and cell lines.

Parameter Value Assay/Cell Line Reference
IC50 35.0 nMRIPK1 Kinase Assay[1]
EC50 10.0 nMHT29 cells[1][2]
EC50 4.2 nML929 cells[1][2]
EC50 11.4 nMJ774A.1 cells[1][2]
EC50 17.8 nMU937 cells[1][2]

Experimental Protocols

In Vitro Necroptosis Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on necroptosis in a cell-based assay.

  • Cell Seeding: Seed the cells of interest (e.g., HT29, L929) in a 96-well plate at a density that will result in 70-80% confluency at the time of the experiment. Allow the cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution to the desired final concentrations in the appropriate cell culture medium.

  • Pre-treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the inhibitor). Incubate the cells for 1-2 hours.

  • Induction of Necroptosis: After the pre-treatment period, add the necroptosis-inducing agent (e.g., a combination of TNF-α, Smac mimetic, and a pan-caspase inhibitor like Z-VAD-FMK) to the wells.

  • Incubation: Incubate the plate for the required duration to induce cell death (this will vary depending on the cell line and stimulus, typically 6-24 hours).

  • Cell Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay or by measuring lactate (B86563) dehydrogenase (LDH) release.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the results as a dose-response curve to determine the EC50 of this compound.

Western Blot Analysis of RIPK1 Pathway Phosphorylation

This protocol outlines the steps to analyze the effect of this compound on the phosphorylation of key proteins in the necroptosis pathway.

  • Cell Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Treat the cells with this compound at the desired concentrations for 1-2 hours, followed by the addition of a necroptosis-inducing stimulus for the predetermined optimal time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated and total RIPK1, RIPK3, and MLKL overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities to determine the relative levels of phosphorylated proteins, normalized to the total protein levels.

Visualizations

RI962_Signaling_Pathway cluster_stimulus Stimulus cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Stimulus Stimulus Receptor Receptor Stimulus->Receptor RIPK1 RIPK1 Receptor->RIPK1 pRIPK1 p-RIPK1 RIPK1->pRIPK1 Phosphorylation RIPK3 RIPK3 pRIPK1->RIPK3 pRIPK3 p-RIPK3 RIPK3->pRIPK3 Phosphorylation MLKL MLKL pRIPK3->MLKL pMLKL p-MLKL MLKL->pMLKL Phosphorylation Necroptosis Necroptosis pMLKL->Necroptosis RI962 This compound RI962->pRIPK1 Inhibition

Caption: Signaling pathway of this compound mediated inhibition of necroptosis.

Troubleshooting_Workflow Start Inconsistent Results CheckConcentration Verify this compound Concentration Start->CheckConcentration DoseResponse Dose-Response Curve Performed? CheckConcentration->DoseResponse PerformDoseResponse Perform Dose-Response Experiment DoseResponse->PerformDoseResponse No CheckStorage Check Compound Storage & Handling DoseResponse->CheckStorage Yes PerformDoseResponse->CheckStorage FreshAliquot Using Fresh Aliquot? CheckStorage->FreshAliquot UseFreshAliquot Use a Fresh Aliquot of this compound FreshAliquot->UseFreshAliquot No CheckCellLine Verify Cell Line Sensitivity FreshAliquot->CheckCellLine Yes UseFreshAliquot->CheckCellLine ValidateTargets Target Expression Validated? CheckCellLine->ValidateTargets PerformWB Validate RIPK1/3, MLKL Expression via WB ValidateTargets->PerformWB No ReviewProtocol Review Experimental Protocol ValidateTargets->ReviewProtocol Yes PerformWB->ReviewProtocol Consistent Consistent Results ReviewProtocol->Consistent

Caption: Troubleshooting workflow for inconsistent results with this compound.

References

Validation & Comparative

comparing the potency of RI-962 with other RIPK1 inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Potency of RI-962 and Other RIPK1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the potency of various inhibitors targeting Receptor-Interacting Protein Kinase 1 (RIPK1), with a special focus on this compound. RIPK1 is a critical regulator of inflammation and cell death, making it a promising therapeutic target for a range of autoimmune, inflammatory, and neurodegenerative diseases. This document summarizes key experimental data, outlines methodologies for potency determination, and visualizes the complex signaling pathways and experimental workflows.

Data Presentation: Comparative Potency of RIPK1 Inhibitors

The following tables summarize the biochemical and cellular potencies of this compound alongside other notable RIPK1 inhibitors. The data is compiled from various publicly available scientific sources.

Table 1: Biochemical Potency of RIPK1 Inhibitors

InhibitorTypeTargetAssayIC50 (nM)Reference
This compound Type IIHuman RIPK1ADP-Glo5.9[1]
This compound -Human RIPK1-35.0[2]
GSK2982772Type IHuman RIPK1ADP-Glo16[3]
GSK2982772-Human RIPK1-6.3[4]
RIPA-56Type IIHuman RIPK1-13[5]
GSK'963Type IHuman RIPK1FP Binding29[2][6]
Necrostatin-1Type IIIHuman RIPK1--[7]
PK68-Human RIPK1-90
Sibiriline-Human RIPK1ADP-Glo1030

Table 2: Cellular Potency of RIPK1 Inhibitors in Necroptosis Assays

InhibitorCell LineAssay StimulusEC50 (nM)Reference
This compound HT-29TSZ10.0[1][2]
This compound L929TSZ4.2[1][2]
This compound J774A.1TSZ11.4[1][2]
This compound U937TSZ17.8[1][2]
RIPA-56L929TZS27[5]
GSK'963L929TNF + zVAD1[6]
GSK'963U937TNF + zVAD4[6]
PK6L929TNF760
PK6U937TNF1330
SibirilineFADD-deficient JurkatTNF1200

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for understanding how the potency of these inhibitors was determined.

Biochemical Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Recombinant human RIPK1 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • Test compounds (e.g., this compound) at various concentrations

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add a small volume of the diluted compound or DMSO (vehicle control) to the assay wells.

  • Add the RIPK1 enzyme to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a set temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Terminate the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Necroptosis Assay

This assay measures the ability of a compound to protect cells from necroptosis, a form of programmed cell death, induced by specific stimuli.

Materials:

  • Human or murine cell lines susceptible to necroptosis (e.g., HT-29, L929, U937)

  • Cell culture medium (e.g., McCoy's 5A or DMEM) supplemented with 10% FBS

  • Necroptosis-inducing stimuli:

    • TNF-α (Tumor Necrosis Factor-alpha)

    • Smac mimetic (e.g., BV6)

    • Pan-caspase inhibitor (e.g., z-VAD-fmk)

  • Test compounds at various concentrations

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • 96-well clear-bottom assay plates

Procedure:

  • Seed cells in 96-well plates and allow them to adhere overnight.

  • Pre-treat the cells with serial dilutions of the test compound for 1 hour.

  • Induce necroptosis by adding a combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor (TSZ).

  • Incubate the plates for 24-48 hours at 37°C in a CO2 incubator.

  • Equilibrate the plates to room temperature.

  • Add a cell viability reagent to each well to measure the amount of ATP, which is indicative of the number of viable cells.

  • Measure the luminescence or fluorescence using a plate reader.

  • Calculate the percent protection for each compound concentration and determine the EC50 value by fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate the RIPK1 signaling pathway, the experimental workflow for determining inhibitor potency, and a conceptual representation of kinase selectivity.

RIPK1_Signaling_Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Binds ComplexI Complex I (Survival, Inflammation) TNFR1->ComplexI Recruits NFkB NF-κB Activation ComplexI->NFkB ComplexIIa Complex IIa (Apoptosis) ComplexI->ComplexIIa Transitions to ComplexIIb Complex IIb (Necrosome) (Necroptosis) ComplexI->ComplexIIb Transitions to (Caspase-8 inhibition) Gene Gene Expression (Pro-survival, Pro-inflammatory) NFkB->Gene Casp8_active Active Caspase-8 ComplexIIa->Casp8_active Apoptosis Apoptosis Casp8_active->Apoptosis pRIPK1 pRIPK1 ComplexIIb->pRIPK1 pRIPK3 pRIPK3 pRIPK1->pRIPK3 Phosphorylates pMLKL pMLKL (Oligomerization) pRIPK3->pMLKL Phosphorylates Necroptosis Necroptosis pMLKL->Necroptosis Pore formation Inhibitor RIPK1 Inhibitor (e.g., this compound) Inhibitor->pRIPK1 Inhibits Kinase Activity

Caption: RIPK1 signaling pathway upon TNFα stimulation.

Experimental_Workflow cluster_biochemical Biochemical Assay (e.g., ADP-Glo) cluster_cellular Cellular Assay (Necroptosis) B_Step1 1. Prepare serial dilutions of RIPK1 inhibitor B_Step2 2. Incubate inhibitor with recombinant RIPK1 enzyme B_Step1->B_Step2 B_Step3 3. Initiate kinase reaction with ATP B_Step2->B_Step3 B_Step4 4. Measure ADP production (Luminescence) B_Step3->B_Step4 B_Step5 5. Calculate IC50 value B_Step4->B_Step5 C_Step1 1. Seed cells in multi-well plates C_Step2 2. Pre-treat cells with serial dilutions of inhibitor C_Step1->C_Step2 C_Step3 3. Induce necroptosis (e.g., with TSZ) C_Step2->C_Step3 C_Step4 4. Measure cell viability (e.g., ATP levels) C_Step3->C_Step4 C_Step5 5. Calculate EC50 value C_Step4->C_Step5 Kinase_Selectivity Inhibitor RIPK1 Inhibitor RIPK1 RIPK1 Inhibitor->RIPK1 High Affinity (Desired Inhibition) OffTarget1 Off-Target Kinase 1 Inhibitor->OffTarget1 Low Affinity (Minimal Inhibition) OffTarget2 Off-Target Kinase 2 Inhibitor->OffTarget2 Low Affinity (Minimal Inhibition) OffTargetN ...

References

RI-962 vs. Necrostatin-1: A Comparative Analysis of Two Key RIPK1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of necroptosis research and the development of therapeutics for inflammatory diseases and neurological disorders, the inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical strategy. Among the arsenal (B13267) of chemical probes available to researchers, RI-962 and Necrostatin-1 are two prominent small molecule inhibitors. This guide provides a detailed comparative analysis of their performance, supported by available experimental data, to aid researchers, scientists, and drug development professionals in selecting the appropriate tool for their studies.

Mechanism of Action: Targeting the Engine of Necroptosis

Both this compound and Necrostatin-1 exert their primary effect by inhibiting the kinase activity of RIPK1, a central mediator of the necroptotic cell death pathway.[1] Necroptosis is a form of programmed necrosis that is implicated in a variety of pathological conditions. By blocking the autophosphorylation of RIPK1, these inhibitors prevent the recruitment and activation of downstream signaling partners, RIPK3 and Mixed Lineage Kinase Domain-Like protein (MLKL), thereby halting the execution of necroptosis.[1][2]

While both compounds target RIPK1, their binding modes and selectivity profiles exhibit notable differences. This compound is a potent and selective RIPK1 inhibitor.[3][4] In contrast, Necrostatin-1, an allosteric inhibitor, has been reported to have off-target effects, most notably the inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism and immune regulation.[5][6] A more specific analog of Necrostatin-1, 7-Cl-O-Nec-1 (Nec-1s), has been developed to circumvent this issue.[5]

Quantitative Performance Analysis

The following tables summarize the key quantitative data for this compound and Necrostatin-1 based on available in vitro and cellular assays. It is important to note that these values are compiled from various sources and may not be from direct head-to-head comparative studies.

Table 1: In Vitro Kinase Inhibition

CompoundTargetIC50 (nM)Assay Type
This compound RIPK15.9 - 35.0ADP-Glo, ³³P-labeled ATP assay
Necrostatin-1 RIPK1182In vitro kinase assay

Data compiled from multiple sources.[3][4][7]

Table 2: Cellular Necroptosis Inhibition

CompoundCell LineEC50 (nM)Necroptosis Inducer
This compound HT2910.0TSZ (TNF-α, Smac mimetic, Z-VAD-FMK)
L9294.2TSZ
J774A.111.4TSZ
U93717.8TSZ
Necrostatin-1 Jurkat490TNF-α
293T490TNF-α

Data compiled from multiple sources.[3][8][9]

Selectivity Profile

This compound: this compound has demonstrated high selectivity for RIPK1. In a screening against a panel of 408 human kinases, it showed little to no activity at concentrations up to 10 µM, with the exception of MLK3 (IC50 = 3.75 µM), making it over 100-fold more potent against RIPK1.[4]

Necrostatin-1: Besides its primary target RIPK1, Necrostatin-1 is also a known inhibitor of IDO.[5][6] This off-target activity should be a consideration in experimental design, particularly in studies where tryptophan metabolism or immune responses are relevant. The analog Nec-1s offers a more specific alternative for targeting RIPK1 without affecting IDO.[5] Furthermore, some studies suggest that Necrostatin-1 may have RIPK1-independent effects at higher concentrations.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are representative protocols for key assays used to evaluate this compound and Necrostatin-1.

In Vitro RIPK1 Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is indicative of enzyme activity.

Materials:

  • Recombinant human RIPK1 enzyme

  • This compound or Necrostatin-1

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the inhibitor (this compound or Necrostatin-1) in kinase assay buffer.

  • Add 2.5 µL of the inhibitor dilutions to the wells of a 384-well plate.

  • Add 2.5 µL of a 2x concentration of RIPK1 enzyme to each well.

  • Incubate at room temperature for 15 minutes.

  • Initiate the kinase reaction by adding 5 µL of a 2x ATP solution.

  • Incubate at room temperature for 1 hour.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin (B1168401) to produce light.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader. The light signal is proportional to the ADP concentration and inversely proportional to the kinase activity.

  • Calculate IC50 values by plotting the inhibitor concentration versus the percentage of kinase inhibition.

Cellular Necroptosis Assay (Cell Viability)

This assay determines the ability of an inhibitor to protect cells from necroptotic cell death induced by a specific stimulus.

Materials:

  • Human HT-29 cells (or other relevant cell line)

  • Cell culture medium (e.g., McCoy's 5A)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • TNF-α (Tumor Necrosis Factor-alpha)

  • Smac mimetic (e.g., BV6)

  • z-VAD-FMK (pan-caspase inhibitor)

  • This compound or Necrostatin-1

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar viability reagent

  • 96-well plates

Procedure:

  • Seed HT-29 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the inhibitor (this compound or Necrostatin-1) in cell culture medium.

  • Pre-treat the cells by adding the inhibitor dilutions to the wells.

  • Incubate for 1-2 hours at 37°C in a CO₂ incubator.

  • Induce necroptosis by adding a cocktail of TNF-α (e.g., 100 ng/mL), Smac mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM).

  • Incubate for 24-48 hours at 37°C in a CO₂ incubator.

  • Equilibrate the plate to room temperature.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader. The signal is proportional to the number of viable cells.

  • Calculate EC50 values by plotting the inhibitor concentration versus the percentage of cell viability.

Visualizing the Molecular and Experimental Landscape

To further clarify the context of this compound and Necrostatin-1 activity, the following diagrams illustrate the necroptosis signaling pathway and a typical experimental workflow.

Necroptosis_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors cluster_outcome Outcome TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD recruits TNFa TNF-α TNFa->TNFR1 binds TRAF2 TRAF2 TRADD->TRAF2 cIAP cIAP1/2 TRADD->cIAP RIPK1 RIPK1 TRADD->RIPK1 Necrosome Necrosome RIPK1->Necrosome forms RIPK3 RIPK3 RIPK3->Necrosome MLKL MLKL pMLKL pMLKL (oligomer) MLKL->pMLKL Necroptosis Necroptosis pMLKL->Necroptosis induces Necrosome->MLKL phosphorylates RI962 This compound RI962->RIPK1 inhibits Nec1 Necrostatin-1 Nec1->RIPK1 inhibits

Caption: Necroptosis signaling pathway and points of inhibition by this compound and Necrostatin-1.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cell Culture (e.g., HT-29) Pre_incubation Pre-incubation with Inhibitor Cell_Culture->Pre_incubation Inhibitor_Prep Inhibitor Preparation (this compound / Nec-1) Inhibitor_Prep->Pre_incubation Induction Necroptosis Induction (e.g., TSZ) Pre_incubation->Induction Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Induction->Viability_Assay Data_Analysis Data Analysis (EC50 determination) Viability_Assay->Data_Analysis

Caption: General experimental workflow for comparing RIPK1 inhibitors in a cellular necroptosis assay.

Conclusion

Both this compound and Necrostatin-1 are valuable tools for the study of necroptosis and the role of RIPK1 in disease. This compound appears to offer higher potency and selectivity based on the available data.[3][4] Necrostatin-1, while a foundational tool in the field, has known off-target effects that researchers must consider.[5][6] The choice between these inhibitors will depend on the specific experimental context, including the required potency, the importance of selectivity, and the biological system under investigation. This guide provides the necessary data and protocols to make an informed decision and to design robust and reproducible experiments.

References

validating the specificity of RI-962 for RIPK1 over other kinases

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of experimental data demonstrates the superior selectivity of RI-962 for Receptor-Interacting Protein Kinase 1 (RIPK1) over a broad spectrum of other human kinases. This guide provides a detailed comparison, experimental methodologies, and visual representations of the relevant biological pathways to aid researchers in their evaluation of this potent and specific inhibitor.

Unprecedented Selectivity for RIPK1

This compound has emerged as a highly potent and selective inhibitor of RIPK1, a critical regulator of inflammation and cell death.[1] Experimental data from extensive kinase profiling demonstrates that this compound exhibits minimal off-target activity, a crucial attribute for a reliable chemical probe and a promising therapeutic candidate.

A comprehensive kinase screen of this compound against a panel of 408 human kinases revealed its remarkable specificity. At a concentration of 10 µM, this compound showed little to no inhibitory activity against the vast majority of the kinases tested. The primary off-target hit identified was Mixed Lineage Kinase 3 (MLK3); however, the potency of this compound against MLK3 is significantly lower than its potent inhibition of RIPK1.[1]

The inhibitory activity of this compound is highlighted by its low nanomolar half-maximal inhibitory concentration (IC50) for RIPK1. Different assay formats have reported slightly varied IC50 values, with an ADP-Glo™ kinase assay showing an IC50 of 5.9 nM and a ³³P-labeled ATP assay indicating an IC50 of 35.0 nM.[1] Regardless of the specific value, both demonstrate potent inhibition. In contrast, the IC50 for MLK3 was determined to be 3.75 µM, showcasing a selectivity ratio of over 600-fold in favor of RIPK1.[1]

Kinase TargetThis compound IC50 (nM)Assay TypeSelectivity (fold) vs. RIPK1
RIPK1 5.9 ADP-Glo™-
RIPK1 35.0 ³³P-labeled ATP assay-
MLK33750Not Specified> 635
407 Other Kinases> 10,000KINOMEscan®> 1694

Table 1: Comparative Inhibitory Activity of this compound. This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against its primary target, RIPK1, and the most significant off-target kinase, MLK3. Data from a broad kinase panel screen is also included.

Experimental Protocols

The specificity of this compound was determined using well-established and robust experimental methodologies. The primary assays employed were the ADP-Glo™ Kinase Assay and a KINOMEscan® profiling service.

ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction. The assay is performed in a multi-well plate format suitable for high-throughput screening.

Protocol:

  • Kinase Reaction: A reaction mixture containing the kinase (RIPK1), a suitable substrate, ATP, and the test compound (this compound at varying concentrations) in kinase reaction buffer is prepared.

  • Incubation: The reaction is incubated at room temperature for a specified period (e.g., 1 hour) to allow the kinase to phosphorylate its substrate.

  • ATP Depletion: An equal volume of ADP-Glo™ Reagent is added to the reaction. This reagent terminates the kinase reaction and depletes the remaining ATP. This step is incubated for 40 minutes at room temperature.

  • ADP to ATP Conversion: Kinase Detection Reagent is added to the wells. This reagent contains an enzyme that converts the ADP generated in the kinase reaction into ATP. This step is incubated for 30 to 60 minutes at room temperature.

  • Luminescence Detection: The newly synthesized ATP is then measured using a luciferase/luciferin reaction, which produces a luminescent signal proportional to the initial amount of ADP. The luminescence is read using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is used to determine the kinase activity at each inhibitor concentration, and the IC50 value is calculated from the resulting dose-response curve.

KINOMEscan® Kinase Profiling

This method utilizes a competitive binding assay to quantify the interaction between a test compound and a large panel of kinases.

Protocol:

  • Assay Principle: The assay involves a kinase-tagged phage, an immobilized ligand that binds to the active site of the kinase, and the test compound. The test compound competes with the immobilized ligand for binding to the kinase.

  • Binding Reaction: The kinase, the immobilized ligand, and the test compound (this compound) are incubated together.

  • Quantification: The amount of kinase that remains bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the phage DNA tag. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.

  • Data Output: The results are typically reported as the percentage of the control (DMSO), where a lower percentage indicates a higher degree of inhibition. For kinases showing significant inhibition, a dissociation constant (Kd) or an IC50 value is determined.

experimental_workflow cluster_biochemical_assay Biochemical Kinase Assay (ADP-Glo) cluster_kinome_scan Kinome-wide Specificity Profiling (KINOMEscan®) reagents Kinase (RIPK1) + Substrate + ATP + this compound incubation1 Incubate (e.g., 1 hr) reagents->incubation1 adp_glo_reagent Add ADP-Glo™ Reagent incubation1->adp_glo_reagent incubation2 Incubate (40 min) adp_glo_reagent->incubation2 kinase_detection_reagent Add Kinase Detection Reagent incubation2->kinase_detection_reagent incubation3 Incubate (30-60 min) kinase_detection_reagent->incubation3 luminescence Measure Luminescence incubation3->luminescence ic50_calc1 Calculate IC50 luminescence->ic50_calc1 kinase_panel Panel of 408 Kinases binding_assay Competitive Binding Assay with this compound kinase_panel->binding_assay quantification Quantify Bound Kinase (qPCR) binding_assay->quantification selectivity_profile Generate Selectivity Profile quantification->selectivity_profile RIPK1_signaling TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Binds Complex_I Complex I (TRADD, TRAF2/5, cIAP1/2, LUBAC, RIPK1) TNFR1->Complex_I Recruits NFkB NF-κB Activation (Survival) Complex_I->NFkB Complex_IIa Complex IIa (RIPK1, FADD, Caspase-8) Complex_I->Complex_IIa Dissociates to form Necrosome Necrosome (Complex IIb) (RIPK1, RIPK3, MLKL) Complex_I->Necrosome Dissociates to form Apoptosis Apoptosis Complex_IIa->Apoptosis Necroptosis Necroptosis Necrosome->Necroptosis RI962 This compound RI962->RIPK1 Inhibits Kinase Activity

References

Cross-Validation of RI-962's Effects Using Genetic Knockouts of RIPK1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological inhibitor RI-962 and genetic knockouts of its target, Receptor-Interacting Protein Kinase 1 (RIPK1). By examining the effects of both approaches on key cellular signaling pathways, this document aims to facilitate a deeper understanding of this compound's mechanism of action and its potential as a therapeutic agent.

Introduction to RIPK1 and the Rationale for Inhibition

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical signaling node that regulates cellular fate in response to stimuli such as Tumor Necrosis Factor-alpha (TNFα).[1][2][3] RIPK1 can function as a scaffold for pro-survival signaling pathways, primarily through the activation of NF-κB.[4] However, its kinase activity is a key driver of programmed cell death pathways, including apoptosis and a regulated form of necrosis known as necroptosis.[5][6]

Necroptosis is implicated in the pathogenesis of numerous inflammatory and neurodegenerative diseases.[7][8] The core of the necroptotic machinery involves the sequential activation of RIPK1, RIPK3, and the pseudokinase Mixed Lineage Kinase Domain-like (MLKL).[9] Upon activation, RIPK1 phosphorylates RIPK3, leading to the formation of a functional necrosome that recruits and phosphorylates MLKL.[9] Oligomerized MLKL then translocates to the plasma membrane, causing cellular lysis and the release of pro-inflammatory contents.[5]

Given the central role of RIPK1's kinase activity in necroptosis, its inhibition presents a promising therapeutic strategy. This compound is a potent and selective inhibitor of RIPK1 kinase activity.[10][11] This guide cross-validates the on-target effects of this compound by comparing its pharmacological profile with the phenotype observed in RIPK1 genetic knockout models.

Quantitative Comparison of this compound and RIPK1 Knockout

Inhibition of Necroptosis

Pharmacological inhibition with this compound and genetic deletion of RIPK1 both demonstrate a profound ability to block necroptosis induced by TNFα in combination with a caspase inhibitor (zVAD-fmk) and a Smac mimetic.

Table 1: Potency of this compound in Inhibiting Necroptosis [10][11]

Cell LineEC50 (nM) for Protection from NecroptosisIC50 (nM) for RIPK1 Kinase Inhibition
HT29 (Human colon adenocarcinoma)10.05.9
L929 (Mouse fibrosarcoma)4.2-
J774A.1 (Mouse macrophage)11.4-
U937 (Human monocytic leukemia)17.8-

Table 2: Effect of RIPK1 Knockout on TNFα-induced Cell Death

Cell Line/ModelEffect of RIPK1 Knockout on NecroptosisKey FindingsReference
NIT-1 (Mouse insulinoma)Protection from TNFα + BV6 (IAP inhibitor) + zVAD-fmk induced cell deathRIPK1 deficiency significantly decreased caspase-independent cell death.[12]
HeLa (Human cervical cancer)Promoted TNFα-induced apoptosis and necroptosis upon cIAP depletionRIPK1 is relevant for both apoptosis and necroptosis when IAPs are depleted.[3]
Mouse Embryonic Fibroblasts (MEFs)Resistant to TNFα- and poly(I:C)-induced necroptosis (Kinase-dead mutant)The kinase activity of RIPK1 is essential for TNF- and TRIF-initiated necroptosis.[13]
Effects on Apoptosis and Inflammation

The role of RIPK1 extends beyond necroptosis. Genetic studies reveal a more complex, dual function where RIPK1 can also prevent apoptosis and regulate inflammation through its scaffold function, independent of its kinase activity.[4]

Table 3: Comparison of Effects on Apoptosis and Inflammation

ConditionEffect of this compound (Pharmacological Inhibition)Effect of RIPK1 Knockout (Genetic Ablation)
Apoptosis May not fully replicate the anti-apoptotic scaffolding function of RIPK1.Can lead to increased apoptosis in certain contexts (e.g., in the absence of FADD).[6]
Inflammation Reduces TNFα-induced systemic inflammatory response and pro-inflammatory cytokine (IL-1β, IL-6) production in mice.[10]Can result in spontaneous inflammation and cell death in specific tissues due to the loss of its scaffolding function.[14]

Signaling Pathways and Experimental Workflows

To understand the comparative effects of this compound and RIPK1 knockout, it is essential to visualize the underlying signaling pathways and the experimental approaches used to probe them.

Necroptosis Signaling Pathway

The following diagram illustrates the central role of RIPK1 in the necroptosis pathway and the points of intervention for this compound and genetic knockout.

Necroptosis_Pathway TNFR1 TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAPs) TNFR1->ComplexI Recruitment TNFa TNFα TNFa->TNFR1 Binding RIPK1 RIPK1 ComplexI->RIPK1 Activation RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylation Necrosome Necrosome (Complex IIb) RIPK1->Necrosome MLKL MLKL RIPK3->MLKL Phosphorylation RIPK3->Necrosome pMLKL p-MLKL (Oligomerization) MLKL->pMLKL Necrosome->MLKL Membrane Plasma Membrane Disruption pMLKL->Membrane Necroptosis Necroptosis Membrane->Necroptosis RI962 This compound RI962->RIPK1 Inhibits kinase activity KO RIPK1 Knockout KO->RIPK1 Ablates protein

Caption: The necroptosis signaling pathway initiated by TNFα.

Experimental Workflow for Cross-Validation

A typical workflow to compare the effects of a pharmacological inhibitor like this compound with a genetic knockout of its target involves several key experimental stages.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., HT29, L929) start->cell_culture treatment Treatment Groups cell_culture->treatment wt_control Wild-Type + Vehicle treatment->wt_control wt_ri962 Wild-Type + this compound treatment->wt_ri962 ko_control RIPK1 KO + Vehicle treatment->ko_control stimulus Induce Necroptosis (TNFα + zVAD + Smac mimetic) wt_control->stimulus wt_ri962->stimulus ko_control->stimulus assays Downstream Assays stimulus->assays viability Cell Viability Assay (LDH release, PI staining) assays->viability western Western Blot (p-RIPK1, p-MLKL) assays->western cytokine Cytokine Assay (ELISA) assays->cytokine analysis Data Analysis and Comparison viability->analysis western->analysis cytokine->analysis end End analysis->end

Caption: A generalized experimental workflow for comparing this compound and RIPK1 knockout.

Detailed Experimental Protocols

Cell Viability Assay (LDH Release)

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from cells with compromised plasma membranes, a hallmark of necroptosis.

  • Cell Seeding: Plate cells (e.g., HT29 or L929) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours. For RIPK1 knockout cells, add only the vehicle.

  • Necroptosis Induction: Add a cocktail of TNFα (e.g., 20 ng/mL), a Smac mimetic (e.g., 250 nM), and a pan-caspase inhibitor z-VAD-fmk (e.g., 20 µM) to induce necroptosis. Include untreated and maximum lysis controls.

  • Incubation: Incubate the plate for 12-24 hours at 37°C.

  • LDH Measurement: Measure LDH activity in the culture supernatant according to the manufacturer's instructions of a commercially available LDH cytotoxicity kit.

Western Blot for Phosphorylated Proteins

This technique is used to detect the phosphorylation status of key necroptosis signaling proteins.

  • Cell Lysis: After treatment and necroptosis induction, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-RIPK1 (Ser166), phospho-MLKL (Ser358), total RIPK1, total MLKL, and a loading control (e.g., β-actin).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Generation of RIPK1 Knockout Cell Lines (CRISPR/Cas9)

This protocol outlines the generation of a stable RIPK1 knockout cell line.

  • Guide RNA Design and Cloning: Design and clone guide RNAs targeting a critical exon of the RIPK1 gene into a suitable CRISPR/Cas9 expression vector.

  • Transfection: Transfect the target cell line (e.g., U937) with the CRISPR/Cas9 plasmids.

  • Selection: Select for successfully transfected cells, for example, by using an antibiotic resistance marker present on the plasmid.

  • Clonal Isolation: Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).

  • Validation: Expand the clones and validate the knockout of RIPK1 by Western blot analysis to confirm the absence of the protein and by sequencing the genomic DNA to identify the specific mutations.

Discussion and Conclusion

The available data strongly suggest that this compound is a potent and selective inhibitor of RIPK1 kinase activity, effectively blocking the necroptotic cell death pathway. In this primary function, the pharmacological inhibition by this compound appears to phenocopy the effects of a genetic knockout of RIPK1's kinase domain.

However, it is crucial to acknowledge the multifaceted nature of RIPK1. Genetic knockout studies have unveiled a kinase-independent scaffolding role for RIPK1 in preventing apoptosis and maintaining cellular homeostasis. The complete absence of the RIPK1 protein can, in some cellular contexts, lead to unintended consequences such as increased apoptosis or spontaneous inflammation. A kinase inhibitor like this compound, which preserves the protein's scaffold, would not be expected to replicate these specific phenotypes.

Therefore, while this compound is a valuable tool for dissecting the kinase-dependent functions of RIPK1 and holds significant therapeutic promise for diseases driven by necroptosis, researchers should remain mindful of the distinct biological consequences of pharmacological inhibition versus complete genetic ablation. Future studies involving direct, quantitative comparisons of this compound and RIPK1 knockout cells within the same experimental systems will be invaluable for a more complete cross-validation.

References

A Comparative Analysis of RI-962: A Potent and Selective RIPK1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Performance of RI-962 in Cellular Models.

This guide provides a comparative overview of this compound, a novel and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), against other well-established RIPK1 inhibitors. The data presented here is compiled from various sources to offer a comprehensive assessment of its potency, selectivity, and cellular activity across different cell lines.

Executive Summary

This compound is a potent, type II kinase inhibitor that targets RIPK1, a critical regulator of necroptosis and inflammation. It demonstrates high efficacy in protecting various cell lines from necroptotic cell death. This guide will delve into the quantitative performance of this compound in comparison to other known RIPK1 inhibitors, provide detailed experimental protocols for assessing its activity, and visualize the key signaling pathways and experimental workflows.

Data Presentation: Performance of this compound and Comparators

The following tables summarize the in vitro potency and cellular activity of this compound and other widely used RIPK1 inhibitors. It is important to note that the data has been aggregated from multiple sources and experimental conditions may vary.

Table 1: In Vitro Potency Against RIPK1 Kinase Activity

CompoundTypeIC50 (nM)Assay
This compound II5.9ADP-Glo
This compound II35.0Not Specified
Necrostatin-1 (Nec-1)III1000ADP-Glo
GSK'963II8ADP-Glo
GSK3145095Not SpecifiedMore potent thanNot Specified

Table 2: Cellular Efficacy in Necroptosis Inhibition

CompoundCell LineEC50 (nM)
This compound HT29 (Human Colon Adenocarcinoma)10.0
This compound L929 (Mouse Fibrosarcoma)4.2
This compound J774A.1 (Mouse Macrophage)11.4
This compound U937 (Human Histiocytic Lymphoma)17.8
Necrostatin-1 (Nec-1)U937~240
GSK'963L9291
GSK'963U9374

Table 3: Selectivity Profile

CompoundSelectivity Information
This compound Shows little to no activity against a panel of 408 human kinases (IC50 >10 μM), except for MLK3 (IC50 = 3.75 μM, 107-fold less potent than against RIPK1)[1].
Necrostatin-1 (Nec-1)Known to have off-target effects, including inhibition of indoleamine 2,3-dioxygenase (IDO).
GSK'963Highly selective; >10,000-fold selective for RIPK1 over 339 other kinases[2].

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.

RIPK1 Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines the measurement of RIPK1 kinase activity by quantifying the amount of ADP produced.

Materials:

  • Recombinant human RIPK1 enzyme

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

  • ATP solution

  • Myelin Basic Protein (MBP) as a substrate

  • This compound and other test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well or 384-well white, opaque-bottom assay plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 1 µL of the diluted compound or DMSO (vehicle control) to the assay wells.

  • Add 2 µL of a solution containing the RIPK1 enzyme and MBP substrate in Kinase Assay Buffer.

  • Initiate the kinase reaction by adding 2 µL of ATP solution.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition relative to the vehicle control and determine the IC50 values.

Necroptosis Inhibition Assay (Cell Viability Assay)

This protocol measures the ability of a compound to protect cells from TNF-α-induced necroptosis.

Materials:

  • HT29 or L929 cells

  • Cell culture medium (e.g., DMEM or McCoy's 5A) supplemented with 10% FBS

  • Human or mouse TNF-α

  • Smac mimetic (e.g., BV6)

  • Pan-caspase inhibitor (e.g., z-VAD-FMK)

  • This compound and other test compounds

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or LDH Cytotoxicity Assay Kit

  • 96-well clear-bottom black or white plates

Procedure:

  • Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • Pre-treat the cells with serial dilutions of the test compounds for 1-2 hours.

  • Induce necroptosis by adding a cocktail of TNF-α (e.g., 20 ng/mL), Smac mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM).

  • Include control wells for untreated cells (100% viability) and cells treated with the necroptosis-inducing cocktail without any inhibitor (0% protection).

  • Incubate the plate for 18-24 hours at 37°C.

  • Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions by measuring luminescence, or measure LDH release into the supernatant for a cytotoxicity assay.

  • Calculate the percent protection relative to the controls and determine the EC50 values.

Mandatory Visualization

Signaling Pathway of this compound Action

RI962_Signaling_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 Recruitment Complex_I Complex I (Survival/Inflammation) RIPK1->Complex_I Necrosome Necrosome (RIPK1-RIPK3) RIPK1->Necrosome Phosphorylation RIPK3 RIPK3 RIPK3->Necrosome MLKL MLKL pMLKL pMLKL (Oligomerization) MLKL->pMLKL Necrosome->MLKL Phosphorylation Necroptosis Necroptosis pMLKL->Necroptosis RI962 This compound RI962->RIPK1 Inhibition

Caption: this compound inhibits the kinase activity of RIPK1, preventing necroptosis.

Experimental Workflow for Necroptosis Inhibition Assay

Necroptosis_Inhibition_Workflow Start Start Seed_Cells Seed Cells (e.g., HT29, L929) Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Pretreat Pre-treat with this compound (1-2 hours) Incubate_Overnight->Pretreat Induce_Necroptosis Induce Necroptosis (TNF-α, Smac mimetic, z-VAD-FMK) Pretreat->Induce_Necroptosis Incubate_18_24h Incubate 18-24 hours Induce_Necroptosis->Incubate_18_24h Measure_Viability Measure Cell Viability (e.g., CellTiter-Glo) Incubate_18_24h->Measure_Viability Analyze_Data Analyze Data (Calculate EC50) Measure_Viability->Analyze_Data End End Analyze_Data->End

Caption: Workflow for assessing necroptosis inhibition by this compound.

References

side-by-side comparison of RI-962 and ponatinib as RIPK1 inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to RI-962 and Ponatinib (B1185) as RIPK1 Inhibitors

Introduction

Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular signaling pathways that control inflammation and programmed cell death, including apoptosis and necroptosis.[1] Its kinase activity is a key driver in the pathogenesis of numerous inflammatory and neurodegenerative diseases, making it a prime therapeutic target.[1][2] This guide provides a side-by-side comparison of two small molecule inhibitors of RIPK1: this compound, a potent and selective inhibitor developed specifically for RIPK1, and ponatinib, a multi-targeted kinase inhibitor initially developed as an anti-cancer agent and later identified as a potent RIPK1 inhibitor.

Mechanism of Action

This compound is a Type II kinase inhibitor that demonstrates high potency and selectivity for RIPK1.[3] It functions by occupying both the ATP-binding pocket and an adjacent allosteric site, effectively locking the kinase in an inactive conformation.[3] This dual-site binding contributes to its high selectivity. In cellular models, this compound effectively inhibits the phosphorylation of RIPK1 and its downstream signaling proteins, RIPK3 and MLKL, thereby blocking the necroptotic cell death pathway.[3][4]

Ponatinib is also a Type II kinase inhibitor, originally designed to target the Bcr-Abl tyrosine kinase.[5][6] Subsequent studies revealed its potent inhibitory activity against both RIPK1 and RIPK3, classifying it as a first-in-class dual RIPK1/RIPK3 inhibitor.[5][7][8][9] Its mechanism involves binding to the inactive conformation of the kinases. An unbiased chemical proteomic approach confirmed that ponatinib directly targets RIPK1, RIPK3, and also Transforming Growth Factor-β-Activated Kinase 1 (TAK1).[8] However, its utility in inflammatory diseases may be limited by its broad kinase selectivity and associated off-target effects.[10]

Quantitative Data Comparison

The following tables summarize the biochemical potency and cellular activity of this compound and ponatinib.

Table 1: Biochemical and Cellular Inhibitory Potency

ParameterThis compoundPonatinib
RIPK1 IC50 5.9 nM (ADP-Glo assay)[3]Not explicitly stated in provided results, but identified as a direct and potent inhibitor.[5][8]
35.0 nM[4][11]
RIPK3 IC50 No significant inhibitionPotent dual inhibitor of RIPK1 and RIPK3[5][6][8]
Cellular EC50(Necroptosis Protection) 4.2 nM (L929 cells)[3][4]7 nM (TLR4-induced necroptosis in iBMMs)[5]
10.0 nM (HT29 cells)[3][4]More potent than Necrostatin-1 in FADD-deficient Jurkat cells[5]
11.4 nM (J774A.1 cells)[3][4]
17.8 nM (U937 cells)[3][4]

Table 2: Kinase Selectivity Profile

InhibitorPrimary Target(s)Other Notable TargetsSelectivity Notes
This compound RIPK1MLK3 (IC50 = 3.75 µM)[3]Highly selective; showed little to no activity against a panel of 408 other human kinases (IC50 > 10 µM).[3] The potency against MLK3 is over 100-fold less than against RIPK1.[3]
Ponatinib Bcr-Abl, RIPK1, RIPK3[5][6]TAK1, KIT, RET, TIE2, FLT3, Src family kinases[6][8]A multi-targeted kinase inhibitor with a broad activity profile.[6][10] Its lack of specificity is a potential liability for non-oncology indications.[10]

Signaling Pathway and Inhibition

The diagram below illustrates the RIPK1-mediated necroptosis pathway, a form of programmed cell death. Upon stimulation by ligands like TNFα, RIPK1 is activated and recruits RIPK3 to form a complex known as the necrosome. This leads to the phosphorylation and activation of Mixed Lineage Kinase Domain-Like protein (MLKL), which oligomerizes and translocates to the plasma membrane, causing cell lysis. Both this compound and ponatinib inhibit the kinase activity of RIPK1, preventing the downstream phosphorylation events and blocking necroptosis.

RIPK1_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TNFR1 TNFR1 ComplexI Complex I (Pro-survival) TNFR1->ComplexI recruits TNFa TNFα TNFa->TNFR1 RIPK1 RIPK1 ComplexI->RIPK1 activates Necrosome Necrosome (RIPK1-RIPK3) RIPK1->Necrosome phosphorylates RIPK3 RIPK3 RIPK3->Necrosome MLKL MLKL pMLKL p-MLKL (Oligomer) MLKL->pMLKL Necrosome->MLKL phosphorylates Necroptosis Necroptosis (Cell Lysis) pMLKL->Necroptosis induces Inhibitor_RI962 This compound Inhibitor_RI962->RIPK1 Inhibitor_Ponatinib Ponatinib Inhibitor_Ponatinib->RIPK1 Inhibitor_Ponatinib->RIPK3

Caption: RIPK1 signaling pathway leading to necroptosis and points of inhibition by this compound and ponatinib.

Experimental Protocols

Detailed methodologies for key assays used to characterize RIPK1 inhibitors are provided below.

ADP-Glo™ Kinase Assay (Biochemical Potency)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

  • Objective: To determine the IC50 value of an inhibitor against purified RIPK1 enzyme.

  • Protocol:

    • Kinase Reaction Setup: Prepare a reaction mix containing recombinant RIPK1 enzyme, a suitable substrate (e.g., myelin basic protein), and ATP in a kinase assay buffer.[12]

    • Inhibitor Addition: Add serial dilutions of the test inhibitor (e.g., this compound or ponatinib) to the wells of a 384-well plate.

    • Reaction Initiation: Initiate the kinase reaction by adding the enzyme/substrate/ATP mix to the wells containing the inhibitor.

    • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[12]

    • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light.

    • Measurement: Measure the luminescent signal using a plate reader. The signal is inversely correlated with the inhibitor's potency.

    • Data Analysis: Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Necroptosis Assay (Cellular Efficacy)

This assay measures the ability of an inhibitor to protect cells from induced necroptotic cell death.

  • Objective: To determine the EC50 value of an inhibitor in a cellular context.

  • Protocol (using HT-29 cells as an example):

    • Cell Seeding: Seed HT-29 cells in a 96-well plate and allow them to adhere overnight.

    • Inhibitor Treatment: Pre-treat the cells with serial dilutions of the test inhibitor for 1-2 hours.

    • Necroptosis Induction: Induce necroptosis by adding a combination of TNFα, a Smac mimetic (e.g., birinapant), and a pan-caspase inhibitor (e.g., z-VAD-FMK). This combination is often referred to as "TSZ".[4][13]

    • Incubation: Incubate the cells for a specified period (e.g., 24 hours).[4]

    • Viability Measurement: Assess cell viability using a standard method, such as CellTiter-Glo® Luminescent Cell Viability Assay or by measuring LDH release.

    • Data Analysis: Normalize the data to untreated and vehicle-treated controls. Calculate EC50 values by plotting the percentage of cell survival against the logarithm of the inhibitor concentration.

Experimental Workflow

The following diagram outlines a typical workflow for the discovery and characterization of novel RIPK1 inhibitors, from initial screening to in vivo validation.

Experimental_Workflow cluster_discovery Discovery & Initial Characterization cluster_cellular Cellular Validation cluster_selectivity Selectivity & Safety cluster_invivo In Vivo Validation A1 High-Throughput Screen (e.g., Phenotypic Necroptosis Screen) B1 Biochemical Assay (e.g., ADP-Glo™) A1->B1 Hit Confirmation C1 Determine RIPK1 IC50 B1->C1 D1 Cellular Necroptosis Assay (e.g., HT-29, L929 cells) C1->D1 Potent Hits E1 Determine Cellular EC50 D1->E1 F1 Target Engagement Assay (e.g., NanoBRET™, Western Blot for pRIPK1) E1->F1 G1 Kinase Panel Screening (>400 kinases) F1->G1 Cell-Active Hits H1 In Vitro Safety (e.g., hERG, CYP inhibition) G1->H1 Selective Hits I1 Pharmacokinetics (PK) (e.g., Bioavailability, Clearance) H1->I1 Safe Hits J1 In Vivo Efficacy Models (e.g., TNFα-induced SIRS, DSS Colitis) I1->J1 K1 Lead Candidate J1->K1

Caption: Standard workflow for the evaluation of RIPK1 inhibitors.

Summary and Conclusion

This guide provides a comparative analysis of this compound and ponatinib as inhibitors of RIPK1.

  • This compound stands out as a highly potent and selective RIPK1 inhibitor.[3][4] Its specificity, demonstrated by minimal off-target activity across a large kinase panel, makes it an excellent tool compound for studying the specific roles of RIPK1 in disease and a promising candidate for therapeutic development in inflammatory disorders.[3]

  • Ponatinib is a potent dual inhibitor of RIPK1 and RIPK3, which also potently blocks necroptosis.[5][8] However, its clinical application for inflammatory diseases is complicated by its multi-targeted nature, including its primary activity against Bcr-Abl and other kinases.[6][10] While its effectiveness in blocking necroptosis is clear, the potential for off-target effects necessitates careful consideration in a research or clinical context outside of its approved oncology indications.

For researchers focused on the specific consequences of RIPK1 inhibition, this compound offers a more precise tool. Ponatinib, while a potent inhibitor of the necroptosis pathway, acts on multiple nodes (RIPK1, RIPK3, TAK1) and may produce broader effects not solely attributable to RIPK1 inhibition. The choice between these inhibitors will ultimately depend on the specific experimental question and the desired balance between potency and selectivity.

References

Safety Operating Guide

Proper Disposal of RI-962: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like RI-962, a potent RIPK1 inhibitor, are paramount to ensuring laboratory safety and environmental protection. Adherence to proper disposal protocols is critical for minimizing risks and maintaining compliance with regulatory standards. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the precautionary principle dictates that it should be handled as a hazardous chemical. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.

Key Disposal Principles

All waste contaminated with this compound, including solid materials and liquid solutions, must be collected and managed as hazardous waste. The fundamental approach to managing this laboratory waste is to have a comprehensive disposal plan in place before beginning any experiment.

Waste Type Container Requirement Disposal Procedure
Solid Waste Designated, leak-proof hazardous waste container compatible with chemical waste.Collect all contaminated materials such as weighing papers, pipette tips, and gloves in the designated container.
Liquid Waste Designated, leak-proof hazardous waste container compatible with chemical waste, often plastic.Collect all unused solutions, experimental rinsates, and cleaning solutions containing this compound in the designated container.
Empty Containers Original or appropriate waste container.Triple rinse with a suitable solvent. The rinsate must be collected as hazardous liquid waste. After triple rinsing, the container can be considered "empty" and disposed of according to institutional guidelines, which may include defacing the label before placing it in the appropriate non-hazardous waste stream.[1]

Experimental Protocol: Step-by-Step Disposal of this compound

The following protocol outlines the detailed methodology for the safe disposal of this compound waste.

1. Waste Segregation and Collection:

  • Designated Waste Container: All solid and liquid waste contaminated with this compound must be collected in a designated, clearly labeled, and leak-proof hazardous waste container.[1] Ensure the container material is compatible with the chemical.

  • Avoid Mixing: Do not mix this compound waste with other incompatible waste streams to prevent hazardous reactions.[1] It is best practice to maintain separate waste containers for different classes of chemicals.

2. In-Lab Waste Accumulation:

  • Satellite Accumulation Area (SAA): Store the sealed hazardous waste container in a designated SAA within the laboratory, at or near the point of generation.[1]

  • Secondary Containment: The primary waste container should be placed within a secondary containment tray to prevent the spread of any potential spills.[1]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound".

  • Container Integrity: Ensure the container is always sealed except when adding waste and is in good condition without any leaks or external contamination.

3. Final Disposal:

  • Contact EH&S: Once the waste container is full, contact your institution's Environmental Health and Safety (EH&S) department or the designated hazardous waste management provider to schedule a pickup.[1]

  • Follow Institutional Procedures: Adhere to your institution's specific procedures for waste pickup requests and documentation.

4. Spill Management:

  • In the event of a spill, immediately notify your laboratory supervisor and EH&S.

  • Consult the general laboratory safety protocol for chemical spills. Absorbent materials used to clean up the spill must be collected as hazardous solid waste.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

RI962_Disposal_Workflow cluster_LabOperations Laboratory Operations cluster_WasteCollection Waste Collection & Segregation cluster_InterimStorage Interim Storage cluster_FinalDisposal Final Disposal Start Experiment Using this compound GenerateWaste Generate this compound Waste (Solid & Liquid) Start->GenerateWaste CollectWaste Collect in Designated Hazardous Waste Container GenerateWaste->CollectWaste Segregate Segregate from Incompatible Waste CollectWaste->Segregate StoreInSAA Store in Satellite Accumulation Area (SAA) Segregate->StoreInSAA SecondaryContainment Use Secondary Containment StoreInSAA->SecondaryContainment ContactEHS Contact EH&S for Pickup SecondaryContainment->ContactEHS WastePickup Hazardous Waste Pickup ContactEHS->WastePickup Dispose Proper Disposal by Licensed Facility WastePickup->Dispose

Caption: Logical workflow for the proper disposal of this compound.

References

Safeguarding Your Research: Comprehensive Handling Protocols for RI-962

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug development, ensuring a safe laboratory environment is paramount. This document provides essential, immediate safety and logistical information for the handling of RI-962, a potent and selective receptor-interacting protein kinase 1 (RIPK1) inhibitor used in nervous system and inflammatory disease research. Adherence to these guidelines is critical for minimizing risk and ensuring the integrity of your research.

A specific Safety Data Sheet (SDS) for this compound is available and must be consulted prior to handling this compound.[1] This document should be considered a supplementary guide to the full SDS.

Essential Safety and Handling Information

Proper handling of potent compounds like this compound is crucial. The following table summarizes key quantitative data; however, it is imperative to refer to the specific SDS for definitive exposure limits and other safety parameters.

ParameterValueSource
CAS Number2763831-53-2[1][2][3][4]
Recommended StorageStore at -20°C for 2 years. Protect from light.General guidance for similar research compounds. Consult specific SDS.
Occupational Exposure LimitsNot established. Handle as a potent compound with low exposure limits.General guidance for research compounds. Consult specific SDS.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound.

Standard Laboratory Attire:

  • Fully enclosed shoes

  • Long-sleeved lab coat

Required PPE for Handling this compound Powder:

  • Gloves: Nitrile gloves should be worn at all times. Change gloves immediately if contaminated.

  • Eye Protection: Chemical safety goggles or a face shield are required.

  • Respiratory Protection: A fit-tested N95 or higher-rated respirator should be used when handling the powder outside of a certified chemical fume hood or other ventilated enclosure.

  • Body Protection: A disposable gown or apron is recommended to be worn over the lab coat.

Procedural Guidance for Safe Handling

General Precautions:

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • All handling of solid this compound should be conducted in a certified chemical fume hood or a ventilated balance enclosure.

  • Ensure a safety shower and eyewash station are readily accessible.

Weighing and Solution Preparation:

  • Designate a specific area within the fume hood for handling this compound.

  • Before weighing, decontaminate the balance and the surrounding area.

  • Use appropriate tools (e.g., spatulas) to handle the compound.

  • When preparing solutions, add the solvent to the weighed compound slowly to avoid splashing.

  • Ensure the vial or container is securely capped after preparation.

Spill Response: In the event of a spill, evacuate the immediate area and alert your laboratory's safety officer.

  • Small spills (powder):

    • Gently cover the spill with absorbent paper towels to avoid raising dust.

    • Dampen the absorbent material with a suitable solvent (e.g., ethanol) to wet the powder.

    • Carefully wipe the area from the outside in, placing all contaminated materials into a sealed bag for hazardous waste disposal.

    • Decontaminate the area with a suitable cleaning agent.

  • Large spills:

    • Evacuate the laboratory and prevent re-entry.

    • Contact your institution's environmental health and safety (EHS) department immediately.

Disposal Plan: All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.

Experimental Workflow for Safe Handling

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_sds Consult this compound SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_area Prepare Handling Area (Fume Hood) prep_ppe->prep_area handle_weigh Weigh this compound prep_area->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution emergency_spill Spill Occurs handle_weigh->emergency_spill cleanup_tools Decontaminate Tools & Area handle_solution->cleanup_tools handle_solution->emergency_spill cleanup_waste Dispose of Waste cleanup_tools->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe emergency_procedure Follow Spill Procedure emergency_spill->emergency_procedure emergency_report Report Incident emergency_procedure->emergency_report

Caption: Workflow for the safe handling of this compound.

By implementing these safety protocols and fostering a culture of safety consciousness, you can effectively manage the risks associated with handling potent research compounds like this compound, ensuring the well-being of all laboratory personnel and the integrity of your scientific endeavors.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.